molecular formula C24H24N4O B607975 HS-1371

HS-1371

Numéro de catalogue: B607975
Poids moléculaire: 384.5 g/mol
Clé InChI: VPVLPCIBKVWFDT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

HS-1371 is a receptor-interacting serine/threonine kinase 3 (RIPK3) inhibitor (IC50 = 20.8 nM). It inhibits basal RIPK3 autophosphorylation and TNF-α- or TRAIL-induced necroptosis in HT-29 cells when used at a concentration of 5 µM. It also inhibits necroptosis induced by a TNF-α Smac mimetic and the caspase inhibitor Z-VAD in HeLa cervical and NCI-H2009 lung cancer cells ectopically expressing RIPK3.>This compound is a novel kinase inhibitor of RIP3-mediated necroptosis. This compound directly binds to RIP3 in an ATP-competitive and time-independent manner, providing a mechanism of action. Moreover, the compound inhibited TNF-induced necroptosis but did not inhibit TNF-induced apoptosis, indicating that this novel inhibitor has a specific inhibitory effect on RIP3-mediated necroptosis via the suppression of RIP3 kinase activity. This compound could serve as a potential preventive or therapeutic agent for diseases involving RIP3 hyperactivation.

Propriétés

IUPAC Name

4-(4-methylphenoxy)-7-(1-piperidin-4-ylpyrazol-4-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-17-2-5-21(6-3-17)29-24-10-13-26-23-14-18(4-7-22(23)24)19-15-27-28(16-19)20-8-11-25-12-9-20/h2-7,10,13-16,20,25H,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVLPCIBKVWFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C3C=CC(=CC3=NC=C2)C4=CN(N=C4)C5CCNCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HS-1371

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis is a regulated form of necrotic cell death critically dependent on the kinase activity of Receptor-Interacting Protein Kinase 3 (RIPK3). The dysregulation of this pathway is implicated in the pathophysiology of various inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury. HS-1371 has been identified as a potent and selective small molecule inhibitor of RIPK3, offering a valuable tool for studying necroptosis and a potential therapeutic agent for diseases driven by excessive RIPK3 activation. This document provides a comprehensive technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action of this compound

This compound functions as a direct, ATP-competitive inhibitor of RIPK3 kinase activity.[1][2][3][4] Its primary mechanism involves binding to the ATP-binding pocket of both human and mouse RIPK3, thereby preventing the enzyme from binding ATP and carrying out its catalytic function.[1][5][6] This inhibition is time-independent.[1][2][3]

The catalytic activity of RIPK3 is essential for the execution of the necroptotic cell death program. Upon activation by upstream signals, such as Tumor Necrosis Factor (TNF), RIPK3 undergoes auto-phosphorylation at key residues like Serine 227 (S227) in humans.[1][5][7] This autophosphorylation is a critical step for the recruitment and subsequent phosphorylation of its downstream substrate, the Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[1]

By inhibiting RIPK3's kinase activity, this compound effectively blocks both its autophosphorylation and the phosphorylation of MLKL.[1][5][6] This prevents the formation of the functional "necrosome" complex, a signaling platform composed of RIPK1, RIPK3, and MLKL.[5][7] Consequently, the downstream events of MLKL oligomerization, translocation to the plasma membrane, and membrane permeabilization are all abrogated, leading to the specific inhibition of necroptotic cell death.[5][6] Notably, this compound does not inhibit TNF-induced apoptosis, underscoring its specificity for the RIPK3-mediated necroptosis pathway.[1][2][3]

Signaling Pathway Visualization

The following diagram illustrates the TNF-induced necroptosis pathway and the specific point of intervention by this compound.

Necroptosis_Pathway This compound Inhibition of TNF-Induced Necroptosis Pathway cluster_membrane Plasma Membrane TNF-alpha TNF-alpha TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Recruits RIPK3 RIPK3 RIPK1->RIPK3 RIPK3->RIPK1 RIPK3->RIPK3 MLKL MLKL RIPK3->MLKL Phosphorylates MLKL->MLKL Cell Lysis Cell Lysis MLKL->Cell Lysis Pore Formation This compound This compound This compound->RIPK3 Inhibits (ATP-competitive) Necrosome Necrosome

This compound inhibits the kinase activity of RIPK3.

Quantitative Data Presentation

The potency of this compound has been characterized through both biochemical and cell-based assays. The data are summarized below.

ParameterValueAssay TypeTargetReference
IC50 20.8 nMBiochemical Kinase AssayHuman RIPK3[1][4][8][9]
Mechanism ATP-competitive, Time-independentEnzyme KineticsHuman RIPK3[1][4]
Effective Conc. ~5 µMCell-based Necroptosis AssayHuman & Mouse RIPK3[1][6][10]
  • IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the RIPK3 enzyme activity in a biochemical assay.[11][12]

  • Effective Concentration: The concentration of this compound required to achieve significant inhibition of necroptosis in various cultured cell lines, including HT-29, HeLa, and L929.[1][6][10]

Experimental Protocols

To assess the activity of this compound, specific in vitro cellular assays are typically employed. Below are detailed protocols for inducing and inhibiting necroptosis in a model cell line, followed by methods for quantifying the effect.

Cellular Necroptosis Inhibition Assay

This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 and the assessment of this compound's inhibitory effect.

Materials:

  • HT-29 cells (ATCC HTB-38)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Human TNF-α (Tumor Necrosis Factor-alpha)

  • Smac mimetic (e.g., Birinapant)

  • z-VAD-FMK (pan-caspase inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells by replacing the medium with the this compound dilutions for 1-2 hours.[4][6] Include a vehicle control (DMSO).

  • Necroptosis Induction: To induce necroptosis, treat the cells with a combination of TNF-α (40 ng/mL), Smac mimetic (100 nM), and z-VAD-FMK (20 µM).[13][14] This combination is often referred to as "TSZ".

  • Incubation: Incubate the plate for 6-24 hours at 37°C and 5% CO2. The shorter incubation (6 hours) is typically for biochemical analysis (Western Blot), while the longer incubation (24 hours) is for cell viability assessment.[4][6]

  • Assessment: Proceed with either the MTT assay for cell viability or cell lysis for Western blot analysis.

Cell Viability Measurement (MTT Assay)

Procedure:

  • Following the 24-hour incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1][15]

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[1] Cell viability is proportional to the absorbance.

Analysis of Protein Phosphorylation (Western Blot)

Procedure:

  • Cell Lysis: After a 6-hour incubation with TSZ, wash the cells with ice-cold PBS and lyse them using M2 buffer (20 mM Tris pH 7, 0.5% NP-40, 250 mM NaCl, 3 mM EDTA, 3 mM EGTA) supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[16][17]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16][18]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated-RIPK3 (p-RIPK3), total RIPK3, phosphorylated-MLKL (p-MLKL), total MLKL, and a loading control (e.g., GAPDH or β-actin).[16][17]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[17]

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating this compound's efficacy in a cell-based necroptosis assay.

Experimental_Workflow Workflow for Evaluating this compound Efficacy start Start seed_cells 1. Seed HT-29 Cells in 96-well plates start->seed_cells end End pretreat 2. Pre-treat with this compound (1-2 hours) seed_cells->pretreat induce 3. Induce Necroptosis (TSZ Treatment) pretreat->induce incubate 4. Incubate induce->incubate analysis_choice Analysis Type? incubate->analysis_choice viability_assay 5a. Cell Viability (MTT Assay) analysis_choice->viability_assay 24 hours western_blot 5b. Protein Analysis (Western Blot) analysis_choice->western_blot 6 hours data_analysis_viability 6a. Read Absorbance & Calculate Viability viability_assay->data_analysis_viability data_analysis_wb 6b. Image Blots & Quantify Bands western_blot->data_analysis_wb data_analysis_viability->end data_analysis_wb->end

Workflow for this compound cell-based assay.

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of RIPK3 kinase. Its mechanism of action, centered on ATP-competitive inhibition of RIPK3, effectively halts the necroptotic signaling cascade. The quantitative data and established experimental protocols make this compound an invaluable chemical probe for dissecting the role of necroptosis in health and disease. Its ability to rescue cells from RIPK3-dependent death highlights its potential as a lead compound for developing therapeutics against conditions characterized by excessive necroptotic cell death.[1][5]

References

HS-1371: A Novel ATP-Competitive Inhibitor of RIP3 Kinase for the Control of Necroptosis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrosis, a programmed cell death pathway that is implicated in the pathogenesis of a variety of human diseases, including inflammatory conditions, neurodegenerative disorders, and ischemia-reperfusion injury.[1][2] A key mediator of this pathway is the Receptor-Interacting Protein Kinase 3 (RIP3 or RIPK3), a serine/threonine kinase that, upon activation, phosphorylates its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL), leading to the formation of a necrosome complex and subsequent plasma membrane rupture.[3][4] Given the central role of RIP3 in necroptosis, the development of specific inhibitors of its kinase activity is a promising therapeutic strategy.[1][2]

This technical guide provides an in-depth overview of HS-1371, a novel and potent inhibitor of RIP3 kinase.[1][5] this compound was identified through extensive screening of kinase-focused chemical libraries and has been shown to be a highly selective, ATP-competitive inhibitor of RIP3.[1][5] This document will detail the quantitative data supporting the efficacy of this compound, provide comprehensive experimental protocols for its characterization, and present visual diagrams of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity as a RIP3 kinase inhibitor.

Parameter Value Description Reference
IC50 (RIP3) 20.8 nMThe half maximal inhibitory concentration of this compound against RIP3 kinase in in vitro assays.[6]
Mechanism of Action ATP-CompetitiveThis compound binds to the ATP-binding pocket of RIP3, competing with ATP and preventing substrate phosphorylation.[1][5]
Cellular Efficacy Inhibition of necroptosis in multiple cell lines (HT-29, L929, MEFs)This compound effectively blocks TNF-α-induced necroptosis in various human and mouse cell lines.[3]
Selectivity Does not inhibit TNF-induced apoptosisThis compound is specific for the necroptotic pathway and does not interfere with the apoptotic signaling cascade.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as a RIP3 kinase inhibitor.

In Vitro RIP3 Kinase Assay

This protocol describes the measurement of RIP3 kinase activity in the presence of this compound to determine its IC50 value. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.[7][8]

Materials:

  • Recombinant human RIP3 kinase

  • Myelin Basic Protein (MBP) as a substrate

  • This compound

  • Kinase Assay Buffer (25 mM HEPES pH 7.2, 12.5 mM MnCl₂, 5 mM EGTA, 20 mM MgCl₂, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the kinase assay buffer.

  • Add the recombinant RIP3 kinase to each well.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of MBP and [γ-³³P]ATP. The final ATP concentration should be close to the Km for RIP3.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding 3% phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate and wash several times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add a scintillation cocktail.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is used to assess the ability of this compound to protect cells from necroptosis. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11]

Materials:

  • HT-29 cells (or other suitable cell line)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • This compound

  • TNF-α

  • Smac mimetic (e.g., BV6)

  • z-VAD-FMK (pan-caspase inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed HT-29 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Induce necroptosis by adding a combination of TNF-α (40 ng/mL), Smac mimetic (100 nM), and z-VAD-FMK (20 µM) (TSZ).

  • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis of Necroptosis Signaling

This protocol is used to detect the phosphorylation of key necroptosis signaling proteins, RIP3 and MLKL, to confirm the mechanism of action of this compound.[12][13][14]

Materials:

  • HT-29 cells

  • This compound

  • TNF-α, Smac mimetic, z-VAD-FMK (TSZ)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-RIP3 (S227), anti-RIP3, anti-p-MLKL (S358), anti-MLKL, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed HT-29 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with this compound for 2 hours before stimulating with TSZ for the indicated times (e.g., 6 hours).

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a protein assay kit.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

Mandatory Visualization

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts related to this compound.

G cluster_0 TNF-α Signaling cluster_1 Necrosome Formation cluster_2 Inhibition by this compound TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Complex I Complex I TNFR1->Complex I RIP1 RIP1 Complex I->RIP1 RIP3 RIP3 RIP1->RIP3 RHIM-RHIM interaction p-RIP3 p-RIP3 RIP3->p-RIP3 Autophosphorylation MLKL MLKL p-MLKL p-MLKL p-RIP3->MLKL Phosphorylation Necrosome Necrosome p-MLKL->Necrosome Oligomerization & Translocation Necroptosis Necroptosis Necrosome->Necroptosis Membrane Permeabilization This compound This compound This compound->RIP3 ATP-competitive inhibition

Caption: RIP3-mediated necroptosis signaling pathway and inhibition by this compound.

G Start Start Seed Cells Seed cells in 96-well plate Start->Seed Cells Pre-treat Pre-treat with This compound Seed Cells->Pre-treat Induce Necroptosis Induce necroptosis (TSZ) Pre-treat->Induce Necroptosis Incubate Incubate 24h Induce Necroptosis->Incubate Add MTT Add MTT reagent Incubate->Add MTT Incubate 4h Incubate 4h Add MTT->Incubate 4h Solubilize Solubilize formazan Incubate 4h->Solubilize Read Absorbance Read absorbance at 570 nm Solubilize->Read Absorbance Analyze Data Analyze data and calculate cell viability Read Absorbance->Analyze Data End End Analyze Data->End G cluster_0 RIP3 Kinase ATP-Binding Pocket cluster_1 Inhibition by this compound RIP3 RIP3 Kinase Domain Substrate Substrate RIP3->Substrate Phosphorylates ATP_pocket ATP-Binding Pocket Block Phosphorylation Blocked ATP ATP ATP->ATP_pocket Binds Phosphorylated_Substrate Phosphorylated_Substrate This compound This compound This compound->ATP_pocket Competitively Binds

References

HS-1371: A Technical Guide to its Role in Necroptosis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrosis, a programmed cell death pathway independent of caspase activation. It is implicated in the pathophysiology of a wide range of human diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.[1][2][3] The core signaling cascade of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[1][3] This pathway represents a significant target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of HS-1371, a potent and selective inhibitor of RIPK3, and its role in the necroptosis pathway.

Mechanism of Action of this compound

This compound is a novel, quinoline-based small molecule inhibitor that specifically targets the kinase activity of RIPK3.[5][6] It functions as an ATP-competitive inhibitor, directly binding to the ATP-binding pocket of RIPK3.[5][7] This binding event prevents the autophosphorylation of RIPK3, a critical step for its activation.[5][8] By inhibiting RIPK3 kinase activity, this compound effectively blocks the downstream signaling events that lead to necroptotic cell death.[5][6]

Specifically, the inhibition of RIPK3 by this compound prevents the recruitment and subsequent phosphorylation of MLKL, the terminal effector of the necroptosis pathway.[5][9] This disruption of the RIPK3-MLKL interaction blocks the formation of the necrosome, a key signaling complex in necroptosis.[5][7][8] Consequently, the oligomerization and translocation of phosphorylated MLKL to the plasma membrane, which is responsible for membrane rupture, is inhibited.[5][10][11] Importantly, this compound has been shown to specifically inhibit TNF-induced necroptosis without affecting TNF-induced apoptosis, highlighting its selectivity for the necroptotic pathway.[5][6]

Quantitative Data

The inhibitory potency of this compound against RIPK3 has been quantified, demonstrating its high efficacy. The following table summarizes the key quantitative data for this compound.

CompoundTargetIC50Cell Lines TestedNecroptosis InducersKey Effects
This compound RIPK320.8 nM[5][12][13]HT-29, L929, HeLa, H2009, MEF[5]TNF-α, SMAC mimetic, zVAD-fmk (TSZ)[5]Inhibits RIPK3 and MLKL phosphorylation; Disrupts necrosome formation; Rescues TSZ-induced cell death.[5][7]

Signaling Pathway Visualization

The following diagram illustrates the canonical necroptosis signaling pathway and highlights the point of intervention for this compound.

Necroptosis_Pathway cluster_0 Plasma Membrane cluster_1 Cytosol TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Recruitment & Activation MLKL_oligomer pMLKL Oligomerization & Membrane Insertion Cell_Death Necroptotic Cell Death MLKL_oligomer->Cell_Death Pore Formation & Membrane Rupture TNFa TNF-α TNFa->TNFR1 Binding RIPK3 RIPK3 RIPK1->RIPK3 Activation Necrosome Necrosome Formation RIPK1->Necrosome pRIPK3 pRIPK3 RIPK3->pRIPK3 Autophosphorylation MLKL MLKL pRIPK3->MLKL Phosphorylation pRIPK3->Necrosome pMLKL pMLKL MLKL->pMLKL pMLKL->MLKL_oligomer Translocation HS1371 This compound HS1371->pRIPK3 Inhibition

Caption: Necroptosis pathway and the inhibitory action of this compound on RIPK3.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the effects of this compound on necroptosis.

Induction of Necroptosis in Cell Culture

This protocol outlines a general procedure for inducing necroptosis in susceptible cell lines like HT-29 or L929.[14]

  • Materials:

    • Cell line of interest (e.g., HT-29 human colon adenocarcinoma cells)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • TNF-α (human or mouse, depending on the cell line)

    • SMAC mimetic (e.g., BV6)

    • Pan-caspase inhibitor (e.g., zVAD-fmk)

    • This compound

    • Vehicle control (e.g., DMSO)

    • Necrostatin-1 (as a positive control for necroptosis inhibition)

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere and reach the desired confluency (typically 60-80%).

    • Pre-treat the cells with desired concentrations of this compound or Necrostatin-1 for 1-2 hours.[5] Include a vehicle-only control.

    • Induce necroptosis by adding a combination of TNF-α (e.g., 20-100 ng/mL), a SMAC mimetic (e.g., 250 nM), and a pan-caspase inhibitor (e.g., 20 µM zVAD-fmk).

    • Incubate the cells for a predetermined period (e.g., 6-24 hours), which should be optimized for the specific cell line and assay.[14]

Cell Viability Assay (MTT Assay)

This assay measures cell viability based on the metabolic activity of the cells.

  • Materials:

    • Treated cells in a multi-well plate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of LDH from cells with compromised plasma membranes, a hallmark of necroptosis.[14]

  • Materials:

    • Treated cells in a multi-well plate

    • Commercially available LDH assay kit

  • Procedure:

    • Carefully collect the cell culture supernatant from each well.[14]

    • Follow the manufacturer's instructions to mix the supernatant with the reaction mixture provided in the kit.[14]

    • Incubate for the recommended time at room temperature, protected from light.

    • Measure the absorbance at the specified wavelength using a plate reader.[14]

    • Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Western Blot for Phosphorylated Proteins

This protocol allows for the specific detection of activated forms of key necroptosis signaling proteins.

  • Materials:

    • Treated cells

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-pRIPK3, anti-pMLKL, anti-RIPK3, anti-MLKL, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[14]

    • Block the membrane and incubate with the primary antibody overnight at 4°C.[14]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.[14]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on necroptosis.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis Cell_Culture 1. Cell Seeding & Culture Treatment 2. Pre-treatment with This compound or Controls Cell_Culture->Treatment Induction 3. Induction of Necroptosis (TSZ) Treatment->Induction Viability 4a. Cell Viability (MTT Assay) Induction->Viability Membrane 4b. Membrane Integrity (LDH Assay) Induction->Membrane Protein 4c. Protein Analysis (Western Blot) Induction->Protein pMLKL pMLKL Protein->pMLKL Detect pMLKL, pRIPK3

Caption: A typical workflow for studying the effects of this compound.

Conclusion

This compound has been identified as a potent and specific inhibitor of RIPK3 kinase activity.[5] Its ability to selectively block the necroptosis pathway by preventing the phosphorylation of MLKL and the formation of the necrosome makes it an invaluable tool for studying the intricacies of this cell death process.[5][7] Furthermore, the well-characterized mechanism of action and high potency of this compound underscore its potential as a therapeutic agent for the treatment of diseases driven by excessive necroptosis.[5][6] The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of this compound and the broader implications of targeting the necroptosis pathway.

References

An In-Depth Technical Guide to the Discovery and Development of HS-1371: A Potent RIPK3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HS-1371 is a novel, potent, and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key mediator of necroptosis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a summary of its inhibitory activity, detailed experimental protocols for key assays, and a description of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of cell death, inflammation, and drug discovery.

Introduction

Necroptosis is a form of regulated cell death that is implicated in the pathophysiology of a wide range of human diseases, including inflammatory disorders, neurodegenerative diseases, and ischemia-reperfusion injury.[1][2] Unlike apoptosis, necroptosis is a caspase-independent process that is critically dependent on the kinase activity of RIPK3.[3][4] The central role of RIPK3 in this pathway has made it an attractive therapeutic target for the development of novel inhibitors.

This compound was identified through the extensive screening of kinase-focused chemical libraries as a potent inhibitor of RIPK3.[1][5] This quinoline-based compound has demonstrated a specific inhibitory effect on RIPK3-mediated necroptosis, with minimal impact on apoptotic pathways.[1][6]

Discovery and Synthesis

This compound, with the chemical name 7-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-4-(p-tolyloxy)quinoline, was discovered through a screening campaign of kinase-targeted chemical libraries.[1][5]

General Synthesis Pathway

While a detailed step-by-step protocol for the synthesis of this compound is not publicly available, the general approach involves a multi-step synthesis.[1] The core structure is a 4,7-disubstituted quinoline (B57606). The synthesis likely involves the initial preparation of a substituted quinoline core, followed by the coupling of the piperidinyl-pyrazole moiety at the 7-position.[7][8] The synthesis of similar pyrazoline and quinoline derivatives often involves condensation and cyclization reactions.[9][10][11]

Mechanism of Action

This compound functions as a direct and ATP-competitive inhibitor of RIPK3 kinase.[1][12] It binds to the ATP-binding pocket of RIPK3, thereby preventing the phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like (MLKL).[1][13] This inhibition of MLKL phosphorylation is the critical step in blocking the execution of the necroptotic cell death program.[14]

Necroptosis Signaling Pathway

The necroptosis pathway is initiated by various stimuli, including tumor necrosis factor (TNF), which leads to the formation of a signaling complex known as the necrosome.[15] This complex consists of RIPK1 and RIPK3, which interact via their RIP homotypic interaction motifs (RHIMs).[15] This interaction leads to the autophosphorylation and activation of RIPK3.[15] Activated RIPK3 then phosphorylates MLKL, causing it to oligomerize and translocate to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[16]

Necroptosis_Pathway Necroptosis Signaling Pathway cluster_stimuli Stimuli cluster_receptor Receptor Complex cluster_necrosome Necrosome cluster_execution Execution cluster_inhibitor Inhibition TNF TNF TNFR1 TNFR1 TNF->TNFR1 Binds to RIPK1 RIPK1 TNFR1->RIPK1 Recruits RIPK3 RIPK3 RIPK1->RIPK3 Activates pRIPK3 p-RIPK3 RIPK3->pRIPK3 Autophosphorylation MLKL MLKL pRIPK3->MLKL Phosphorylates pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane_Disruption Membrane Disruption & Cell Lysis pMLKL->Membrane_Disruption Translocates to membrane HS1371 This compound HS1371->pRIPK3 Inhibits

Diagram 1: Necroptosis signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

ParameterValueSpeciesAssay TypeReference
IC50 (RIPK3) 20.8 nMHumanKinase Assay[1]

No publicly available data for Ki, in vivo pharmacokinetics (Cmax, Tmax, AUC, bioavailability), or toxicology (LD50, NOAEL) of this compound has been identified.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of this compound.

RIPK3 Kinase Assay

This assay is used to determine the in vitro inhibitory activity of compounds against RIPK3.

Materials:

  • Recombinant human RIPK3 protein[2]

  • Myelin Basic Protein (MBP) as a substrate[2][17]

  • [γ-³³P]-ATP[2][17]

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[2]

  • This compound or other test compounds

  • Phosphocellulose paper[2]

  • 1% Phosphoric acid solution[2]

  • Scintillation counter[2]

Procedure:

  • Prepare a reaction mixture containing recombinant RIPK3 and the test compound (this compound) in Kinase Assay Buffer.

  • Incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of MBP and [γ-³³P]-ATP.

  • Allow the reaction to proceed for a set time (e.g., 30 minutes) at 30°C.

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO).

Kinase_Assay_Workflow RIPK3 Kinase Assay Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (RIPK3, this compound, Buffer) Start->Prepare_Mixture Pre_incubation Pre-incubate (10-15 min, RT) Prepare_Mixture->Pre_incubation Initiate_Reaction Initiate Reaction (Add MBP & [γ-³³P]-ATP) Pre_incubation->Initiate_Reaction Incubate Incubate (30 min, 30°C) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Spot on phosphocellulose paper) Incubate->Stop_Reaction Wash Wash Paper (1% Phosphoric Acid) Stop_Reaction->Wash Measure Measure Radioactivity (Scintillation Counter) Wash->Measure Analyze Analyze Data (% Inhibition) Measure->Analyze End End Analyze->End

Diagram 2: Workflow for a radiometric RIPK3 kinase assay.
Western Blot for Phosphorylated MLKL (p-MLKL)

This protocol is used to detect the phosphorylation of MLKL, a key downstream event in the necroptosis pathway.[3]

Materials:

  • Cell lines (e.g., HT-29 human colon adenocarcinoma cells)[18]

  • Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, z-VAD-FMK)[3]

  • This compound or other test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[3]

  • Primary antibodies: anti-p-MLKL, anti-total MLKL, and a loading control (e.g., anti-β-actin)[3]

  • HRP-conjugated secondary antibodies[3]

  • SDS-PAGE gels and transfer membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Chemiluminescent substrate[3]

Procedure:

  • Seed cells and treat with necroptosis-inducing agents in the presence or absence of this compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-MLKL overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip and re-probe the membrane for total MLKL and a loading control to ensure equal protein loading.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following the induction of necroptosis.

Materials:

  • Cell lines cultured in 96-well plates

  • Necroptosis-inducing agents

  • This compound or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[19]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[19]

  • Microplate reader

Procedure:

  • Plate cells in a 96-well plate and allow them to adhere.

  • Treat the cells with necroptosis-inducing agents and various concentrations of this compound.

  • Incubate for a specified period (e.g., 24 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

MTT_Assay_Workflow MTT Cell Viability Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Inducers and this compound Seed_Cells->Treat_Cells Incubate_Treatment Incubate (e.g., 24h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze Analyze Data (% Cell Viability) Measure_Absorbance->Analyze End End Analyze->End

Diagram 3: Workflow for the MTT cell viability assay.

In Vivo Studies

Currently, there is a lack of publicly available data on the in vivo efficacy, pharmacokinetics, and toxicology of this compound.[16] Preclinical development of a compound like this compound would typically involve studies in animal models of diseases where necroptosis is implicated, such as inflammatory bowel disease, neurodegenerative disorders, or ischemia-reperfusion injury.[1][20] Such studies are crucial to establish the therapeutic potential and safety profile of the compound before it can be considered for clinical trials.

Clinical Development

A thorough search of clinical trial registries indicates that this compound has not entered clinical trials. Its development status remains in the preclinical phase.

Conclusion

This compound is a potent and selective inhibitor of RIPK3 kinase, a key driver of necroptosis. It has demonstrated significant promise in in vitro models by effectively blocking necroptotic cell death. Further preclinical studies are required to fully elucidate its therapeutic potential, including in vivo efficacy, pharmacokinetic, and toxicology studies. This technical guide provides a foundational understanding of this compound for researchers interested in the field of necroptosis and the development of novel therapeutics targeting this pathway.

References

The Chemical Landscape of HS-1371: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of HS-1371, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIP3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting necroptosis.

Chemical Structure and Properties

This compound, with the chemical name 4-(4-methylphenoxy)-7-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]quinoline, is a novel quinoline-based compound.[1] Its discovery stemmed from extensive screening of kinase-focused chemical libraries, identifying it as a potent inhibitor of RIP3, a key mediator of necroptotic cell death.[2][3]

The core structure of this compound features a quinoline (B57606) scaffold, a key feature that had not been previously reported for RIP3 inhibitors.[3] This is combined with a 4-(1H-pyrazol-1-yl)piperidine group at the C7 position, which contributes to its high inhibitory activity.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₄H₂₄N₄O[4]
Molecular Weight 384.47 g/mol [2]
CAS Number 2158197-70-5[4]
Appearance White to off-white solid[5]
SMILES Cc1ccc(Oc2ccnc3cc(ccc23)-c2cnn(c2)C2CCNCC2)cc1[2]
InChI InChI=1S/C24H24N4O/c1-17-2-5-21(6-3-17)29-24-10-13-26-23-14-18(4-7-22(23)24)19-15-27-28(16-19)20-8-11-25-12-9-20/h2-7,10,13-16,20,25H,8-9,11-12H2,1H3[4]
Solubility

The solubility of this compound in various solvents is summarized in Table 2. It is important to note that for DMSO, sonication is recommended to achieve the specified concentration.[2][5]

SolventSolubilityReference
DMSO 16.67 mg/mL (43.36 mM)[2][5]

Biological Activity and Mechanism of Action

This compound is a potent and ATP-competitive inhibitor of RIP3 kinase.[3][5] It directly binds to the ATP-binding pocket of RIP3, thereby preventing the enzyme's autophosphorylation and subsequent activation of the necroptotic pathway.[1][3][4]

Inhibitory Potency

The inhibitory activity of this compound against RIP3 kinase is summarized in Table 3.

ParameterValueReference
IC₅₀ 20.8 nM[2]
Mechanism of Action: Inhibition of Necroptosis

Necroptosis is a form of programmed cell death that is initiated under apoptosis-deficient conditions and is critically dependent on the kinase activity of RIP3.[3] Upon stimulation by factors such as Tumor Necrosis Factor (TNF), RIP3 is activated and phosphorylates its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[3] This phosphorylation event leads to the oligomerization of MLKL and its translocation to the plasma membrane, ultimately causing membrane rupture and cell death.[4]

This compound specifically inhibits the kinase activity of RIP3, thereby blocking the phosphorylation of MLKL and the subsequent steps in the necroptotic cascade.[3][4] This leads to the protection of cells from necroptotic cell death.[3] A key finding is that this compound inhibits TNF-induced necroptosis but does not affect TNF-induced apoptosis, highlighting its specific inhibitory effect on RIP3-mediated necroptosis.[3][6]

The signaling pathway of TNF-induced necroptosis and the inhibitory action of this compound are depicted in the following diagram:

Necroptosis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_outcome Cellular Outcome TNF TNFα TNFR1 TNFR1 TNF->TNFR1 Binds Complex_I Complex I TNFR1->Complex_I Recruits TRADD TRADD TRAF2 TRAF2 cIAP12 cIAP1/2 RIP1 RIPK1 RIP3 RIPK3 RIP1->RIP3 Activates Necrosome Necrosome (Complex IIb) MLKL MLKL RIP3->MLKL Phosphorylates pMLKL p-MLKL (Oligomer) MLKL->pMLKL Phosphorylation & Oligomerization Necroptosis Necroptosis pMLKL->Necroptosis Translocates to membrane HS1371 This compound HS1371->RIP3 Inhibits (ATP-competitive)

Figure 1. Signaling pathway of TNF-induced necroptosis and the inhibitory mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from the primary literature.[3]

Synthesis of this compound

The synthesis of 7-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-4-(p-tolyloxy)quinoline (this compound) is achieved through a two-step process involving a Suzuki coupling followed by a Boc-deprotection step.[3]

Synthesis_Workflow Start Starting Materials: - 4-Phenoxy-7-bromo-4-chloroquinoline - Boronic ester reagent Step1 Suzuki Coupling Start->Step1 Intermediate Boc-protected intermediate Step1->Intermediate Step2 Boc-Deprotection Intermediate->Step2 End This compound Step2->End

Figure 2. General workflow for the synthesis of this compound.

Detailed Protocol:

  • Preparation of 4-phenoxyquinoline starting material: 4-Phenoxy-7-bromo-4-chloroquinoline is reacted with p-cresol (B1678582) in the presence of K₂CO₃ in N,N-dimethylformamide (DMF) at 140 °C for 12 hours under a nitrogen atmosphere.[3]

  • Suzuki Coupling: The resulting 4-phenoxyquinoline derivative is coupled with a boronic ester reagent.[3]

  • Boc-Deprotection: The Boc-protecting group is removed to yield the final product, this compound.[3]

In Vitro RIP3 Kinase Inhibition Assay

The inhibitory activity of this compound on RIP3 kinase is determined using a radiometric kinase assay.[3]

Materials:

  • Recombinant human RIP3 enzyme

  • Myelin basic protein (MBP) as substrate

  • [γ-³²P]ATP

  • Reaction buffer (20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)

  • This compound at various concentrations

Procedure:

  • The RIP3 enzyme is incubated with varying concentrations of this compound in the reaction buffer.

  • The kinase reaction is initiated by the addition of a mixture of MBP and [γ-³²P]ATP.

  • The reaction mixture is incubated for a specific time at room temperature.

  • The reaction is stopped, and the amount of incorporated ³²P into the MBP substrate is quantified to determine the kinase activity.

  • IC₅₀ values are calculated from the dose-response curves.

Cellular Necroptosis Assay

The ability of this compound to protect cells from necroptosis is assessed in cell-based assays.[3]

Cell Line:

  • HT-29 human colon cancer cells (which express RIP3)

Reagents:

  • TNF-α

  • Smac mimetic

  • z-VAD-FMK (a pan-caspase inhibitor)

  • This compound

  • Cell viability assay reagent (e.g., MTT or CellTiter-Glo)

Procedure:

  • HT-29 cells are seeded in 96-well plates and allowed to attach overnight.

  • Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

  • Necroptosis is induced by treating the cells with a combination of TNF-α, Smac mimetic, and z-VAD-FMK (TSZ).[3]

  • After incubation (e.g., 24 hours), cell viability is measured using a suitable assay.

  • The protective effect of this compound is determined by the increase in cell viability in the presence of the inhibitor compared to the TSZ-treated control.

The general workflow for the cellular necroptosis assay is illustrated below:

Necroptosis_Assay_Workflow Start Seed HT-29 cells Step1 Pre-treat with this compound Start->Step1 Step2 Induce necroptosis with TSZ Step1->Step2 Step3 Incubate for 24 hours Step2->Step3 Step4 Measure cell viability Step3->Step4 End Analyze results Step4->End

Figure 3. Experimental workflow for the cellular necroptosis assay.

Conclusion

This compound is a valuable research tool for studying the role of RIP3 kinase and necroptosis in various physiological and pathological processes. Its high potency and specificity make it a promising lead compound for the development of novel therapeutics for diseases where necroptosis is implicated, such as inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury. This technical guide provides a foundational understanding of this compound to aid researchers in their exploration of this important signaling pathway.

References

The Specificity of HS-1371 for RIP3 Kinase Inhibition: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and ischemia-reperfusion injury. Receptor-interacting protein kinase 3 (RIPK3 or RIP3) is a central kinase that governs the execution of necroptosis. Its kinase activity is indispensable for the phosphorylation of its substrate, Mixed Lineage Kinase Domain-Like (MLKL), the ultimate effector of necroptotic cell death. Consequently, the development of potent and specific RIP3 inhibitors is a key therapeutic strategy. This document provides a detailed technical overview of HS-1371, a novel and potent RIP3 kinase inhibitor.[1][2][3]

This compound was identified through the extensive screening of kinase-focused chemical libraries as a potent inhibitor of RIP3-mediated necroptosis.[1][2] This guide will delve into the quantitative data supporting its specificity, the detailed experimental protocols for its characterization, and the signaling pathways it modulates.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against RIP3 Kinase
CompoundTarget KinaseIC50 (nM)Mechanism of ActionReference
This compoundHuman RIP320.8ATP-competitive[4][5]
Table 2: Cellular Activity of this compound in Necroptosis Models
Cell LineNecroptosis InductionKey EffectEffective ConcentrationReference
HT-29 (Human colon adenocarcinoma)TNF-α + Smac mimetic + z-VAD-FMK (TSZ)Inhibition of RIP3 phosphorylation (S227), MLKL phosphorylation, and cell death.1-5 µM[1][6]
L929 (Mouse fibrosarcoma)TNF-α + z-VAD-FMKPrevention of TNF-induced necroptosis.Not specified[1]
MEF (Mouse embryonic fibroblast)TNF-α + Cycloheximide + z-VAD-FMK (TCZ)Prevention of MLKL phosphorylation and cell death.Not specified[1]

Specificity of this compound

This compound demonstrates a high degree of specificity for the necroptotic pathway over the apoptotic pathway. In human HT-29 colon cancer cells, this compound effectively inhibits TNF-induced necroptosis but does not interfere with TNF-induced apoptosis.[1][2] This indicates that this compound specifically targets the RIP3-mediated necroptotic signaling cascade without affecting the upstream components of the TNF signaling pathway that lead to apoptosis.

The mechanism of action has been confirmed to be ATP-competitive, meaning this compound directly binds to the ATP-binding pocket of RIP3, preventing the binding of ATP and subsequent autophosphorylation and substrate phosphorylation.[1][6]

Off-Target Profile

A comprehensive kinome-wide selectivity profile for this compound has not been made publicly available. The initial studies focused on its potent activity against RIP3 and its specificity for necroptosis over apoptosis.[1] However, it is noted that this compound was identified from a kinase-targeted chemical library, and one report suggests it was originally developed as an ALK (Anaplastic Lymphoma Kinase) inhibitor.[7] This underscores the potential for off-target activities against other kinases, a common feature among ATP-competitive inhibitors due to the conserved nature of the ATP-binding site. Therefore, any interpretation of experimental results using this compound should consider the possibility of off-target effects until a comprehensive selectivity screen is published.

Experimental Protocols

In Vitro Kinase Assay

This protocol is adapted from methodologies used to characterize novel kinase inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human RIP3 kinase.

Materials:

  • Recombinant human RIP3 protein

  • This compound

  • Assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl2, 5 mM EGTA, 20 mM MgCl2, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT)

  • ATP

  • Substrate (e.g., Myelin Basic Protein - MBP, 20 µM)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in the assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • In a 96-well plate, add the recombinant RIP3 kinase to the assay buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate (MBP). The final ATP concentration should be close to its Km value for RIP3 if known.

  • Incubate the reaction for 2 hours at room temperature.

  • Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.

  • Calculate the percentage of kinase activity relative to the DMSO control for each this compound concentration.

  • Plot the percentage of activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Necroptosis Assay

Objective: To assess the ability of this compound to inhibit necroptosis in a cellular context.

Materials:

  • HT-29 cells

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • This compound

  • TNF-α (e.g., 40 ng/mL)

  • Smac mimetic (e.g., 100 nM)

  • z-VAD-FMK (pan-caspase inhibitor, e.g., 20 µM)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well cell culture plates

Procedure:

  • Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 2 hours.

  • Induce necroptosis by adding a combination of TNF-α, Smac mimetic, and z-VAD-FMK (TSZ) to the wells.

  • Incubate the cells for 24 hours.

  • Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's protocol. Luminescence is measured using a plate reader.

  • Normalize the viability data to the untreated control cells and plot against the this compound concentration to evaluate its protective effect.

Western Blot Analysis of RIP3 and MLKL Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of RIP3 and its substrate MLKL.

Materials:

  • HT-29 cells

  • This compound and necroptosis-inducing agents (TSZ)

  • Lysis buffer (e.g., M2 buffer: 20 mM Tris pH 7, 0.5% NP-40, 250 mM NaCl, 3 mM EDTA, 3 mM EGTA, supplemented with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-RIP3 (S227), anti-RIP3, anti-phospho-MLKL, anti-MLKL, and a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed HT-29 cells in 6-well plates.

  • Pre-treat the cells with this compound for 2 hours, followed by stimulation with TSZ for the desired time (e.g., 8 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Visualizations

Necroptosis Signaling Pathway and the Role of this compound

The diagram below illustrates the TNF-induced necroptosis pathway and the point of intervention for this compound. Upon TNF-α stimulation in the presence of a caspase inhibitor, RIP1 and RIP3 are recruited to form the necrosome complex. This leads to the autophosphorylation of RIP3, which then phosphorylates MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death. This compound acts by inhibiting the kinase activity of RIP3, thereby preventing the phosphorylation of MLKL and blocking the downstream events of necroptosis.

Necroptosis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 RIP1 RIP1 TNFR1->RIP1 MLKL_oligomer MLKL Oligomer (Pore Formation) Necroptosis Necroptosis MLKL_oligomer->Necroptosis RIP3 RIP3 RIP1->RIP3 Caspase8 Caspase-8 RIP1->Caspase8 Apoptosis Pathway pRIP3 p-RIP3 RIP3->pRIP3 Autophosphorylation MLKL MLKL pRIP3->MLKL Phosphorylation pMLKL p-MLKL pMLKL->MLKL_oligomer Oligomerization & Translocation HS1371 This compound HS1371->pRIP3 Inhibition zVAD z-VAD-FMK zVAD->Caspase8

Caption: TNF-induced necroptosis pathway and this compound's point of inhibition.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical workflow for the initial characterization of a kinase inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incell In-Cell Characterization cluster_specificity Specificity & Off-Target Analysis Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Viability Cellular Necroptosis Assay (Measure protective effect) Kinase_Assay->Cell_Viability Binding_Assay Binding Assay (Confirm ATP Competition) Binding_Assay->Cell_Viability Western_Blot Western Blot Analysis (p-RIP3, p-MLKL) Cell_Viability->Western_Blot Apoptosis_Assay Apoptosis vs. Necroptosis Assay (Determine specificity) Western_Blot->Apoptosis_Assay Kinome_Scan Kinome-wide Profiling (Assess selectivity) Apoptosis_Assay->Kinome_Scan

Caption: A typical workflow for the characterization of a kinase inhibitor.

Conclusion

This compound is a potent, ATP-competitive inhibitor of RIP3 kinase with high specificity for the necroptotic pathway over the apoptotic pathway. It effectively blocks RIP3 and MLKL phosphorylation in cellular models of necroptosis, demonstrating its utility as a chemical probe to study necroptosis and as a potential therapeutic lead compound. While its specificity for RIP3-mediated necroptosis is well-documented in the initial studies, a comprehensive kinome-wide selectivity profile is needed to fully understand its off-target effects. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers working with this compound and other inhibitors of the necroptotic pathway.

References

Preliminary In Vitro Studies of HS-1371: A Novel RIP3 Kinase Inhibitor with Potential in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

HS-1371 is a novel, potent, and specific small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIP3), a key mediator of necroptosis. Necroptosis is a form of programmed cell death that, when dysregulated, is implicated in the pathogenesis of a variety of inflammatory diseases. This technical guide summarizes the preliminary preclinical data for this compound, focusing on its mechanism of action and its effects in in vitro models of necroptosis. While in vivo studies in inflammatory disease models are not yet publicly available, the foundational in vitro data presented herein provide a strong rationale for its further development as a therapeutic agent for diseases driven by RIP3 hyperactivation.[1][2][3][4][5]

Introduction: The Role of RIP3 in Inflammatory Disease

Necroptosis is a regulated form of necrosis that is initiated under conditions of apoptosis deficiency.[2][3][5] It is a pro-inflammatory mode of cell death due to the release of damage-associated molecular patterns (DAMPs) from ruptured cells. The kinase activity of RIP3 (also known as RIPK3) is essential for the execution of the necroptotic pathway.[2][3][5] Upon activation, RIP3 phosphorylates its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL), leading to MLKL oligomerization, translocation to the plasma membrane, and subsequent cell lysis.[1][6] Dysregulated necroptosis and RIP3 hyperactivation have been associated with a range of inflammatory conditions, making RIP3 an attractive therapeutic target.[1][3][5]

This compound: Mechanism of Action

This compound was identified through extensive screening of kinase-targeted chemical libraries as a potent inhibitor of RIP3 kinase.[1][3]

  • Direct and Competitive Inhibition: this compound directly binds to the ATP-binding pocket of RIP3 in a time-independent and ATP-competitive manner.[1][3][7] This binding prevents the enzymatic activity of RIP3.[1][2][3]

  • Inhibition of Downstream Signaling: By inhibiting RIP3 kinase activity, this compound effectively blocks the phosphorylation of RIP3 and the subsequent recruitment and phosphorylation of MLKL.[2][3] This prevents the formation of the necrosome, the signaling complex that executes necroptosis.[2]

  • Specificity: this compound demonstrates a specific inhibitory effect on RIP3-mediated necroptosis, as it does not inhibit TNF-induced apoptosis.[1][3][5]

Data from In Vitro Necroptosis Models

The efficacy of this compound has been demonstrated in various cell lines, where necroptosis was induced by treatment with a combination of TNF-α (T), Smac mimetic (S), and a pan-caspase inhibitor (z-VAD-FMK) (Z), collectively referred to as TSZ.

Table 1: In Vitro Efficacy of this compound in Human Cell Lines
Cell LineNecroptosis InductionThis compound ConcentrationKey OutcomesReference
HT-29 (Human colon adenocarcinoma)TSZ0.1 - 5 µM- Dose-dependent inhibition of RIP3 phosphorylation- Rescue from TSZ-induced cell death- Blockade of necrosome formation[3]
HeLa (Human cervical cancer) expressing RIP3TSZNot specified- Inhibition of RIP3 kinase activity- Rescue from TSZ-induced cell death[8]
H2009 (Human lung cancer) expressing RIP3TSZNot specified- Inhibition of RIP3 kinase activity- Rescue from TSZ-induced cell death[8]
Table 2: In Vitro Efficacy of this compound in Murine Cell Lines
Cell LineNecroptosis InductionThis compound ConcentrationKey OutcomesReference
L929 (Mouse fibrosarcoma)TNF-α + z-VADNot specified- Prevention of TNF-α + z-VAD-induced necroptosis[3]
MEF (Mouse embryonic fibroblast)TNF-α + Cycloheximide + z-VAD (TCZ)Not specified- Prevention of MLKL phosphorylation- Prevention of cell death[3]

Experimental Protocols

In Vitro Necroptosis Induction and Inhibition
  • Cell Culture: Human (HT-29, HeLa, H2009) and murine (L929, MEF) cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Induction of Necroptosis:

    • For HT-29, HeLa, and H2009 cells, necroptosis is induced by treating the cells with a combination of TNF-α, a Smac mimetic, and the pan-caspase inhibitor z-VAD-FMK (TSZ).[3]

    • For L929 cells, necroptosis is induced with TNF-α and z-VAD-FMK.[3]

    • For MEF cells, necroptosis is induced with TNF-α, cycloheximide, and z-VAD-FMK.[3]

  • This compound Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before the addition of the necroptosis-inducing agents.[3][8] Post-treatment protocols have also been tested, where this compound is added after the induction of necroptosis.[3]

  • Assessment of Efficacy:

    • Cell Viability: Cell viability is measured using assays such as the MTT assay.[3][8]

    • Western Blotting: The phosphorylation status of RIP3 and MLKL, as well as total protein levels, are assessed by Western blotting using specific antibodies.[3]

    • Immunoprecipitation: The formation of the necrosome complex (RIP3-MLKL interaction) is analyzed by immunoprecipitating RIP3 and immunoblotting for associated MLKL.[3]

Mandatory Visualizations

Signaling Pathway of this compound Action

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 RIPK3_inactive RIPK3 (Inactive) RIPK1->RIPK3_inactive Recruitment RIPK3_active RIPK3-P (Active) RIPK3_inactive->RIPK3_active Phosphorylation MLKL_inactive MLKL (Inactive) RIPK3_active->MLKL_inactive Phosphorylation MLKL_active MLKL-P (Active) MLKL_inactive->MLKL_active Oligomerization Oligomerization & Membrane Translocation MLKL_active->Oligomerization Necroptosis Necroptosis Oligomerization->Necroptosis HS1371 This compound HS1371->RIPK3_inactive Inhibition

Caption: Mechanism of action of this compound in the necroptosis signaling pathway.

Hypothetical Experimental Workflow for In Vivo Studies

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Efficacy Assessment cluster_4 Phase 4: Safety Assessment A1 Animal Model Selection (e.g., Collagen-Induced Arthritis in Mice) A2 Induction of Inflammatory Disease A1->A2 B1 Randomization into Treatment Groups (Vehicle, this compound doses) A2->B1 B2 Daily Administration of this compound (e.g., oral gavage) B1->B2 C1 Clinical Scoring of Disease Severity (e.g., paw swelling, arthritis index) B2->C1 D1 Monitoring of Body Weight and General Health B2->D1 C2 Histopathological Analysis of Joints C1->C2 C3 Biomarker Analysis (e.g., serum cytokines, p-RIP3 in tissue) C1->C3 D2 Toxicology Analysis of Major Organs D1->D2

References

Exploring the ATP-competitive binding of HS-1371 to RIP3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: Exploring the ATP-competitive Binding of HS-1371 to RIP3

Introduction

Necroptosis is a regulated form of necrotic cell death that plays a critical role in various physiological and pathological processes, including host defense against pathogens and inflammatory diseases.[1][2] A key mediator of this pathway is the Receptor-Interacting Protein Kinase 3 (RIP3 or RIPK3), a serine/threonine kinase whose activity is essential for the execution of necroptosis.[3][4] Given its central role, RIP3 has emerged as an attractive therapeutic target for diseases associated with excessive necroptotic cell death.[4][5] This technical guide provides a detailed exploration of this compound, a potent and selective small molecule inhibitor that targets RIP3. We will delve into its mechanism of action, present quantitative binding data, and provide detailed experimental protocols for its characterization, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action: ATP-Competitive Inhibition

This compound was identified through the extensive screening of kinase-focused chemical libraries as a potent RIP3 inhibitor.[3][5] Its mechanism of action is centered on its ability to directly bind to RIP3 in a time-independent and ATP-competitive manner.[3][4] this compound occupies the ATP-binding pocket of the RIP3 kinase domain, effectively preventing the binding of ATP and thereby inhibiting the enzyme's catalytic activity.[1][2][5] This inhibition prevents the crucial autophosphorylation of RIP3 at serine 227 (S227), a key step in its activation.[1][6] By blocking RIP3 kinase activity, this compound disrupts the formation of the "necrosome," a signaling complex comprising RIP1 and RIP3, and prevents the subsequent recruitment and phosphorylation of the downstream effector, Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2][5] This ultimately blocks the execution of necroptotic cell death.[1][2] Notably, this compound specifically inhibits TNF-induced necroptosis without affecting TNF-induced apoptosis, highlighting its selectivity for the RIP3-mediated necroptosis pathway.[3][4]

Quantitative Data Presentation

The potency of this compound and related quinoline-based compounds has been quantified through biochemical assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric for evaluating the efficacy of the inhibitor.

CompoundTargetIC₅₀ (nM)Notes
This compound RIP320.8A potent, ATP-competitive inhibitor of RIP3 kinase activity.[5][6][7]
HS-1308RIP3>1000A related compound with significantly lower potency.[5][8]
HS-1336RIP3>1000A related compound with significantly lower potency.[5][8]
HS-1338RIP3>1000A related compound with significantly lower potency.[5][8]
GSK'872RIP3-Another well-characterized RIP3 inhibitor often used for comparison.[5]

Signaling and Experimental Visualizations

To better understand the biological context and experimental procedures, the following diagrams illustrate the key pathways and workflows.

Necroptosis_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIP1) TNFR1->Complex_I Recruitment TNFa TNF-α TNFa->TNFR1 Binding Complex_II Complex II (FADD, Caspase-8, RIP1) Complex_I->Complex_II Transition RIP1 RIP1 Complex_II->RIP1 RIP3 RIP3 Complex_II->RIP3 Caspase8 Caspase-8 (Active) Complex_II->Caspase8 Activation Necrosome Necrosome (p-RIP1, p-RIP3) RIP1->Necrosome RHIM-RHIM Interaction (when Casp8 is inhibited) RIP3->Necrosome RHIM-RHIM Interaction (when Casp8 is inhibited) MLKL MLKL Necrosome->MLKL Phosphorylation pMLKL p-MLKL (Oligomerized) MLKL->pMLKL Necroptosis Necroptosis (Membrane Disruption) pMLKL->Necroptosis Translocation Caspase8->RIP1 Cleavage (Inhibition) Caspase8->RIP3 Cleavage (Inhibition) Apoptosis Apoptosis Caspase8->Apoptosis

Caption: The RIP3-mediated necroptosis signaling pathway.

HS1371_Mechanism cluster_binding RIP3 Kinase Domain ATP_Site ATP Binding Pocket Kinase_Activity RIP3 Kinase Activity (Phosphorylation) ATP_Site->Kinase_Activity Enables No_Kinase_Activity Inhibition of Kinase Activity ATP_Site->No_Kinase_Activity Inhibited by this compound ATP ATP ATP->ATP_Site Binds HS1371 This compound HS1371->ATP_Site Competitively Binds

Caption: ATP-competitive inhibition mechanism of this compound.

Experimental_Workflow start Seed HT-29 cells in multi-well plate pretreatment Pre-treat cells with This compound or Vehicle (DMSO) for 2 hours start->pretreatment induction Induce Necroptosis with TSZ (TNF-α, Smac mimetic, z-VAD) pretreatment->induction incubation Incubate for required time (e.g., 6-24 hours) induction->incubation endpoint Endpoint Analysis incubation->endpoint viability Cell Viability Assay (e.g., MTT Assay) endpoint->viability 24h western Cell Lysis & Western Blot for p-RIP3, p-MLKL endpoint->western 6h

Caption: Workflow for a cellular necroptosis inhibition assay.

Experimental Protocols

The following protocols are representative methodologies for characterizing the inhibitory activity of this compound on RIP3.

In Vitro RIP3 Kinase Inhibition Assay (ADP-Glo™ Format)

This biochemical assay quantifies the kinase activity of recombinant RIP3 by measuring the amount of ATP converted to ADP. It is used to determine the IC₅₀ value of an inhibitor.

Materials:

  • Recombinant human RIP3 protein

  • Myelin Basic Protein (MBP) as a generic substrate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase Assay Buffer (25 mM HEPES pH 7.2, 12.5 mM MnCl₂, 20 mM MgCl₂, 2 mM DTT, 5 mM EGTA)[9]

  • ATP solution (50 µM in Kinase Assay Buffer)[9]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution series of this compound (e.g., from 100 µM down to 1 pM) in Kinase Assay Buffer. Include a DMSO-only control.

  • Enzyme Incubation: To the wells of a 384-well plate, add 2.5 µL of the serially diluted this compound or DMSO control.

  • Add 2.5 µL of recombinant RIP3 enzyme diluted in Kinase Assay Buffer.

  • Gently mix and incubate at room temperature for 15-20 minutes to allow for inhibitor binding.[9]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the MBP substrate in Kinase Assay Buffer.[9]

  • Incubate the plate at room temperature for 2 hours.[9]

  • Reaction Termination & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[5]

Cellular Assay for Necroptosis Inhibition in HT-29 Cells

This cell-based assay evaluates the ability of this compound to protect cells from induced necroptosis.

Materials:

  • HT-29 human colon cancer cells

  • Cell culture medium (e.g., McCoy's 5A) with 10% FBS

  • This compound

  • Human TNF-α

  • Smac mimetic (e.g., Birinapant)

  • Pan-caspase inhibitor (z-VAD-FMK)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HT-29 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (DMSO) for 2 hours.[5][10]

  • Necroptosis Induction: Add a combination of TNF-α (e.g., 40 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) - collectively known as "TSZ" - to the wells to induce necroptosis.[5]

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.[5]

  • Viability Measurement (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the viability of treated cells to the vehicle-treated, non-induced control cells. Plot cell viability against this compound concentration to assess its protective effect.

Western Blot Analysis of RIP3 and MLKL Phosphorylation

This protocol is used to directly observe the inhibitory effect of this compound on the necroptosis signaling cascade within the cell.

Procedure:

  • Follow steps 1-3 of the cellular assay protocol described above, using 6-well plates for higher cell yields.

  • Incubation: Incubate the cells for a shorter period, typically 6-8 hours, which is sufficient to observe protein phosphorylation.[5][9]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-RIP3 (Ser227), total RIP3, phospho-MLKL (Ser358), total MLKL, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Compare the levels of phosphorylated RIP3 and MLKL in this compound-treated samples to the TSZ-only treated control to confirm inhibition of the signaling pathway.[5][10]

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of RIP3 kinase. Its ATP-competitive mechanism provides a direct means of blocking the catalytic activity essential for necroptosis.[3][5] The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive framework for researchers to utilize this compound as a tool to investigate the intricacies of necroptosis or as a lead compound in the development of therapeutics for inflammation-related diseases.[2][3] The robust inhibitory effect of this compound in both biochemical and cellular systems underscores its value in the ongoing exploration of programmed cell death pathways.

References

Methodological & Application

Application Notes and Protocols for HS-1371 in HT-29 Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing HS-1371, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), in human colorectal adenocarcinoma HT-29 cell culture. This document outlines the mechanism of action of this compound, detailed protocols for cell culture and key experiments, and expected outcomes based on existing research.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the kinase activity of RIPK3, a central player in the programmed cell death pathway known as necroptosis.[1][2][3] Necroptosis is a regulated form of necrosis that is implicated in various pathological conditions.[1][3] this compound acts by binding to the ATP-binding pocket of RIPK3 in an ATP-competitive manner, thereby preventing its autophosphorylation and the subsequent recruitment and phosphorylation of its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[1][4][5][6] This action effectively blocks the formation of the necrosome, a key signaling complex in the necroptosis pathway, and protects cells from necroptotic death.[1] In HT-29 cells, this compound has been demonstrated to inhibit necroptosis induced by various stimuli.[1][5]

Data Summary

The following table summarizes the key quantitative data related to the use of this compound in HT-29 cells.

ParameterValueCell LineNotes
This compound Effective Concentration 5 µMHT-29Completely inhibits RIPK3 phosphorylation and TNF-induced cell death.[4][5]
HT-29 Seeding Density (General Culture) 3 x 10⁴ cells/cm²HT-29Recommended for routine passaging.[7][8]
HT-29 Seeding Density (96-well plate for cytotoxicity assay) 10,000 - 20,000 cells/wellHT-29Recommended for cytotoxicity assays like MTT or WST-1.[9]
HT-29 Doubling Time ~24 hoursHT-29[7]

Signaling Pathway of this compound Action

The diagram below illustrates the necroptosis signaling pathway and the point of inhibition by this compound.

HS1371_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFR TNF-α Receptor RIPK1 RIPK1 TNFR->RIPK1 recruits TNFa TNF-α TNFa->TNFR binds RIPK3 RIPK3 RIPK1->RIPK3 recruits & activates Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1->Necrosome pRIPK3 p-RIPK3 RIPK3->pRIPK3 autophosphorylates MLKL MLKL (inactive) MLKL->Necrosome is recruited to pRIPK3->Necrosome pMLKL p-MLKL (active oligomer) Pore Pore Formation & Cell Lysis pMLKL->Pore translocates to membrane Necrosome->pMLKL phosphorylates MLKL HS1371 This compound HS1371->RIPK3 inhibits ATP binding

Caption: this compound inhibits necroptosis by blocking RIPK3 autophosphorylation.

Experimental Protocols

HT-29 Cell Culture

This protocol outlines the standard procedure for maintaining and passaging HT-29 cells.

Materials:

  • HT-29 cells

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM)[7][10]

  • Fetal Bovine Serum (FBS), 10%[7]

  • L-glutamine, 2.5 mM[7]

  • Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%) or Accutase[7][10]

  • Culture flasks (T-25, T-75)

  • Humidified incubator (37°C, 5% CO₂)[7]

Procedure:

  • Maintain HT-29 cells in a T-75 flask with growth medium in a humidified incubator at 37°C with 5% CO₂.

  • Change the medium every 2-3 days.[7]

  • When cells reach 70-80% confluency, subculture them.[10]

  • Aspirate the old medium and wash the cell monolayer once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA or Accutase to the flask and incubate for 5-10 minutes at 37°C, or until cells detach.[7][10]

  • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh growth medium.

  • Determine the cell concentration using a hemocytometer or an automated cell counter.

  • Seed new flasks at a density of 3 x 10⁴ cells/cm².[7][8] A typical split ratio is 1:3 to 1:8.[11]

Induction of Necroptosis and Treatment with this compound

This protocol describes how to induce necroptosis in HT-29 cells and assess the inhibitory effect of this compound.

Materials:

  • HT-29 cells seeded in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays)

  • This compound (stock solution in DMSO)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Smac mimetic (e.g., birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • Growth medium

Procedure:

  • Seed HT-29 cells in culture plates and allow them to adhere and grow overnight.

  • Pre-treatment: Treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 5 µM) or vehicle (DMSO) for 1-2 hours.[4][5]

  • Induction of Necroptosis: Add the necroptosis-inducing cocktail (e.g., TNF-α, Smac mimetic, and z-VAD-FMK, often abbreviated as TSZ) to the wells.

  • Post-treatment: Alternatively, induce necroptosis first with TSZ and then add this compound at different time points (e.g., 1 or 2 hours post-induction).[4][5]

  • Incubate the cells for the desired period (e.g., 6-24 hours).

  • Proceed with downstream analysis such as cell viability assays or Western blotting.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytoprotective effect of this compound against necroptosis.

Materials:

  • HT-29 cells treated as described in Protocol 2 in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

Procedure:

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Aspirate the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.

Western Blotting for RIPK3 and MLKL Phosphorylation

This protocol is to analyze the phosphorylation status of key necroptosis proteins.

Materials:

  • HT-29 cells treated as described in Protocol 2 in 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-RIPK3, anti-RIPK3, anti-phospho-MLKL, anti-MLKL, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

Experimental Workflow

The following diagram outlines the general workflow for studying the effects of this compound in HT-29 cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture HT-29 Cells Seeding 2. Seed Cells in Plates Cell_Culture->Seeding HS1371_Treat 3. Treat with this compound (or vehicle) Seeding->HS1371_Treat Necroptosis_Induction 4. Induce Necroptosis (e.g., with TSZ) HS1371_Treat->Necroptosis_Induction Viability 5a. Cell Viability Assay (e.g., MTT) Necroptosis_Induction->Viability Western 5b. Western Blotting (p-RIPK3, p-MLKL) Necroptosis_Induction->Western Data_Analysis 6. Data Analysis and Interpretation Viability->Data_Analysis Western->Data_Analysis

Caption: General workflow for investigating this compound in HT-29 cells.

Conclusion

This compound is a valuable tool for studying the role of RIPK3-mediated necroptosis in HT-29 colorectal cancer cells. The protocols provided in these application notes offer a framework for conducting experiments to investigate the mechanism and efficacy of this compound. Adherence to proper cell culture techniques and experimental procedures is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Studying Necroptosis in HeLa Cells using HS-1371

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrotic cell death that is implicated in various physiological and pathological processes, including inflammation, infectious diseases, and cancer.[1] Unlike apoptosis, necroptosis is a caspase-independent pathway driven by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[2][3] HS-1371 is a potent and selective small molecule inhibitor of RIPK3 kinase activity, making it a valuable tool for studying the necroptotic signaling pathway.[4][5] This document provides detailed application notes and protocols for the use of this compound in HeLa cells to investigate necroptosis.

This compound acts as an ATP-competitive inhibitor, directly binding to the ATP-binding pocket of RIPK3 to prevent its enzymatic activity.[1][4] This inhibition blocks the autophosphorylation of RIPK3 and the subsequent phosphorylation of its substrate, MLKL, thereby preventing the formation of the necrosome complex and the execution of necroptotic cell death.[4][6] Studies have shown that this compound effectively rescues various cell lines, including HeLa cells ectopically expressing RIPK3, from necroptosis induced by stimuli such as TNF-α, Smac mimetic, and the pan-caspase inhibitor z-VAD-fmk (TSZ).[1][4]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting necroptosis in HeLa cells.

Table 1: Effect of this compound on RIPK3 and MLKL Phosphorylation in RIPK3-expressing HeLa Cells

This compound ConcentrationTreatment Conditionsp-RIPK3 Levels (Relative to TSZ control)p-MLKL Levels (Relative to TSZ control)
0 µM (Vehicle)TSZ Treatment100%100%
Low ConcentrationTSZ TreatmentPartially DecreasedPartially Decreased
5 µMTSZ TreatmentCompletely InhibitedCompletely Inhibited

Data synthesized from immunoblotting results described in literature.[1][4]

Table 2: Effect of this compound on Cell Viability in RIPK3-expressing HeLa Cells Undergoing Necroptosis

This compound ConcentrationTreatment ConditionsCell Viability (% of untreated control)
0 µM (Vehicle)TSZ Treatment~40%
Dose-dependent increaseTSZ TreatmentGradual increase from ~40% to ~90%
5 µMTSZ Treatment~90%

Data synthesized from MTT assay results described in literature.[1][4]

Signaling Pathway and Experimental Workflow

Necroptosis Signaling Pathway and Inhibition by this compound

Necroptosis_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_execution Execution TNFR TNFR1 RIPK1 RIPK1 TNFR->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Interaction Necrosome Necrosome (p-RIPK1, p-RIPK3) RIPK1->Necrosome RIPK3->RIPK3 RIPK3->Necrosome MLKL MLKL pMLKL p-MLKL (Oligomer) MLKL->pMLKL pRIPK1 p-RIPK1 pRIPK3 p-RIPK3 Pore Pore Formation & Membrane Disruption pMLKL->Pore Necrosome->MLKL Phosphorylation TNFa TNF-α TNFa->TNFR zVAD + z-VAD-fmk (Caspase Inhibitor) Smac + Smac Mimetic Death Necroptotic Cell Death Pore->Death HS1371 This compound HS1371->RIPK3 Inhibition

Caption: this compound inhibits necroptosis by blocking RIPK3's kinase activity.

Experimental Workflow for Studying this compound in HeLa Cells

Experimental_Workflow cluster_assays Analysis start Start step1 1. Seed HeLa cells (ectopically expressing RIPK3) start->step1 end End step2 2. Pre-treat with this compound (various concentrations) or vehicle step1->step2 step3 3. Induce necroptosis with TSZ (TNF-α, Smac mimetic, z-VAD-fmk) step2->step3 step4 4. Incubate for specified time step3->step4 assay1 Cell Viability Assay (e.g., MTT, LDH release) step4->assay1 assay2 Western Blot Analysis (p-RIPK3, p-MLKL) step4->assay2 assay1->end assay2->end

Caption: Workflow for assessing this compound's effect on necroptosis in HeLa cells.

Experimental Protocols

Materials and Reagents
  • HeLa cells (Note: HeLa cells have low endogenous RIPK3 expression; for robust necroptosis studies, use of HeLa cells stably expressing RIPK3 is recommended).[4]

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Human TNF-α

  • Smac mimetic (e.g., birinapant)

  • z-VAD-fmk (pan-caspase inhibitor)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (cell culture grade)

  • Reagents for Western Blotting (lysis buffer, protease/phosphatase inhibitors, antibodies against p-RIPK3, p-MLKL, total RIPK3, total MLKL, and a loading control like GAPDH or β-actin)

Protocol 1: Induction of Necroptosis and Inhibition by this compound in HeLa Cells
  • Cell Seeding:

    • Culture RIPK3-expressing HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for Western blotting) and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A typical concentration range to test is 0.1 µM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Remove the old medium from the cells and add the medium containing the respective concentrations of this compound or vehicle.

    • Pre-incubate the cells with this compound for 1-2 hours.[1]

  • Induction of Necroptosis:

    • Prepare a stock solution of the necroptosis-inducing cocktail (TSZ). Final concentrations in the well are typically:

      • TNF-α: 20-100 ng/mL[7][8]

      • Smac mimetic: 100-500 nM[7][9]

      • z-VAD-fmk: 20 µM[7][8]

    • Add the TSZ cocktail to the wells containing the cells and this compound/vehicle.

  • Incubation:

    • Incubate the plates for a designated time. For Western blot analysis of protein phosphorylation, a 4-8 hour incubation is often sufficient.[1] For cell viability assays, a 12-24 hour incubation is common.[9]

Protocol 2: Assessment of Cell Viability by MTT Assay
  • Following the incubation period in Protocol 1, add MTT solution to each well at a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and dissolve the formazan crystals in 100 µL of DMSO per well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 3: Analysis of Protein Phosphorylation by Western Blotting
  • After the incubation period in Protocol 1, place the culture plates on ice and wash the cells once with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysates. Centrifuge at high speed to pellet cell debris.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-RIPK3, p-MLKL, and a loading control overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a specific and effective inhibitor of RIPK3-mediated necroptosis. The protocols and data presented here provide a comprehensive guide for researchers to utilize this compound in HeLa cells to dissect the molecular mechanisms of necroptosis and to evaluate potential therapeutic strategies targeting this cell death pathway. Careful optimization of cell line, reagent concentrations, and incubation times is recommended for achieving robust and reproducible results.

References

Application Notes and Protocols: Inducing Necroptosis with TSZ in the Presence of the RIPK3 Inhibitor HS-1371

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for inducing necroptosis in cell culture using a combination of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic, and the pan-caspase inhibitor Z-VAD-FMK (TSZ). Furthermore, it details the use of HS-1371, a potent and specific inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), to demonstrate the critical role of RIPK3 in this programmed cell death pathway.

Necroptosis is a regulated form of necrosis that is implicated in various physiological and pathological processes, including inflammation and host defense.[1][2] The combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (TSZ) is a widely used method to reliably induce necroptosis in susceptible cell lines, such as the human colon adenocarcinoma cell line HT-29.[3][4] The signaling cascade involves the formation of a protein complex known as the necrosome, which is critically dependent on the kinase activities of RIPK1 and RIPK3.[5][6] this compound is a small molecule that acts as a novel and specific ATP-competitive inhibitor of RIPK3, thereby blocking necroptosis.[1][7][8]

Signaling Pathways

The induction of necroptosis by TSZ and its inhibition by this compound involves a well-defined signaling pathway.

Necroptosis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 Binding Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruitment Complex_IIa Complex IIa (Apoptosome) (FADD, Caspase-8, RIPK1) Complex_I->Complex_IIa Transition Necrosome Complex IIb (Necrosome) (RIPK1, RIPK3) Complex_I->Necrosome Transition (in apoptosis-deficient conditions) Smac_mimetic Smac Mimetic cIAP cIAP1/2 Smac_mimetic->cIAP Inhibition cIAP->Complex_I Ubiquitination of RIPK1 ZVAD Z-VAD-FMK Caspase8 Caspase-8 ZVAD->Caspase8 Inhibition Complex_IIa->Caspase8 Activation RIPK1 RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation pRIPK3 p-RIPK3 RIPK3->pRIPK3 Autophosphorylation MLKL MLKL pRIPK3->MLKL Phosphorylation pMLKL p-MLKL (oligomer) MLKL->pMLKL Oligomerization & Translocation Necroptosis Necroptosis (Membrane Permeabilization) pMLKL->Necroptosis HS1371 This compound HS1371->RIPK3 Inhibition

Caption: TSZ-induced necroptosis pathway and inhibition by this compound.

Experimental Protocols

Materials and Reagents
  • Cell Line: HT-29 (human colon adenocarcinoma) or other necroptosis-sensitive cell lines (e.g., L929, MEFs).[4][7]

  • Culture Medium: McCoy's 5A for HT-29, or appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • Human TNF-α (e.g., PeproTech)

    • Smac mimetic (e.g., Birinapant, LCL161)[9]

    • Z-VAD-FMK (e.g., InvivoGen)

    • This compound (Selleckchem, MedChemExpress)

    • Dimethyl sulfoxide (B87167) (DMSO) for stock solutions

    • Propidium Iodide (PI) for cell death analysis

    • LDH Cytotoxicity Assay Kit (e.g., Thermo Fisher Scientific)

    • Antibodies for Western Blot: anti-phospho-RIPK3 (pS227), anti-RIPK3, anti-phospho-MLKL (pS358), anti-MLKL, anti-β-actin.

Protocol 1: Induction of Necroptosis with TSZ

This protocol describes the induction of necroptosis in HT-29 cells.

Protocol_TSZ cluster_workflow Experimental Workflow step1 1. Cell Seeding Seed HT-29 cells (e.g., 5 x 10^4 cells/well in a 24-well plate) and incubate for 24h to reach 70-80% confluency. step2 2. Reagent Preparation Prepare working solutions of TNF-α, Smac mimetic, and Z-VAD-FMK in culture medium. step1->step2 step3 3. Cell Treatment Treat cells with the TSZ combination for the desired time (e.g., 6-24 hours). Include a vehicle control (DMSO). step2->step3 step4 4. Necroptosis Assessment Analyze cell death via PI staining and flow cytometry, LDH release assay, or Western blot for p-MLKL. step3->step4

Caption: Workflow for inducing necroptosis with TSZ.

Detailed Steps:

  • Cell Seeding: Seed HT-29 cells in a suitable culture plate (e.g., 24-well plate for viability assays, 6-well plate for protein analysis) at a density that will result in 70-80% confluency after 24 hours.[4]

  • Reagent Preparation: Prepare stock solutions of TNF-α, Smac mimetic, and Z-VAD-FMK in DMSO. On the day of the experiment, dilute the stock solutions in complete culture medium to the final working concentrations.

  • Treatment:

    • Control Group: Treat cells with an equivalent volume of DMSO vehicle.

    • TSZ Treatment Group: Treat cells with the combination of TNF-α, Smac mimetic, and Z-VAD-FMK.[9][10]

  • Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) to observe the progression of necroptosis.

  • Assessment of Necroptosis:

    • Lactate Dehydrogenase (LDH) Assay: Measure the release of LDH into the culture medium as an indicator of plasma membrane rupture.[3]

    • Propidium Iodide (PI) Staining: Stain cells with PI and analyze by flow cytometry or fluorescence microscopy to quantify the percentage of dead cells.[3]

    • Western Blotting: Lyse the cells and perform Western blot analysis to detect the phosphorylation of MLKL, a key marker of necroptosis activation.[11]

Protocol 2: Inhibition of TSZ-Induced Necroptosis with this compound

This protocol is designed to demonstrate the specific inhibition of necroptosis by targeting RIPK3 with this compound.

Protocol_HS1371 cluster_workflow Experimental Workflow step1 1. Cell Seeding Seed HT-29 cells as described in Protocol 1. step2 2. Pre-treatment with this compound Pre-treat cells with various concentrations of this compound (or vehicle) for 1-2 hours. step1->step2 step3 3. TSZ Treatment Add the TSZ combination to the this compound pre-treated cells. step2->step3 step4 4. Incubation & Assessment Incubate for the desired time and assess necroptosis as described in Protocol 1. step3->step4

Caption: Workflow for inhibiting necroptosis with this compound.

Detailed Steps:

  • Cell Seeding: Follow the same procedure as in Protocol 1.

  • Pre-treatment with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Pre-treat the cells with varying concentrations of this compound for 1-2 hours prior to TSZ treatment. Include a DMSO vehicle control.[7]

  • TSZ Co-treatment: Add the TSZ combination to the wells already containing this compound or vehicle.

  • Incubation: Incubate for the same duration as in Protocol 1.

  • Assessment: Perform LDH assays, PI staining, and/or Western blotting to compare the levels of necroptosis between the TSZ-only and the this compound + TSZ treated groups.[7]

Data Presentation

The following tables summarize typical concentrations and expected outcomes for the described experiments.

Table 1: Reagent Concentrations for Inducing Necroptosis in HT-29 Cells

ReagentStock ConcentrationWorking ConcentrationReference
TNF-α10-100 µg/mL10-100 ng/mL[9][10]
Smac mimetic (LCL161)1-10 mM100 nM - 1 µM[9]
Z-VAD-FMK10-20 mM10-20 µM[9][10]

Table 2: this compound Concentrations and Effects on TSZ-Induced Necroptosis

This compound ConcentrationEffect on Cell Viability (TSZ-treated HT-29 cells)Effect on p-RIPK3 / p-MLKL LevelsReference
0.1 µMPartial rescue from cell deathPartial inhibition of phosphorylation[7]
1 µMSignificant rescue from cell deathStrong inhibition of phosphorylation[7]
5 µMComplete rescue from cell deathComplete inhibition of phosphorylation[12]

Table 3: Expected Outcomes of Necroptosis Induction and Inhibition

Treatment Group% Cell Death (PI Positive)LDH Releasep-MLKL Levels
Vehicle ControlLowLowUndetectable
TSZHighHighHigh
This compound + TSZLowLowLow/Undetectable
This compound aloneLowLowUndetectable

Troubleshooting and Considerations

  • Cell Line Variability: The sensitivity to TSZ-induced necroptosis can vary between cell lines and even between different passages of the same cell line. It is crucial to empirically determine the optimal concentrations of TSZ components for your specific cell line.

  • Reagent Quality: Ensure the bioactivity of TNF-α and the potency of the Smac mimetic and Z-VAD-FMK.

  • Timing: The kinetics of necroptosis can differ. A time-course experiment is recommended to identify the optimal endpoint for analysis.

  • Specificity of this compound: While this compound is a potent RIPK3 inhibitor, it is good practice to include additional controls, such as RIPK3 knockout/knockdown cells, to confirm the on-target effect.[7] At higher concentrations, some non-specific effects or apoptosis-related cytotoxicity have been noted for certain RIPK3 inhibitors.[13]

References

Application Notes and Protocols: Western Blot Analysis of p-RIP3 and p-MLKL after HS-1371 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Western blot analysis to investigate the effects of HS-1371, a potent RIPK3 inhibitor, on the necroptosis signaling pathway. The protocols focus on the detection of phosphorylated RIP3 (p-RIP3) and phosphorylated MLKL (p-MLKL), key biomarkers of necroptosis activation.

Introduction to this compound and Necroptosis

Necroptosis is a form of programmed cell death crucial in various physiological and pathological processes, including inflammation and host defense.[1] The core of the necroptosis pathway is mediated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[2] Upon induction of necroptosis, RIPK3 is phosphorylated and activated, which in turn phosphorylates MLKL.[3] This phosphorylation event leads to the oligomerization of MLKL and its translocation to the plasma membrane, ultimately causing cell lysis.[3][4]

This compound has been identified as a novel and potent inhibitor of RIPK3 kinase activity.[5][6] It functions by binding to the ATP-binding pocket of RIP3, thereby preventing its enzymatic activity and the subsequent phosphorylation of MLKL.[1][4][7] This targeted inhibition of RIPK3 makes this compound a valuable tool for studying necroptosis and a potential therapeutic agent for diseases associated with excessive necroptotic cell death.[5][6] Western blotting is a fundamental technique to demonstrate the efficacy of this compound by measuring the reduction in p-RIP3 and p-MLKL levels.

Quantitative Data Summary

The following table summarizes the inhibitory effects of this compound on RIP3 and MLKL phosphorylation as determined by Western blot analysis in various cell lines.

Cell LineNecroptosis InducerThis compound ConcentrationEffect on p-RIP3Effect on p-MLKLReference
HT-29 (Human colorectal adenocarcinoma)TNF-α + Smac mimetic + z-VAD-FMK (TSZ)0.1 - 5 µMDose-dependent decreaseDose-dependent decrease[4]
L929 (Mouse fibrosarcoma)TNF-α + z-VAD-FMKNot specifiedInhibitionInhibition[4]
MEF (Mouse embryonic fibroblast)TNF-α + Cycloheximide (CHX) + z-VAD-FMK (TCZ)Not specifiedNot specifiedEffective prevention[4]
HeLa (Human cervical cancer) expressing RIP3TSZ0.1 - 5 µMDose-dependent decreaseDose-dependent decrease[8]
H2009 (Human lung cancer) expressing RIP3TSZ0.1 - 5 µMDose-dependent decreaseDose-dependent decrease[8]

Note: The referenced studies primarily present qualitative data through Western blot images. The "dose-dependent decrease" and "inhibition" are interpretations of these visual results. For precise quantitative analysis, densitometry of the Western blot bands would be required.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the necroptosis signaling pathway and a typical experimental workflow for assessing the effect of this compound.

Necroptosis_Pathway cluster_stimulus Necroptotic Stimulus cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_execution Execution TNF-α TNF-α TNFR TNFR TNF-α->TNFR RIPK1 RIPK1 TNFR->RIPK1 Recruitment RIPK3 RIPK3 RIPK1->RIPK3 Activation pRIPK3 p-RIPK3 RIPK3->pRIPK3 Phosphorylation MLKL MLKL pRIPK3->MLKL Phosphorylation pMLKL p-MLKL Oligomerization p-MLKL Oligomerization pMLKL->Oligomerization HS1371 This compound HS1371->pRIPK3 Inhibition Translocation Membrane Translocation Oligomerization->Translocation Necroptosis Necroptosis Translocation->Necroptosis

Caption: Necroptosis signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow A 1. Cell Culture and Treatment - Seed cells (e.g., HT-29) - Pre-treat with this compound or vehicle - Induce necroptosis (e.g., with TSZ) B 2. Cell Lysis - Wash cells with cold PBS - Lyse cells in RIPA buffer with protease and phosphatase inhibitors A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) B->C D 4. SDS-PAGE - Prepare protein samples with Laemmli buffer - Load equal amounts of protein onto a polyacrylamide gel C->D E 5. Protein Transfer - Transfer proteins to a PVDF or nitrocellulose membrane D->E F 6. Immunoblotting - Block membrane (e.g., with 5% BSA) - Incubate with primary antibodies (anti-p-RIP3, anti-p-MLKL, loading control) - Incubate with HRP-conjugated secondary antibodies E->F G 7. Detection and Analysis - Add ECL substrate - Image chemiluminescence - Densitometry analysis F->G

Caption: Experimental workflow for Western blot analysis of p-RIP3 and p-MLKL.

Detailed Experimental Protocol: Western Blotting

This protocol provides a detailed methodology for the detection of phosphorylated MLKL and RIP3 following treatment with this compound.

1. Cell Culture and Treatment a. Seed the appropriate cell line (e.g., HT-29, L929) in culture plates and grow to 70-80% confluency. b. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5 µM) or a vehicle control (e.g., DMSO) for 1-2 hours. c. Induce necroptosis by adding the appropriate stimuli. For example, for HT-29 cells, use a combination of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM). d. Include positive (necroptosis induction without inhibitor) and negative (no induction) controls. e. Incubate for the required time to induce phosphorylation of RIP3 and MLKL (typically 4-8 hours, may require optimization).

2. Cell Lysis and Protein Extraction a. Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. e. Collect the supernatant containing the protein extract.

3. Protein Quantification a. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer.

4. SDS-PAGE and Protein Transfer a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. b. Load 20-40 µg of protein per well onto an SDS-polyacrylamide gel (the percentage of the gel, typically 8-12%, may need to be optimized depending on the target protein size). c. Run the gel until adequate separation of proteins is achieved. d. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting a. Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for p-RIP3 (e.g., Ser227) and p-MLKL (e.g., Ser358) diluted in blocking buffer overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.

6. Detection and Analysis a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Capture the chemiluminescent signal using a digital imager or X-ray film. d. For quantitative analysis, measure the band intensity using densitometry software. Normalize the intensity of the p-RIP3 and p-MLKL bands to the corresponding loading control band.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
No or Weak Signal Inefficient necroptosis induction.Confirm the activity of necroptosis-inducing agents and optimize treatment time.
Inactive primary or secondary antibodies.Use fresh or validated antibodies at the recommended dilution.
Insufficient protein loading.Increase the amount of protein loaded per well.
High Background Insufficient blocking.Increase blocking time or use a different blocking agent.
Antibody concentration too high.Optimize primary and secondary antibody dilutions.
Inadequate washing.Increase the number and duration of wash steps.
Non-specific Bands Non-specific antibody binding.Optimize antibody dilution and blocking conditions.
Protein degradation.Ensure protease and phosphatase inhibitors are always included during lysis.

By following these protocols and application notes, researchers can effectively utilize Western blot analysis to investigate the inhibitory effects of this compound on the necroptosis signaling pathway, providing valuable insights for drug development and the study of cell death mechanisms.

References

Application Note: Measuring Cell Viability with HS-1371 Using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

HS-1371 is a potent, ATP-competitive inhibitor of Receptor-Interacting Protein Kinase 3 (RIP3 or RIPK3), a central enzyme in the necroptosis signaling pathway.[1][2] Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in various pathological conditions, including inflammatory diseases and ischemia-reperfusion injury.[1][3][4] By directly binding to the ATP pocket of RIP3, this compound suppresses its kinase activity, thereby blocking the downstream signaling events that lead to cell death.[3][5] Unlike broad-spectrum cytotoxic agents, this compound specifically inhibits necroptosis without affecting apoptosis, making it a valuable tool for studying cell death mechanisms.[1][6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow MTT salt into insoluble purple formazan (B1609692) crystals.[7][9]

This application note provides a detailed protocol for using the MTT assay to quantify the protective effects of this compound against induced necroptosis in a cell culture model.

Signaling Pathway of this compound Action

This compound intervenes in the necroptosis pathway. Upon stimulation by factors like Tumor Necrosis Factor (TNF), RIP1 and RIP3 kinases are recruited and activated, leading to the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL). This triggers MLKL oligomerization and translocation to the plasma membrane, causing membrane rupture and cell death. This compound specifically inhibits the kinase activity of RIP3, preventing MLKL phosphorylation and halting the necroptotic cascade.[3][5]

G cluster_0 Necroptosis Induction cluster_1 Necrosome Formation cluster_2 Inhibitor Action cluster_3 Cellular Outcome TNF TNFα TNFR TNFR1 TNF->TNFR Binds RIP1 RIPK1 TNFR->RIP1 Recruits RIP3 RIPK3 RIP1->RIP3 Activates MLKL MLKL RIP3->MLKL Phosphorylates (p) pMLKL p-MLKL (Oligomerization) HS1371 This compound HS1371->RIP3 Inhibits (ATP-competitive) Death Necroptotic Cell Death pMLKL->Death Causes Membrane Pore Formation MTT_Principle MTT MTT (Yellow, Water-Soluble) LiveCell Viable Cell (Mitochondrial Dehydrogenases) MTT->LiveCell Uptake Formazan Formazan (Purple, Insoluble) LiveCell->Formazan Reduction Solubilized Solubilized Formazan (Purple Solution) Formazan->Solubilized SolubilizingAgent Solubilizing Agent (e.g., DMSO) SolubilizingAgent->Solubilized Dissolves MTT_Workflow A 1. Seed Cells (e.g., 1x10⁴ cells/well in 96-well plate) B 2. Incubate (24 hours) A->B C 3. Pre-treat with this compound (Varying concentrations for 1-2 hours) B->C D 4. Induce Necroptosis (Add TNFα, SMAC mimetic, z-VAD) C->D E 5. Incubate (e.g., 24 hours) D->E F 6. Add MTT Solution (10 µL of 5 mg/mL stock per well) E->F G 7. Incubate (2-4 hours at 37°C) F->G H 8. Solubilize Formazan (Add 100 µL DMSO or SDS solution) G->H I 9. Read Absorbance (570 nm) H->I

References

Application of HS-1371 in Mouse Embryonic Fibroblast (MEF) Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS-1371 is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key mediator of necroptosis.[1][2][3][4] Necroptosis is a form of regulated necrotic cell death implicated in various pathological conditions, including inflammatory diseases and ischemia-reperfusion injury.[2] Mouse embryonic fibroblasts (MEFs) are a valuable in vitro model system for studying fundamental cellular processes, including cell death pathways. This document provides detailed application notes and experimental protocols for the use of this compound in MEF studies to investigate its inhibitory effects on necroptosis.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of RIPK3 kinase activity.[1][3][4] In the necroptosis signaling cascade, upon stimulation by factors such as Tumor Necrosis Factor (TNF), RIPK3 is activated and subsequently phosphorylates its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[5][6] Phosphorylated MLKL (p-MLKL) oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell death.[5][6] By binding to the ATP-binding pocket of RIPK3, this compound prevents the phosphorylation of MLKL, thereby blocking the execution of necroptosis.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterValueCell LineReference
Biochemical IC₅₀ 20.8 nM-[1]
Table 2: Effect of this compound on Necroptosis in MEF Cells
This compound ConcentrationCell Viability (% of Control)p-MLKL Levels (Relative to Stimulated Control)Reference
0 µM (Stimulated Control) ~40%100%[1][7]
1 µM Significantly IncreasedSignificantly Decreased[1][7]
5 µM Near Complete RescueCompletely Inhibited[1][7]

Note: The values in Table 2 are approximate and based on graphical data from the cited literature. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific experimental conditions.

Experimental Protocols

Protocol 1: Induction of Necroptosis in MEF Cells

This protocol describes the induction of necroptosis in MEFs using a combination of Tumor Necrosis Factor-alpha (TNF-α), Cycloheximide (CHX), and the pan-caspase inhibitor z-VAD-FMK (TCZ).

Materials:

  • Mouse Embryonic Fibroblasts (MEFs)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant mouse TNF-α

  • Cycloheximide (CHX)

  • z-VAD-FMK

  • This compound

  • Phosphate Buffered Saline (PBS)

  • 96-well and 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed MEFs in a 96-well plate for viability assays or a 6-well plate for protein analysis at a density that will result in 70-80% confluency on the day of the experiment.

  • Pre-treatment with this compound: On the day of the experiment, remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound. Incubate for 1-2 hours at 37°C in a CO₂ incubator.

  • Induction of Necroptosis: Prepare a stock solution of TCZ (e.g., 30 ng/mL TNF-α, 10 µg/mL CHX, and 20 µM z-VAD-FMK). Add the appropriate volume of the TCZ stock solution to the wells containing the pre-treated MEFs.

  • Incubation: Incubate the cells for the desired time period (e.g., 6 hours for protein analysis or 24 hours for viability assays) at 37°C in a CO₂ incubator.

  • Proceed to Downstream Analysis: After incubation, proceed with either the cell viability assay (Protocol 2) or immunoblotting (Protocol 3).

Protocol 2: Assessment of Cell Viability using MTT Assay

This protocol measures cell viability by assessing the metabolic activity of the cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • MTT Addition: Following the treatment period in the 96-well plate (from Protocol 1), add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Protocol 3: Immunoblotting for Phosphorylated MLKL (p-MLKL)

This protocol is for detecting the levels of p-MLKL, a key marker of necroptosis activation.

Materials:

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against p-MLKL

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment in a 6-well plate (from Protocol 1), wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-MLKL overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.

Mandatory Visualizations

Necroptosis Signaling Pathway and Inhibition by this compound

Necroptosis_Pathway cluster_necrosome TNF TNFα TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI RIPK1 RIPK1 ComplexI->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Recruitment & Phosphorylation Necrosome Necrosome (RIPK1-RIPK3) MLKL MLKL Necrosome->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane Plasma Membrane Disruption pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis HS1371 This compound HS1371->RIPK3 Inhibition

Caption: this compound inhibits necroptosis by targeting RIPK3.

Experimental Workflow for this compound Evaluation in MEFs

Experimental_Workflow Start Start: MEF Culture Pretreat Pre-treat with this compound (1-2 hours) Start->Pretreat Induce Induce Necroptosis (TNFα + CHX + zVAD) Pretreat->Induce Incubate Incubate (6-24 hours) Induce->Incubate Analysis Downstream Analysis Incubate->Analysis Viability Cell Viability Assay (MTT) Analysis->Viability Immunoblot Immunoblotting (p-MLKL) Analysis->Immunoblot End End: Data Interpretation Viability->End Immunoblot->End

Caption: Workflow for assessing this compound's effect on MEFs.

References

Application Notes and Protocols for HS-1371 in In Vitro Necroptosis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing HS-1371, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), for the in vitro study of necroptosis. This document includes detailed information on the mechanism of action, quantitative data on its inhibitory effects, and step-by-step protocols for key experimental procedures.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the kinase activity of RIPK3, a central player in the necroptosis signaling pathway.[1][2] Necroptosis is a form of programmed cell death that, unlike apoptosis, is caspase-independent and is implicated in various pathological conditions, including inflammatory diseases and ischemia-reperfusion injury. This compound has been identified as a valuable tool for dissecting the molecular mechanisms of necroptosis and for exploring its therapeutic potential.

Chemical Properties of this compound:

PropertyValue
Chemical Formula C₂₄H₂₄N₄O
Molecular Weight 384.47 g/mol
Mechanism of Action ATP-competitive inhibitor of RIPK3 kinase activity[1]
Biochemical IC₅₀ 20.8 nM for RIPK3 kinase[1]

Mechanism of Action

This compound functions by binding to the ATP-binding pocket of RIPK3 in a time-independent manner.[1] This competitive inhibition prevents the autophosphorylation of RIPK3 and the subsequent phosphorylation of its substrate, Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). The phosphorylation of MLKL is a critical step in necroptosis, leading to its oligomerization, translocation to the plasma membrane, and eventual cell lysis. By blocking RIPK3 kinase activity, this compound effectively halts the necroptotic cascade downstream of RIPK3 activation.[1][2] Importantly, this compound has been shown to be specific for necroptosis and does not inhibit TNF-induced apoptosis.[1]

Quantitative Data: In Vitro Inhibition of Necroptosis

This compound has demonstrated potent inhibition of necroptosis in various human and murine cell lines. The following table summarizes the effective concentrations of this compound in different cell models.

Cell LineSpeciesNecroptosis InductionAssayEffective Concentration/IC₅₀Reference
HT-29 HumanTNF-α, Smac mimetic, z-VAD-fmk (TSZ)Cell ViabilityDose-dependent rescue, significant at 1-5 µM[1][3]
L929 MouseTNF-α, z-VAD-fmkCell Viability (MTT)Dose-dependent protection[1]
MEF MouseTNF-α, Cycloheximide, z-VAD-fmk (TCZ)Cell Viability (MTT)Dose-dependent protection[1]
HeLa HumanEctopic RIPK3 expression + TSZCell Viability (MTT)Dose-dependent protection
H2009 HumanEctopic RIPK3 expression + TSZCell Viability (MTT)Dose-dependent protection

Note: While a precise cellular IC₅₀ for necroptosis inhibition is not consistently reported across studies, concentrations in the low micromolar range (1-5 µM) have been shown to be highly effective in blocking necroptotic cell death and RIPK3 phosphorylation in cell-based assays.[1] A concentration of 5 µM this compound was sufficient to completely inhibit RIPK3 phosphorylation.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the necroptosis signaling pathway and a general experimental workflow for studying necroptosis inhibition with this compound.

Necroptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR->Complex_I Recruits TNFa TNF-α TNFa->TNFR Binds Necrosome Necrosome (RIPK1, RIPK3, MLKL) Complex_I->Necrosome Forms under apoptosis inhibition pRIPK3 p-RIPK3 Necrosome->pRIPK3 RIPK3 autophosphorylation pMLKL p-MLKL (Oligomerization) pRIPK3->pMLKL Phosphorylates MLKL Lysis Cell Lysis (Necroptosis) pMLKL->Lysis Translocates to membrane HS1371 This compound HS1371->pRIPK3 Inhibits

Caption: Necroptosis signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Downstream Assays start Seed Cells (e.g., HT-29) pretreatment Pre-treat with This compound (dose-response) or Vehicle Control start->pretreatment induction Induce Necroptosis (e.g., TSZ treatment) pretreatment->induction incubation Incubate (e.g., 6-24 hours) induction->incubation viability Cell Viability Assay (LDH, MTT, PI Staining) incubation->viability western Western Blot (pRIPK3, pMLKL) incubation->western

Caption: General experimental workflow for in vitro necroptosis inhibition studies.

Experimental Protocols

The following are detailed protocols for inducing necroptosis and assessing its inhibition by this compound in HT-29 human colorectal adenocarcinoma cells.

Protocol 1: Induction of Necroptosis in HT-29 Cells

This protocol describes the induction of necroptosis using a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (TSZ).

Materials:

  • HT-29 cells (ATCC HTB-38)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human TNF-α (Tumor Necrosis Factor-alpha)

  • Smac mimetic (e.g., Birinapant)

  • z-VAD-fmk (pan-caspase inhibitor)

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • 96-well or 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells in 96-well plates at a density of 2 x 10⁴ cells/well for viability assays or in 6-well plates at 5 x 10⁵ cells/well for Western blotting.

    • Allow cells to adhere and grow overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare working solutions of this compound by serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Pre-treatment with this compound:

    • Remove the culture medium from the wells.

    • Add the prepared this compound working solutions or vehicle control to the respective wells.

    • Incubate for 1-2 hours at 37°C.

  • Necroptosis Induction:

    • Prepare a 2X induction cocktail in culture medium containing:

      • 40 ng/mL TNF-α

      • 200 nM Smac mimetic

      • 40 µM z-VAD-fmk

    • Add an equal volume of the 2X induction cocktail to each well (except for the untreated control wells, which receive fresh medium). The final concentrations will be 20 ng/mL TNF-α, 100 nM Smac mimetic, and 20 µM z-VAD-fmk.

    • Incubate the plates for the desired time period (e.g., 6-8 hours for Western blotting, 18-24 hours for viability assays).

Protocol 2: Assessment of Cell Viability by Lactate Dehydrogenase (LDH) Assay

This assay measures the release of LDH from damaged cells into the culture supernatant, an indicator of cell lysis.

Materials:

  • Treated cells in a 96-well plate (from Protocol 1)

  • Commercially available LDH Cytotoxicity Assay Kit

  • Microplate reader

Procedure:

  • Prepare Controls:

    • Untreated Control: Cells treated with vehicle only.

    • Maximum LDH Release Control: A set of untreated wells lysed with the lysis buffer provided in the kit, 45 minutes before the end of the experiment.

    • Vehicle + TSZ Control: Cells treated with vehicle and the necroptosis induction cocktail.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Measurement:

    • Perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reaction mixture to the supernatants and incubating for a specified time at room temperature, protected from light.

    • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

Protocol 3: Western Blot Analysis of pRIPK3 and pMLKL

This protocol is for detecting the phosphorylation of RIPK3 and MLKL, key markers of necroptosis activation.

Materials:

  • Treated cells in a 6-well plate (from Protocol 1)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-RIPK3 (Ser227)

    • Rabbit anti-RIPK3

    • Rabbit anti-phospho-MLKL (Ser358)

    • Rabbit anti-MLKL

    • Mouse or Rabbit anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysates on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Troubleshooting

IssuePossible CauseSolution
No or low necroptosis induction - Inactive reagents (TNF-α, Smac mimetic, z-VAD-fmk)- Low expression of RIPK3 in the cell line- Incorrect reagent concentrations- Test the activity of individual reagents.- Use a cell line known to express sufficient levels of necroptosis machinery (e.g., HT-29).- Optimize the concentrations of inducing agents.
High background in LDH assay - Cell damage during handling- Contamination- Handle cells gently.- Ensure sterile technique.
Weak or no signal in Western blot - Low protein loading- Ineffective antibodies- Insufficient induction time- Increase the amount of protein loaded.- Use validated antibodies at the recommended dilutions.- Perform a time-course experiment to determine the optimal induction time for phosphorylation.
Variability between replicates - Uneven cell seeding- Pipetting errors- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.

Conclusion

This compound is a specific and potent inhibitor of RIPK3-mediated necroptosis, making it an invaluable tool for studying this cell death pathway in vitro. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding the role of necroptosis in various biological and pathological contexts. Careful optimization of experimental conditions for specific cell lines and research questions is recommended for obtaining robust and reproducible results.

References

Application Notes and Protocols: Preparation of HS-1371 Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

HS-1371 is a potent and selective ATP-competitive inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key mediator of necroptosis.[1][2] Necroptosis is a form of programmed cell death crucial in various physiological and pathological processes, including inflammation and host defense.[3][4] this compound inhibits the kinase activity of RIPK3, thereby blocking the downstream signaling cascade that leads to necroptotic cell death.[1][5] Specifically, it prevents the autophosphorylation of RIPK3 and the subsequent recruitment and phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), a critical step in the execution of necroptosis.[3][5] These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in cell culture-based assays.

Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValueSource(s)
Molecular Weight 384.47 g/mol [2][6][7]
Formulation Solid[8]
Purity ≥98%[8]
IC₅₀ 20.8 nM for RIPK3[2][7][9]
Solubility in DMSO 5 mg/mL to 16.67 mg/mL (43.36 mM)[2][6][8]
Solubility in DMF 30 mg/mL[8]
Solubility in Ethanol 5 mg/mL[8]
Storage of Solid -20°C for up to 3 years[2][6]
Storage of Stock Solution -80°C for up to 2 years; -20°C for up to 1 year[6]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (sterile, amber, or covered in foil)

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Sonicator (optional, but recommended)[2][6]

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a commonly used solvent for this compound.

  • Safety Precautions: Work in a chemical fume hood. Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Pre-warming this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes to prevent condensation.

  • Calculation: To prepare a 10 mM stock solution, use the following calculation:

    • Mass (mg) = Desired Volume (mL) x Concentration (mM) x Molecular Weight ( g/mol )

    • For 1 mL of a 10 mM stock: Mass (mg) = 1 mL x 10 mmol/L x 384.47 g/mol = 3.84 mg

  • Weighing: Carefully weigh out 3.84 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolving:

    • Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.[2]

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.

    • If the compound does not fully dissolve, sonication is recommended to aid solubilization.[2][6]

  • Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, amber, or foil-wrapped microcentrifuge tubes to protect from light.[2]

    • Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[6]

    • Crucially, avoid repeated freeze-thaw cycles to maintain the stability of the compound. [9]

Application in Cell Culture

For cell culture experiments, the concentrated stock solution must be diluted to the final working concentration in the cell culture medium. Typical working concentrations of this compound range from 0.1 µM to 20 µM, with 5 µM being a commonly used concentration to inhibit necroptosis in cell lines like HT-29.[6][8][10]

Example Dilution: To prepare a 10 mL cell culture medium with a final this compound concentration of 5 µM from a 10 mM stock solution:

  • Use the dilution formula: M₁V₁ = M₂V₂

    • (10,000 µM)(V₁) = (5 µM)(10,000 µL)

    • V₁ = 5 µL

  • Add 5 µL of the 10 mM this compound stock solution to 10 mL of pre-warmed cell culture medium.

  • Mix thoroughly by gentle inversion or pipetting before adding to the cells.

  • Important: Always prepare a vehicle control by adding the same volume of DMSO (in this case, 5 µL) to an equivalent volume of cell culture medium to account for any effects of the solvent on the cells.

Mandatory Visualizations

Necroptosis Signaling Pathway and this compound Inhibition

Necroptosis_Pathway cluster_necrosome Necrosome Complex Formation TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD_FADD TRADD/FADD/ Caspase-8 TNFR1->TRADD_FADD RIPK1 RIPK1 TNFR1->RIPK1 Apoptosis Apoptosis TRADD_FADD->Apoptosis pRIPK1 p-RIPK1 RIPK1->pRIPK1 Phosphorylation RIPK3 RIPK3 pRIPK3 p-RIPK3 RIPK3->pRIPK3 Autophosphorylation MLKL MLKL (inactive) pMLKL p-MLKL (active) pRIPK1->RIPK3 Recruits & Activates pRIPK3->MLKL Phosphorylates Oligomerization Oligomerization & Membrane Translocation pMLKL->Oligomerization Necroptosis Necroptosis Oligomerization->Necroptosis HS1371 This compound HS1371->pRIPK3 Inhibits Kinase Activity Stock_Solution_Workflow start Start equilibrate Equilibrate this compound Powder to Room Temp start->equilibrate weigh Weigh 3.84 mg This compound Powder equilibrate->weigh add_dmso Add 1 mL of Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate (if needed) to Dissolve add_dmso->dissolve aliquot Aliquot into Light-Protected, Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Stock Ready for Use store->end

References

Application Note: Visualizing the Inhibition of MLKL Translocation in Necroptosis with HS-1371 using Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrotic cell death that plays a crucial role in various physiological and pathological processes, including inflammation and host defense.[1] This pathway is executed by a core signaling module involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the mixed lineage kinase domain-like pseudokinase (MLKL), which acts as the terminal effector.[2][3] Upon induction of necroptosis, typically under apoptosis-deficient conditions, RIPK1 and RIPK3 form a signaling complex known as the necrosome.[4] Within this complex, RIPK3 becomes activated and subsequently phosphorylates MLKL.[1][2] This phosphorylation event triggers the oligomerization of MLKL and its translocation from the cytoplasm to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[2][5][6]

HS-1371 has been identified as a potent and specific inhibitor of RIPK3 kinase activity.[7][8][9] By binding to the ATP-binding pocket of RIPK3, this compound effectively prevents the phosphorylation of MLKL, thereby blocking the downstream events of necroptosis, including MLKL translocation and cell death.[7][10][11] This application note provides a detailed protocol for utilizing immunofluorescence microscopy to visualize and quantify the inhibitory effect of this compound on MLKL translocation, a key indicator of necroptosis inhibition.

Signaling Pathway of Necroptosis and Inhibition by this compound

The process of necroptosis begins with the activation of death receptors, such as TNFR1, leading to the recruitment of RIPK1. In the absence of active caspase-8, RIPK1 associates with RIPK3 to form the necrosome.[4] RIPK3 is then activated through autophosphorylation and proceeds to phosphorylate MLKL.[1][2] This phosphorylation induces a conformational change in MLKL, leading to its oligomerization and subsequent translocation to the plasma membrane.[2][5][6] this compound intervenes at the level of RIPK3, preventing MLKL phosphorylation and halting the necroptotic cascade.[7][10]

Necroptosis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binding RIPK1 RIPK1 TNFR1->RIPK1 Recruitment MLKL_pore MLKL Pore Formation Cell_Death Cell_Death MLKL_pore->Cell_Death Lysis Necrosome Necrosome Formation RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome pRIPK3 p-RIPK3 MLKL_cyto MLKL (cytoplasmic) pRIPK3->MLKL_cyto Phosphorylation pMLKL_oligo p-MLKL (oligomerized) MLKL_cyto->pMLKL_oligo Oligomerization pMLKL_oligo->MLKL_pore Translocation Necrosome->pRIPK3 Autophosphorylation HS1371 This compound HS1371->pRIPK3 Inhibition

Caption: Necroptosis signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory potential of this compound on its target, RIPK3, has been quantified, providing a benchmark for its efficacy.

CompoundTargetIC50Reference
This compoundRIPK320.8 nM[7][12]

Experimental Protocol: Immunofluorescence Staining for MLKL Translocation

This protocol details the steps to induce necroptosis in a suitable cell line, treat with this compound to observe its inhibitory effect, and perform immunofluorescence staining to visualize MLKL translocation.

Materials
  • Cell Line: HT-29 (human colon adenocarcinoma) or L929 (mouse fibrosarcoma) cells are commonly used for necroptosis studies.[7]

  • Culture Medium: McCoy's 5A for HT-29 or DMEM for L929, supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Necroptosis Induction Reagents:

    • Tumor Necrosis Factor-alpha (TNF-α)

    • Smac mimetic (e.g., Birinapant)

    • pan-caspase inhibitor (e.g., z-VAD-FMK)

  • Inhibitor: this compound

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (B129727). Note: Methanol fixation may be preferable for some MLKL antibodies.[13]

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibody: Rabbit anti-MLKL antibody.

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

  • Mounting Medium: Antifade mounting medium.

Experimental Workflow

Caption: Experimental workflow for immunofluorescence analysis of MLKL translocation.
Detailed Procedure

  • Cell Seeding:

    • Seed HT-29 or L929 cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare working solutions of this compound in culture medium. A concentration range of 10 nM to 1 µM is recommended for initial experiments.

    • Aspirate the old medium from the cells and add the medium containing this compound. Include a vehicle control (e.g., DMSO).

    • Pre-incubate for 1 hour at 37°C.

  • Necroptosis Induction:

    • Prepare a cocktail of necroptosis-inducing agents (e.g., for HT-29 cells: 100 ng/mL TNF-α, 100 nM Smac mimetic, and 20 µM z-VAD-FMK).

    • Add the induction cocktail directly to the wells containing the pre-treated cells.

    • Include a negative control group of cells that are not treated with the induction cocktail.

    • Incubate for a predetermined time to allow for MLKL translocation (typically 4-6 hours, may require optimization).

  • Fixation:

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells with either 4% PFA in PBS for 15 minutes at room temperature or with ice-cold 100% methanol for 10 minutes at -20°C.[13]

  • Permeabilization and Blocking:

    • If using PFA fixation, wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.

  • Antibody Incubation:

    • Dilute the primary anti-MLKL antibody in blocking buffer according to the manufacturer's recommendations (a starting dilution of 1:200 is common).

    • Incubate the coverslips with the primary antibody solution overnight at 4°C.

    • Wash the cells three times with PBS.

    • Dilute the fluorescently-labeled secondary antibody in blocking buffer (e.g., 1:1000).

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • During the last 10 minutes of incubation, add DAPI to the secondary antibody solution to a final concentration of 1 µg/mL for nuclear counterstaining.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Briefly rinse the coverslips in deionized water.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Acquire images using a fluorescence or confocal microscope. Capture images for DAPI (blue channel) and the secondary antibody fluorophore (e.g., Alexa Fluor 488, green channel).

Expected Results
  • Untreated Control: Diffuse cytoplasmic staining of MLKL.

  • Necroptosis-Induced Control: Punctate staining of MLKL, with clear translocation to and accumulation at the plasma membrane.

  • This compound Treated + Necroptosis Induction: Inhibition of MLKL translocation, with staining remaining diffuse in the cytoplasm, similar to the untreated control. The degree of inhibition should be dose-dependent.

Troubleshooting

IssuePossible CauseSolution
High Background Staining Insufficient blocking or washing.Increase blocking time to 2 hours. Increase the number and duration of wash steps.
Primary antibody concentration too high.Perform a titration of the primary antibody to determine the optimal concentration.
No or Weak Signal Inefficient necroptosis induction.Confirm the activity of inducing agents. Optimize incubation time.
Primary antibody not suitable for IF.Use an antibody validated for immunofluorescence applications.[13]
Inappropriate fixation method.Test both PFA and methanol fixation, as antibody performance can be fixation-dependent.[13]
MLKL Translocation in Control Cells are stressed or unhealthy.Ensure proper cell culture techniques and use low-passage cells.

Conclusion

Immunofluorescence is a powerful technique to visualize the subcellular localization of proteins and is well-suited for studying the translocation of MLKL during necroptosis. The protocol described herein provides a robust method for assessing the efficacy of inhibitors like this compound in blocking this critical step of the necroptotic pathway. By quantifying the extent of MLKL translocation, researchers can effectively evaluate the potency of novel therapeutic agents targeting RIPK3-mediated cell death.

References

Application Notes and Protocols: FACS Analysis of Necroptotic Cells Treated with HS-1371

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in the pathogenesis of various diseases, including inflammatory conditions, neurodegenerative disorders, and cancer. Unlike apoptosis, necroptosis is a caspase-independent pathway, making it a significant area of research for overcoming apoptosis resistance in cancer therapies. The core necroptosis signaling pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). Upon activation, RIPK3 phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane, and subsequent membrane rupture.[1][2][3]

HS-1371 is a potent and selective small molecule inhibitor of RIPK3 kinase activity.[4][5] It functions by binding to the ATP-binding pocket of RIPK3 in a competitive manner, thereby preventing the phosphorylation of MLKL and blocking the execution of necroptosis.[4][6][7] The specificity of this compound for RIPK3-mediated necroptosis, with no significant effect on apoptosis, makes it a valuable tool for studying necroptosis and a potential therapeutic agent for diseases driven by excessive necroptotic cell death.[4][5]

Fluorescence-Activated Cell Sorting (FACS) is a powerful technique for the quantitative analysis of necroptosis at the single-cell level. By utilizing fluorescent dyes that are excluded from live cells with intact membranes, such as Propidium Iodide (PI), researchers can accurately measure the percentage of necroptotic cells in a population. This application note provides a detailed protocol for inducing necroptosis in cell culture, treating with this compound to inhibit this process, and subsequently analyzing the results using FACS.

Data Presentation

The following tables summarize representative quantitative data from a typical experiment evaluating the dose-dependent inhibition of necroptosis by this compound. In this experiment, HT-29 human colon adenocarcinoma cells were treated with a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK) to induce necroptosis. The percentage of necroptotic cells was quantified by PI staining and flow cytometry.

Table 1: Dose-Dependent Inhibition of Necroptosis by this compound in HT-29 Cells

Treatment GroupThis compound Concentration (µM)Percentage of PI-Positive Cells (%) (Mean ± SD)
Vehicle Control05.2 ± 1.1
Necroptosis Induction085.7 ± 4.3
+ this compound0.162.1 ± 3.5
+ this compound0.535.4 ± 2.8
+ this compound1.015.8 ± 1.9
+ this compound5.08.3 ± 1.4

Table 2: Statistical Analysis of this compound Efficacy

Comparison Groupp-value
Necroptosis Induction vs. Vehicle Control< 0.0001
Necroptosis Induction vs. + this compound (0.1 µM)< 0.001
Necroptosis Induction vs. + this compound (0.5 µM)< 0.0001
Necroptosis Induction vs. + this compound (1.0 µM)< 0.0001
Necroptosis Induction vs. + this compound (5.0 µM)< 0.0001

Experimental Protocols

Protocol 1: Induction of Necroptosis and Treatment with this compound

This protocol describes the induction of necroptosis in HT-29 cells, a commonly used cell line for studying this pathway.

Materials:

  • HT-29 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Human TNF-α (Tumor Necrosis Factor-alpha)

  • Smac mimetic (e.g., Birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed HT-29 cells in 6-well plates at a density of 2 x 10^5 cells per well. Allow the cells to adhere and grow overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of TNF-α, Smac mimetic, and z-VAD-FMK in complete cell culture medium.

  • Pre-treatment with this compound:

    • For the inhibitor-treated groups, pre-incubate the cells with the desired concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 µM) for 1 hour.

    • For the vehicle control and necroptosis induction groups, add an equivalent volume of DMSO-containing medium.

  • Induction of Necroptosis:

    • To the necroptosis induction and this compound treated wells, add TNF-α (final concentration 100 ng/mL), Smac mimetic (final concentration 100 nM), and z-VAD-FMK (final concentration 20 µM).

    • For the vehicle control group, add only fresh complete medium.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.

Protocol 2: FACS Analysis of Necroptotic Cells

This protocol details the staining of cells with Propidium Iodide (PI) for the quantification of necroptotic cell death by flow cytometry.

Materials:

  • Treated cells from Protocol 1

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Propidium Iodide (PI) staining solution (1 mg/mL stock)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Carefully collect the culture medium from each well, as it contains detached, dead cells.

    • Wash the adherent cells with PBS.

    • Add Trypsin-EDTA to detach the adherent cells.

    • Combine the collected medium and the trypsinized cells for each sample.

  • Cell Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • Repeat the centrifugation and washing step.

  • PI Staining:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • Add 5 µL of PI stock solution (final concentration 10 µg/mL).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer immediately.

    • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population and exclude debris.

    • Measure the PI fluorescence in the appropriate channel (e.g., FL2 or PE-Texas Red).

    • Set gates on the PI-negative (live) and PI-positive (necroptotic) populations based on the unstained and single-stain controls.

    • Record the percentage of PI-positive cells for each sample.

Visualizations

Necroptosis Signaling Pathway and Inhibition by this compound

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds RIPK1 RIPK1 TNFR1->RIPK1 Recruits RIPK3 RIPK3 RIPK1->RIPK3 Activates Necrosome Necrosome RIPK1->Necrosome RIPK3->Necrosome Forms MLKL MLKL p-MLKL (oligomer) p-MLKL (oligomer) MLKL->p-MLKL (oligomer) Oligomerizes Necrosome->MLKL Phosphorylates Membrane Rupture Membrane Rupture p-MLKL (oligomer)->Membrane Rupture Translocates to membrane This compound This compound This compound->RIPK3 Inhibits ATP binding Necroptosis Necroptosis Membrane Rupture->Necroptosis

Caption: Necroptosis pathway inhibited by this compound.

Experimental Workflow for FACS Analysis

cluster_workflow Experimental Workflow A 1. Seed HT-29 Cells B 2. Pre-treat with this compound or Vehicle A->B C 3. Induce Necroptosis (TNF-α + Smac mimetic + z-VAD-FMK) B->C D 4. Incubate for 18-24 hours C->D E 5. Harvest and Wash Cells D->E F 6. Stain with Propidium Iodide (PI) E->F G 7. Analyze by Flow Cytometry F->G H 8. Quantify PI-Positive Cells G->H

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HS-1371 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of HS-1371, a potent RIP3 kinase inhibitor, to effectively inhibit necroptosis while avoiding off-target cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a novel and potent small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIP3), a key enzyme in the necroptosis signaling pathway.[1][2][3] It functions as an ATP-competitive inhibitor, directly binding to the ATP-binding pocket of RIP3 to block its kinase activity.[1][2][3] By inhibiting RIP3, this compound prevents the phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL), which is a crucial step for the execution of necroptosis.[3] Notably, this compound has been shown to specifically inhibit TNF-induced necroptosis without affecting TNF-induced apoptosis at effective concentrations.[1][2]

Q2: What is the recommended concentration range for this compound to inhibit necroptosis?

The optimal concentration of this compound for necroptosis inhibition is cell-type dependent and should be determined empirically. However, published studies provide a general starting range. A concentration of 5 µM has been shown to completely inhibit RIP3 phosphorylation and TNF-induced cell death in HT-29 cells.[1] The IC50 (half-maximal inhibitory concentration) for RIP3 kinase activity is reported to be 20.8 nM in biochemical assays.[1][4] For cell-based assays, a concentration range of 0.1 µM to 10 µM is often a reasonable starting point for dose-response experiments.

Q3: Does this compound exhibit cytotoxicity at higher concentrations?

Yes, at higher concentrations, this compound has been observed to induce cytotoxicity.[1] One study reported that at 10 µM, this compound showed a "certain degree of cytotoxicity".[1] The cytotoxic effects at higher concentrations can include the induction of apoptosis, and its apoptosis-related cytotoxicity has been reported to be similar to another RIP3 inhibitor, GSK'872.[1][5] Therefore, it is crucial to perform a careful dose-response analysis to identify a therapeutic window where necroptosis is inhibited without significant cytotoxicity.

Q4: Are there any known off-target effects of this compound?

The kinase selectivity profile of this compound has not been extensively published. However, it is important to note that this compound was originally developed as an Anaplastic Lymphoma Kinase (ALK) inhibitor.[5] This suggests the potential for off-target effects on ALK or other structurally related kinases. When interpreting experimental results, especially at higher concentrations, the possibility of off-target effects should be considered. Utilizing a second, structurally distinct RIP3 inhibitor can help validate that the observed phenotype is due to on-target RIP3 inhibition.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterValueCell Line/SystemReference
IC50 (RIP3 Kinase Activity) 20.8 nMBiochemical Assay[1][4]
Effective Concentration (Necroptosis Inhibition) 5 µMHT-29[1]
Table 2: Observed Cytotoxicity of this compound
ConcentrationObservationCell LineReference
10 µM "A certain degree of cytotoxicity"HT-29[1]
High Concentrations Apoptosis-related cytotoxicity (similar to GSK'872)Not specified[1][5]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is adapted for a 96-well plate format to determine the cytotoxic effect of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Pipette up and down gently to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the CC50 value.

Visualizations

G This compound Mechanism of Action TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds RIP1 RIPK1 TNFR1->RIP1 recruits RIP3 RIPK3 RIP1->RIP3 activates MLKL MLKL RIP3->MLKL phosphorylates pMLKL p-MLKL (oligomerization) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis induces HS1371 This compound HS1371->RIP3 inhibits (ATP-competitive)

Caption: Signaling pathway of TNF-induced necroptosis and the inhibitory action of this compound.

G Experimental Workflow for Cytotoxicity Assessment start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_hs1371 Treat with this compound serial dilutions incubate_24h->treat_hs1371 incubate_exposure Incubate for desired exposure time (24, 48, or 72h) treat_hs1371->incubate_exposure add_mtt Add MTT solution incubate_exposure->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine CC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for determining the cytotoxicity of this compound using the MTT assay.

G Troubleshooting Logic for Optimizing this compound Concentration start Start: Unexpected Cytotoxicity Observed check_conc Is the this compound concentration > 10µM? start->check_conc high_conc High concentration is likely causing off-target effects or apoptosis. Reduce concentration. check_conc->high_conc Yes check_dmso Is the final DMSO concentration > 0.5%? check_conc->check_dmso No optimize Optimize concentration to the lowest effective dose for necroptosis inhibition. high_conc->optimize dmso_toxic Solvent toxicity is a likely cause. Reduce DMSO concentration. check_dmso->dmso_toxic Yes check_off_target Consider off-target effects (e.g., ALK inhibition). Use a structurally different RIP3 inhibitor for comparison. check_dmso->check_off_target No dmso_toxic->optimize check_apoptosis Is apoptosis being induced? Perform apoptosis assays (e.g., caspase activity). check_off_target->check_apoptosis check_apoptosis->optimize

Caption: A decision-making diagram for troubleshooting unexpected cytotoxicity with this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background cytotoxicity in vehicle control Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound is too high.Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%. Run a vehicle-only control to assess its effect on cell viability.
Inconsistent results between experiments Cell Culture Variability: Differences in cell passage number, confluency, or health can affect sensitivity to the compound.Standardize cell culture procedures. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of treatment.
Compound Instability: this compound may degrade with improper storage or handling.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C, protected from light.
No inhibition of necroptosis at expected concentrations Low Expression of Necroptosis Machinery: The cell line used may not express sufficient levels of RIPK1, RIPK3, or MLKL.Confirm the expression of key necroptosis proteins in your cell line using techniques like Western blotting.[6] Consider using a different cell line known to be responsive to necroptosis stimuli.
Inactive Compound: The this compound compound may be inactive.Verify the purity and activity of the this compound batch. If possible, test its activity in a cell-free biochemical assay.
Unexpected cell death phenotype (not necroptotic) Induction of Apoptosis: At higher concentrations, this compound may induce apoptosis.Perform assays to detect apoptotic markers, such as caspase-3/7 activity or PARP cleavage. If apoptosis is confirmed, lower the concentration of this compound.
Off-Target Effects: The observed cytotoxicity may be due to the inhibition of other kinases, such as ALK.Use a structurally unrelated RIP3 inhibitor to confirm that the necroptosis inhibition is an on-target effect. Consider performing a kinase panel screen to identify other potential targets of this compound.

References

Troubleshooting HS-1371 insolubility in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using HS-1371, a potent and selective inhibitor of RIP3 kinase involved in the necroptosis signaling pathway.[1][2][3][4][5][6][7] Due to its hydrophobic nature, this compound can present solubility challenges in aqueous culture media. This guide offers detailed protocols and solutions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening?

This is a common issue for hydrophobic compounds like this compound. While highly soluble in an organic solvent like Dimethyl Sulfoxide (B87167) (DMSO), the compound's solubility drastically decreases when diluted into an aqueous environment like cell culture medium.[8][9] This change in solvent polarity causes the compound to "crash out" of the solution, forming a precipitate.[10]

Q2: What is the recommended solvent and stock concentration for this compound?

The recommended solvent for this compound is DMSO.[5] A stock solution can be prepared at a concentration of up to 43.36 mM (16.67 mg/mL).[5] It is advisable to prepare a high-concentration stock solution to minimize the volume of DMSO added to your cell culture, keeping the final DMSO concentration low.[11]

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

The tolerance to DMSO varies between cell lines.[12][13][14] Generally, a final DMSO concentration of 0.1% is considered safe for most cell lines.[11][12] Some robust cell lines may tolerate up to 0.5%, but it is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type.[3][11] Always include a vehicle control (media with the same final DMSO concentration as your treatment group) in your experiments to account for any solvent effects.[10]

Q4: How can I prevent this compound from precipitating in my culture medium?

Several strategies can help maintain the solubility of this compound in your working solution:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of the medium. Instead, perform a serial dilution of the stock solution in DMSO first to a lower concentration before adding it to the pre-warmed culture medium.[9][15]

  • Rapid Mixing: Add the this compound/DMSO solution to the culture medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion.[10] This prevents the formation of localized high concentrations of the compound that are prone to precipitation.

  • Gentle Warming: Pre-warming the culture medium to 37°C can help improve the solubility of this compound.[10][16]

  • Sonication: If precipitation is observed, brief sonication in a water bath sonicator can help to redissolve the compound.[10]

  • Serum Content: The presence of serum in the culture medium can aid in the solubilization of hydrophobic compounds through protein binding.[1][17] If you are using a low-serum or serum-free medium, you may face greater solubility challenges.

Q5: Can I use alternative solvents to DMSO?

While DMSO is the most common solvent for this compound, other options for hydrophobic compounds include ethanol (B145695), dimethylformamide (DMF), and specialized formulations with co-solvents like PEG 400 or surfactants like Tween 80.[18][19] However, the suitability and toxicity of these alternatives must be empirically determined for your specific cell line and experimental conditions. Newer, less toxic alternatives to DMSO, such as Cyrene™ and zwitterionic liquids (ZIL), are also emerging.[6][20][21][22]

Data Presentation

Table 1: Solubility of this compound

SolventMaximum ConcentrationNotes
DMSO16.67 mg/mL (43.36 mM)Sonication is recommended to aid dissolution.[5]
DMF30 mg/mL-
Ethanol5 mg/mL-
DMF:PBS (pH 7.2) (1:4)0.2 mg/mL-

Data sourced from commercially available product information.

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Final DMSO ConcentrationGeneral Effect on CellsRecommendation
≤ 0.1%Generally considered safe for most cell lines with minimal cytotoxicity.[11][12]Ideal for most experiments, especially with sensitive or primary cells.
0.1% - 0.5%Tolerated by many robust cell lines, but may cause stress or off-target effects in some.[11][13][23]Use with caution and validate for your specific cell line.
> 0.5%Can lead to significant cytotoxicity and alterations in gene expression.[10][13]Generally not recommended for cell-based assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.845 mg of this compound (Molecular Weight = 384.47 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the this compound powder.

    • Vortex the solution for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the vial in a water bath sonicator for 5-10 minutes.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile microcentrifuge tubes

  • Procedure:

    • Prepare an Intermediate Dilution (e.g., 1 mM): Dilute the 10 mM stock solution 1:10 in DMSO to create a 1 mM intermediate stock.

    • Prepare the Final Working Solution: To achieve a final concentration of 10 µM in your culture medium with a final DMSO concentration of 0.1%, add 1 µL of the 1 mM intermediate stock to 999 µL of pre-warmed culture medium.

    • Mix Thoroughly: Immediately after adding the intermediate stock to the medium, gently vortex or pipette up and down to ensure rapid and complete mixing.

    • Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Mandatory Visualizations

RIP3_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds TRADD TRADD TNFR1->TRADD recruits RIPK1 RIPK1 TRADD->RIPK1 recruits Casp8 Caspase-8 RIPK1->Casp8 activates RIPK3 RIPK3 RIPK1->RIPK3 activates Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK1->Necrosome Apoptosis Apoptosis Casp8->Apoptosis RIPK3->Necrosome HS1371 This compound HS1371->RIPK3 inhibits MLKL MLKL Necrosome->MLKL phosphorylates pMLKL p-MLKL MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis induces

Caption: RIP3-mediated necroptosis signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell_treatment Cell Treatment weigh 1. Weigh this compound Powder dissolve 2. Dissolve in 100% DMSO weigh->dissolve sonicate 3. Vortex/Sonicate to ensure full dissolution dissolve->sonicate aliquot 4. Aliquot and store at -20°C sonicate->aliquot intermediate 5. Prepare intermediate dilution in DMSO aliquot->intermediate add_to_media 7. Add intermediate dilution to media with rapid mixing intermediate->add_to_media warm_media 6. Pre-warm culture media to 37°C warm_media->add_to_media visual_inspect 8. Visually inspect for precipitation add_to_media->visual_inspect treat_cells 9. Add working solution to cells visual_inspect->treat_cells troubleshooting_guide start Precipitation of this compound in culture media check_dmso Is final DMSO concentration ≤ 0.1%? start->check_dmso adjust_dmso Adjust stock concentration to lower final DMSO % check_dmso->adjust_dmso No check_dilution Did you perform stepwise dilution? check_dmso->check_dilution Yes adjust_dmso->check_dilution perform_stepwise Perform stepwise dilution of stock in DMSO first check_dilution->perform_stepwise No check_mixing Did you add stock to pre-warmed media with rapid mixing? check_dilution->check_mixing Yes perform_stepwise->check_mixing improve_mixing Pre-warm media to 37°C and add stock dropwise while vortexing check_mixing->improve_mixing No consider_alternatives Consider sonication, or alternative solvents/ co-solvents check_mixing->consider_alternatives Yes improve_mixing->consider_alternatives

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using HS-1371, a potent and ATP-competitive inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). The primary focus is to address the observed apoptosis-related cytotoxicity and differentiate it from the compound's intended effect of necroptosis inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, ATP-competitive inhibitor of RIPK3 kinase with an IC50 of 20.8 nM.[1] By binding to the ATP-binding pocket of RIPK3, it blocks the autophosphorylation of RIPK3 at Ser227 and the subsequent recruitment and phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), which are critical steps in the execution of necroptosis.[2][3][4] Therefore, this compound effectively inhibits RIPK3-mediated necroptotic cell death.[2][3][4]

Q2: Does this compound inhibit apoptosis?

A2: No, this compound does not inhibit TNF-induced apoptosis.[3][5][6][7] Its inhibitory activity is specific to RIPK3-mediated necroptosis.[3][5][6][7]

Q3: Is the observed cytotoxicity with this compound always related to necroptosis inhibition?

A3: Not necessarily. While this compound is a potent inhibitor of necroptosis, studies have shown that, similar to other RIPK3 inhibitors like GSK'872, it can induce apoptosis-related cytotoxicity, particularly at higher concentrations.[1][8][9] It is crucial to differentiate this off-target effect from its on-target activity.

Q4: What is the recommended concentration range for using this compound?

A4: The effective concentration of this compound for inhibiting necroptosis in cell-based assays is typically in the low micromolar range. Complete inhibition of RIPK3 phosphorylation and necroptosis has been observed at 5 µM in HT-29 cells.[9] However, to minimize apoptosis-related cytotoxicity, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q5: What is the solvent and storage recommendation for this compound?

A5: this compound is typically dissolved in DMSO to prepare a stock solution. For storage, the solid powder form should be stored at -20°C for up to three years. In solvent, it should be stored at -80°C for up to two years or -20°C for up to one year.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, with a focus on unexpected cytotoxicity.

Issue 1: High Levels of Cell Death Observed Despite Using a Necroptosis Inhibitor

Possible Cause 1: Apoptosis-Related Cytotoxicity

At higher concentrations, this compound can induce apoptosis.

  • Troubleshooting Steps:

    • Perform a Dose-Response Analysis: Titrate the concentration of this compound to find the lowest effective concentration that inhibits necroptosis without causing significant cytotoxicity.

    • Characterize the Type of Cell Death: Use multiple assays to determine if the observed cell death is apoptosis or necrosis/necroptosis.

      • Annexin V/Propidium Iodide (PI) Staining: Apoptotic cells will be Annexin V positive and PI negative (early stage) or Annexin V/PI positive (late stage). Necrotic/necroptotic cells are typically PI positive.

      • Caspase Activity Assays: Measure the activity of caspases (e.g., Caspase-3, -8, -9). Activation of these caspases is a hallmark of apoptosis.

      • Western Blot for Apoptosis Markers: Probe for cleaved PARP or cleaved Caspase-3.

    • Include a Pan-Caspase Inhibitor: Co-treat cells with this compound and a pan-caspase inhibitor (e.g., Z-VAD-FMK). If the cytotoxicity is reduced, it indicates an apoptotic mechanism.

Possible Cause 2: Off-Target Kinase Inhibition

The kinase selectivity of this compound has not been fully characterized, and it was initially developed as an ALK inhibitor.[9] It may be inhibiting other kinases essential for cell survival.

  • Troubleshooting Steps:

    • Consult Kinase Profiling Data (if available): Check databases or literature for any published kinome-wide selectivity data for this compound.

    • Use a Structurally Different RIPK3 Inhibitor: Compare the results with another RIPK3 inhibitor that has a different chemical scaffold. If both compounds induce similar cytotoxicity, it might be an on-target effect of RIPK3 inhibition in your specific cell model.

    • Rescue Experiments: If a specific off-target is suspected, overexpressing a drug-resistant mutant of that target could rescue the cytotoxic effect.

Issue 2: Inconsistent Inhibition of Necroptosis

Possible Cause 1: Compound Instability or Precipitation

  • Troubleshooting Steps:

    • Prepare Fresh Stock Solutions: Avoid multiple freeze-thaw cycles of the DMSO stock.

    • Check for Precipitation in Media: Visually inspect the culture media for any signs of compound precipitation after adding this compound. The use of a vehicle control (DMSO alone) is crucial.

Possible Cause 2: Cell Line-Specific Differences

  • Troubleshooting Steps:

    • Confirm RIPK3 Expression and Activity: Ensure your cell line expresses functional RIPK3 and is capable of undergoing necroptosis.

    • Optimize Treatment Time: The timing of this compound addition relative to the necroptotic stimulus can be critical. Test both pre-treatment and post-treatment protocols. This compound has been shown to be effective even when added up to 5 hours after the induction of necroptosis.[5]

Data Summary

ParameterValueCell LineNotes
IC50 (RIPK3 Kinase Activity) 20.8 nMIn vitro[1]
Effective Concentration (Necroptosis Inhibition) 0.1 - 10 µMHT-29, HeLa, H2009, L929, MEFDose-dependent inhibition of RIPK3 phosphorylation and necroptosis.[9]
Concentration for Complete Inhibition 5 µMHT-29Complete inhibition of RIPK3 phosphorylation and TNF-induced cell death.[9]
Apoptosis-Related Cytotoxicity Observed at higher concentrations (e.g., >10 µM)Not specifiedSimilar to GSK'872.[1][8][9]

Key Experimental Protocols

Protocol 1: Western Blot for Phospho-RIPK3 and Phospho-MLKL

Objective: To assess the inhibitory effect of this compound on the necroptosis signaling pathway.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HT-29) and allow them to adhere. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Induction of Necroptosis: Induce necroptosis using appropriate stimuli (e.g., TNF-α, Smac mimetic, and Z-VAD-FMK).

  • Cell Lysis: After the desired incubation time, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-RIPK3 (Ser227), total RIPK3, phospho-MLKL (Ser358), total MLKL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis/Necrosis Analysis

Objective: To differentiate between live, apoptotic, and necrotic/necroptotic cells following treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Plate cells and treat with this compound at various concentrations, including a positive control for apoptosis (e.g., staurosporine) and a positive control for necroptosis (if applicable).

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization (if necessary) and centrifugation.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[10]

    • Add 400 µL of 1X Binding Buffer.[10]

    • Add 5 µL of Propidium Iodide (PI) staining solution immediately before analysis.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic/necroptotic cells: Annexin V-negative and PI-positive (can also be Annexin V-positive if the membrane is compromised).

Visualizations

Necroptosis_Pathway_and_HS1371_Inhibition Necroptosis Signaling and this compound Inhibition cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_necrosome Necrosome Formation cluster_execution Execution TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Complex I Complex I TNFR1->Complex I RIPK1 RIPK1 Complex I->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Recruitment p-RIPK3 p-RIPK3 RIPK3->p-RIPK3 Autophosphorylation MLKL MLKL p-RIPK3->MLKL Recruits & Phosphorylates p-MLKL p-MLKL MLKL->p-MLKL MLKL_oligomerization MLKL Oligomerization & Translocation p-MLKL->MLKL_oligomerization Necroptosis Necroptosis MLKL_oligomerization->Necroptosis This compound This compound This compound->p-RIPK3 Inhibits

Caption: this compound inhibits necroptosis by blocking RIPK3 autophosphorylation.

Troubleshooting_Workflow Troubleshooting Unexpected Cytotoxicity with this compound Start Start: Unexpected Cell Death Dose_Response Is a dose-response performed? Start->Dose_Response Perform_Dose_Response Perform Dose-Response (0.1 - 20 µM) Dose_Response->Perform_Dose_Response No Characterize_Death Is cell death apoptotic? Dose_Response->Characterize_Death Yes Perform_Dose_Response->Characterize_Death Annexin_V Annexin V/PI Staining Caspase Assays Characterize_Death->Annexin_V Yes On_Target On-Target Effect: Necroptosis Inhibition Characterize_Death->On_Target No Caspase_Inhibitor Co-treat with Z-VAD-FMK Annexin_V->Caspase_Inhibitor Off_Target_Apoptosis Potential Off-Target: Apoptosis Induction Check_Off_Target Cytotoxicity reduced? Caspase_Inhibitor->Check_Off_Target Check_Off_Target->Off_Target_Apoptosis Yes Other_Off_Target Other Off-Target Effects Check_Off_Target->Other_Off_Target No

Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.

References

Technical Support Center: Assessing the Kinase Specificity of HS-1371

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guides and frequently asked questions (FAQs) for assessing the kinase specificity of HS-1371, a known inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent, ATP-competitive small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3 or RIP3).[1][2] Its primary mechanism of action is the direct binding to the ATP pocket of RIPK3, which inhibits its kinase activity.[3][4] This inhibition of RIPK3 blocks the downstream signaling pathway of necroptosis, a form of programmed cell death.[1][2][3] this compound has been shown to inhibit TNF-induced necroptosis but not TNF-induced apoptosis, suggesting a specific effect on RIPK3-mediated necroptosis.[1][2]

Q2: Why is it important to assess the broader kinase specificity of this compound?

A2: While this compound is a potent inhibitor of RIPK3, the ATP-binding site is conserved across the human kinome. This creates the potential for this compound to bind to and inhibit other "off-target" kinases.[5] Understanding the complete kinase selectivity profile is crucial for several reasons:

  • Interpreting Experimental Results: Unidentified off-target effects can lead to misinterpretation of phenotypic data, attributing an observed effect to the inhibition of RIPK3 when it may be caused by the inhibition of another kinase.

  • Predicting Potential Side Effects: In a therapeutic context, off-target inhibition can lead to toxicity and adverse side effects.[6]

  • Discovering New Therapeutic Applications: Identifying potent off-target activities could reveal new therapeutic opportunities for this compound.

Q3: What is the general workflow for assessing the kinase specificity of an inhibitor like this compound?

A3: A comprehensive assessment of kinase inhibitor specificity typically involves a multi-pronged approach, moving from broad, high-throughput screening to more targeted validation in a cellular context. The general workflow includes:

  • In Vitro Kinome Profiling: An initial screen against a large panel of purified kinases to identify potential off-targets.

  • Cellular Target Engagement: Confirming that this compound binds to its intended target, RIPK3, in a cellular environment.

  • Proteome-wide Off-Target Identification: Unbiased methods to identify all proteins, including non-kinases, that this compound interacts with in a cellular lysate.

Below is a diagram illustrating this general workflow.

Kinase_Inhibitor_Specificity_Workflow cluster_0 Step 1: Broad Screening cluster_1 Step 2: Cellular Validation cluster_2 Step 3: Unbiased Identification In_Vitro_Profiling In Vitro Kinome Profiling (e.g., Radiometric Assay) Target_Engagement Cellular Target Engagement (e.g., CETSA) In_Vitro_Profiling->Target_Engagement Validate on-target & potent off-targets Proteome_Profiling Proteome-wide Off-Target ID (e.g., Kinobeads) Target_Engagement->Proteome_Profiling Confirm cellular binding & explore further

Caption: General workflow for assessing kinase inhibitor specificity.

Troubleshooting Guides and Experimental Protocols

Guide 1: In Vitro Kinase Profiling

This section details how to determine the selectivity of this compound against a broad panel of kinases in a biochemical assay format.

Q: How do I perform an in vitro kinase profiling experiment for this compound?

A: A common method is a radiometric assay that measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.[7]

Experimental Protocol: Radiometric In Vitro Kinase Assay Panel

  • Materials:

    • Purified, recombinant kinases (large panel, e.g., >400 kinases)

    • Specific peptide or protein substrates for each kinase

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • [γ-³³P]ATP

    • ATP solution

    • 384-well plates

    • Phosphocellulose filter plates

    • Scintillation counter

  • Procedure:

    • Prepare 10-point, 3-fold serial dilutions of this compound in DMSO, starting from a high concentration (e.g., 100 µM).

    • In a 384-well plate, add the kinase reaction buffer.

    • Add the specific kinase to each well.

    • Add the serially diluted this compound or DMSO (as a vehicle control).

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be close to the Km for each kinase to accurately determine the IC₅₀.

    • Incubate for a defined period (e.g., 60 minutes) at 30°C.

    • Stop the reaction and transfer the mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the plate, add a scintillation cocktail, and measure radioactivity using a scintillation counter.

    • Calculate the percentage of kinase activity inhibition for each this compound concentration compared to the DMSO control.

    • Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.

Data Presentation: Hypothetical In Vitro Kinase Profile for this compound

Kinase TargetIC₅₀ (nM)Selectivity (fold vs. RIPK3)
RIPK3 (On-Target) 20.8 1
Kinase A1,50072
Kinase B>10,000>480
Kinase C85041
Kinase D>10,000>480
Kinase E2,100101

Troubleshooting In Vitro Kinase Assays

IssuePossible CauseSuggested Solution
No kinase activity in controls Inactive enzymeUse a fresh aliquot of kinase; avoid repeated freeze-thaw cycles.
Incorrect ATP concentrationEnsure ATP concentration is at or near the Km for the kinase.
High variability between replicates Pipetting errorsCalibrate pipettes; use reverse pipetting for viscous solutions.
Compound precipitationCheck solubility of this compound in assay buffer; add a surfactant if necessary.
IC₅₀ values differ from literature Different assay conditionsEnsure ATP concentration and substrate are comparable to the reported assay.
Inactive compoundVerify the integrity and concentration of the this compound stock.
Guide 2: Cellular Thermal Shift Assay (CETSA)

This section provides a protocol to confirm that this compound engages with RIPK3 inside intact cells. CETSA is based on the principle that ligand binding stabilizes a protein against heat-induced denaturation.[8]

Q: How can I use CETSA to verify this compound binds to RIPK3 in cells?

A: You can perform a CETSA experiment followed by Western blotting to detect the amount of soluble RIPK3 at different temperatures, with and without this compound treatment.[9]

Experimental Protocol: CETSA with Western Blot Detection

  • Materials:

    • Cell line expressing RIPK3 (e.g., HT-29)

    • This compound

    • DMSO (vehicle control)

    • PBS with protease and phosphatase inhibitors

    • Lysis buffer

    • Antibody specific for RIPK3

    • Standard Western blotting reagents and equipment

    • Thermal cycler

  • Procedure:

    • Culture cells to ~80% confluency.

    • Treat cells with this compound at a saturating concentration (e.g., 10 µM) or DMSO for 1-2 hours.

    • Harvest, wash, and resuspend cells in PBS with inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[10]

    • Lyse the cells (e.g., by freeze-thaw cycles or adding lysis buffer).

    • Centrifuge to pellet aggregated proteins.

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble RIPK3 in each sample by SDS-PAGE and Western blotting.

    • Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the curve for this compound-treated samples indicates target engagement.

CETSA_Workflow Start Treat cells with This compound or DMSO Heat Heat aliquots across a temperature gradient Start->Heat Lyse Lyse cells and centrifuge Heat->Lyse Collect Collect soluble protein fraction Lyse->Collect Analyze Analyze by Western Blot for RIPK3 Collect->Analyze Plot Plot melting curves Analyze->Plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation: Hypothetical CETSA Data for this compound

Temperature (°C)% Soluble RIPK3 (DMSO)% Soluble RIPK3 (this compound)
40100100
459598
507590
554078
601555
65525

Troubleshooting CETSA

IssuePossible CauseSuggested Solution
No thermal shift observed Inhibitor is not cell-permeableConfirm cellular uptake through other methods.
Insufficient inhibitor concentrationIncrease the concentration of this compound.
Incorrect heating conditionsOptimize the temperature range and heating duration for RIPK3.[9]
High background on Western blot Antibody non-specificityUse a validated, high-specificity antibody for RIPK3.
Insufficient washingIncrease the number and duration of wash steps.[9]
Guide 3: Kinobeads-Based Proteomics for Off-Target Profiling

This section describes an unbiased chemical proteomics approach to identify the cellular targets of this compound. Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on a resin, which can be used to enrich a large portion of the kinome from a cell lysate.[11][12]

Q: How can I use kinobeads to identify off-targets of this compound?

A: This method relies on a competition experiment. A cell lysate is incubated with free this compound before being exposed to the kinobeads. Proteins that bind to this compound will not bind to the beads. By using quantitative mass spectrometry, you can identify which kinases are "competed off" the beads by this compound.[11]

Experimental Protocol: Kinobeads Competition Assay

  • Materials:

    • Kinobeads resin

    • Cell lysate from a relevant cell line

    • This compound

    • DMSO (vehicle control)

    • Lysis and wash buffers

    • Reagents for protein digestion (e.g., trypsin)

    • LC-MS/MS equipment and software

  • Procedure:

    • Prepare cell lysate and determine protein concentration.

    • Aliquot the lysate and incubate with increasing concentrations of this compound or DMSO for 1 hour at 4°C.

    • Add the kinobeads slurry to each lysate aliquot and incubate for another hour at 4°C to allow for binding of kinases not occupied by this compound.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.

    • Analyze the peptide mixtures by LC-MS/MS.

    • Quantify the relative abundance of each identified kinase in the this compound-treated samples compared to the DMSO control.

    • Plot the relative abundance of each kinase against the this compound concentration to generate dose-response curves and determine IC₅₀ values for binding.

Kinobeads_Workflow cluster_0 Lysate Preparation cluster_1 Affinity Purification cluster_2 Analysis Lysate Cell Lysate Incubate Incubate with free This compound or DMSO Lysate->Incubate Add_Beads Add Kinobeads Incubate->Add_Beads Wash Wash beads Add_Beads->Wash Elute Elute or Digest Bound Proteins Wash->Elute LCMS LC-MS/MS Analysis Elute->LCMS Quantify Quantify Kinase Abundance LCMS->Quantify Plot Plot Dose-Response Curves Quantify->Plot

Caption: Workflow for kinobeads-based off-target profiling.

Data Presentation: Hypothetical Kinobeads Profile for this compound

Kinase TargetIC₅₀ (nM) - Competition BindingNotes
RIPK3 (On-Target) 35 Strong competition observed.
Kinase C950Moderate competition.
Kinase F5,200Weak competition.
Kinase G>20,000No significant competition.

Troubleshooting Kinobeads Experiments

IssuePossible CauseSuggested Solution
Low number of identified kinases Inefficient lysisOptimize lysis buffer to ensure complete protein extraction.
Low protein inputIncrease the amount of lysate used for the pulldown.
Poor reproducibility Inconsistent washingStandardize the number, duration, and stringency of wash steps.
Variability in bead slurryEnsure beads are fully resuspended before aliquoting.
No competition for known target This compound is an allosteric inhibitorKinobeads primarily capture ATP-competitive binders; this method may not be suitable.[12]
Target not expressed in cell lineVerify target expression by Western blot or whole proteome analysis.

Signaling Pathway Diagram

RIPK3-Mediated Necroptosis Pathway

The diagram below illustrates the signaling cascade leading to necroptosis, which is initiated by stimuli like TNF-α. This compound acts by inhibiting the kinase activity of RIPK3, a central node in this pathway.

Necroptosis_Pathway TNFR1 TNFR1 ComplexI Complex I (TRADD, TRAF2, RIPK1) TNFR1->ComplexI recruits ComplexII Complex II (FADD, Caspase-8, RIPK1) ComplexI->ComplexII forms Apoptosis Apoptosis ComplexII->Apoptosis activates Caspase-8 Necrosome Necrosome (RIPK1-RIPK3) ComplexII->Necrosome forms under Caspase-8 inhibition pRIPK3 p-RIPK3 Necrosome->pRIPK3 autophosphorylation MLKL MLKL pRIPK3->MLKL phosphorylates pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis (Plasma Membrane Rupture) pMLKL->Necroptosis translocates to membrane HS1371 This compound HS1371->pRIPK3 inhibits

Caption: Simplified signaling pathway of RIPK3-mediated necroptosis.

References

Pre-treatment versus post-treatment protocols for HS-1371

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HS-1371, a potent and selective inhibitor of RIP3 kinase. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find detailed protocols, troubleshooting guides, and frequently asked questions to ensure the smooth execution of your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel kinase inhibitor that specifically targets Receptor-Interacting Protein Kinase 3 (RIP3), a central component of the necroptosis signaling pathway.[1][2][3][4][5] It functions as an ATP-competitive inhibitor, directly binding to the ATP-binding pocket of RIP3 to block its kinase activity.[1][2][4] This inhibition prevents the autophosphorylation of RIP3 and the subsequent phosphorylation of its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL), thereby blocking the downstream events of necroptotic cell death.[1][6] this compound has been shown to specifically inhibit necroptosis without affecting TNF-induced apoptosis.[2][3][5]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO).[7][8][9] For example, a 10 mM stock solution can be prepared.[1] If you need to sonicate to dissolve the compound, it is recommended.[7] Stock solutions should be stored at -20°C or -80°C for long-term stability.[10] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[10]

Q3: What is the recommended working concentration for this compound in cell culture experiments?

A3: The optimal working concentration of this compound can vary depending on the cell line and experimental conditions. However, studies have shown effective inhibition of necroptosis at concentrations ranging from 0.1 µM to 10 µM.[9][10] A concentration of 5 µM has been demonstrated to completely inhibit RIP3 phosphorylation and TNF-induced cell death in HT-29 cells.[11][12] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental setup.

Q4: Can this compound be used in both pre-treatment and post-treatment protocols?

A4: Yes, this compound has been shown to be effective in both pre-treatment and post-treatment settings.[6][11][12] In a pre-treatment protocol, cells are incubated with this compound for a period (e.g., 1-2 hours) before inducing necroptosis.[11][12] In a post-treatment protocol, this compound is added after the induction of necroptosis. Studies have shown that this compound can still inhibit RIP3 phosphorylation and reduce cell death when added up to 2 hours after the necroptotic stimulus.[11][12]

Q5: Does this compound exhibit any off-target effects or cytotoxicity?

A5: this compound is a specific inhibitor of RIP3-mediated necroptosis and does not inhibit TNF-induced apoptosis.[2][3][5] However, like many small molecule inhibitors, it may exhibit some cytotoxicity at higher concentrations.[2] One study noted apoptosis-related cytotoxicity similar to another RIPK3 inhibitor, GSK'872.[2][12] It is crucial to determine the optimal, non-toxic working concentration for your specific cell line through a dose-response curve and appropriate controls.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Problem Possible Cause Suggested Solution
No inhibition of RIP3 phosphorylation observed. Incorrect concentration of this compound: The concentration may be too low for the specific cell line or experimental conditions.Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 20 µM).
Insufficient pre-incubation time: The inhibitor may not have had enough time to enter the cells and bind to RIP3.Increase the pre-incubation time with this compound to 2-4 hours before inducing necroptosis.
Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.Prepare a fresh stock solution of this compound and store it in aliquots at -20°C or -80°C.
High background in Western blot for phosphorylated proteins. Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins.Optimize antibody concentrations. Use a blocking buffer containing bovine serum albumin (BSA) instead of non-fat dry milk, as milk contains phosphoproteins that can increase background.
Inadequate washing: Insufficient washing steps can leave unbound antibodies on the membrane.Increase the number and duration of washing steps with TBS-T or PBS-T after primary and secondary antibody incubations.
Observed cell death is not inhibited by this compound. Cell death is not necroptotic: The experimental stimulus might be inducing apoptosis or another form of cell death that is not dependent on RIP3 kinase activity.Confirm that your cell death stimulus induces necroptosis in your cell line. This can be done by running parallel experiments with known apoptosis inhibitors (e.g., z-VAD-fmk) to see if they block the cell death. This compound specifically inhibits necroptosis, not apoptosis.[2][3][5]
This compound cytotoxicity: The observed cell death might be due to the toxicity of this compound at the concentration used.Perform a toxicity control experiment where cells are treated with this compound alone (without the necroptosis-inducing stimulus) at various concentrations to determine the non-toxic range for your cell line.
Inconsistent results between experiments. Variability in cell culture: Cell passage number, confluency, and overall health can affect the cellular response to stimuli and inhibitors.Maintain consistent cell culture practices, using cells within a defined passage number range and ensuring similar confluency at the time of the experiment.
Inaccurate pipetting: Errors in pipetting can lead to incorrect concentrations of reagents.Calibrate your pipettes regularly and use proper pipetting techniques to ensure accuracy.

Experimental Protocols

Protocol 1: Induction of Necroptosis and Inhibition by this compound in HT-29 Cells

This protocol describes a typical pre-treatment workflow to assess the inhibitory effect of this compound on TNF-induced necroptosis in the human colon adenocarcinoma cell line HT-29.

Materials:

  • HT-29 cells

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • This compound

  • Human TNF-α

  • Smac mimetic (e.g., BV6)

  • pan-caspase inhibitor (e.g., z-VAD-fmk)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well and 6-well plates

Procedure:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate for viability assays (e.g., 2 x 10^4 cells/well) or a 6-well plate for Western blotting (e.g., 1 x 10^6 cells/well). Allow cells to adhere overnight.

  • This compound Pre-treatment:

    • Prepare a working solution of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

    • Remove the old medium from the cells and add the medium containing the desired concentration of this compound (e.g., 0.1, 1, 5, 10 µM).

    • Include a vehicle control (medium with the same concentration of DMSO).

    • Incubate the cells for 1-2 hours at 37°C.

  • Induction of Necroptosis:

    • Prepare a cocktail of necroptosis-inducing agents. A common combination for HT-29 cells is TNF-α (T), Smac mimetic (S), and z-VAD-fmk (Z), often referred to as TSZ. Final concentrations are typically 20 ng/mL TNF-α, 100 nM Smac mimetic, and 20 µM z-VAD-fmk.

    • Add the TSZ cocktail to the wells containing this compound or vehicle.

    • Include a control group of cells that are not treated with TSZ.

  • Incubation: Incubate the plates for the desired time period. For cell viability assays, 18-24 hours is common. For Western blot analysis of protein phosphorylation, a shorter incubation of 4-8 hours is usually sufficient.

  • Analysis: Proceed with either a cell viability assay (Protocol 2) or Western blot analysis (Protocol 3).

Protocol 2: Cell Viability Assay (LDH Release Assay)

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necrotic cell death.

Materials:

  • Cells treated as described in Protocol 1

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Prepare Controls: Include a "maximum LDH release" control by adding lysis buffer (provided in the kit) to a set of untreated wells 45-60 minutes before measurement. Also, include a "no treatment" control.

  • Collect Supernatant: Carefully collect the cell culture supernatant from each well.

  • Perform LDH Assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture and incubating for a specific time.

  • Measure Absorbance: Read the absorbance at the wavelength specified in the kit's protocol (usually 490 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings, using the "no treatment" and "maximum LDH release" controls for normalization.

Protocol 3: Western Blot for Phospho-RIP3

This protocol is for detecting the phosphorylation of RIP3 at Ser227, a key indicator of RIP3 activation.

Materials:

  • Cells treated as described in Protocol 1 in 6-well plates

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBS-T)

  • Primary antibodies: anti-phospho-RIP3 (Ser227), anti-total RIP3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for at least 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-RIP3) overnight at 4°C. Follow the manufacturer's recommended dilution.

    • Wash the membrane three times with TBS-T for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To detect total RIP3 and the loading control, the membrane can be stripped and re-probed with the respective antibodies.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound from published studies.

Table 1: Inhibitory Effect of this compound on RIP3 Kinase Activity and Necroptosis

Cell LineTreatmentThis compound Concentration (µM)EffectReference
HT-29Basal10Inhibition of RIP3 S227 auto-phosphorylation[11]
HT-29TSZ-induced necroptosis5Complete inhibition of RIP3 phosphorylation and cell death[11][12]
HT-29TSZ-induced necroptosis0.1 - 1Partial inhibition of RIP3 phosphorylation[11][12]
HeLa (RIP3 expressing)TSZ-induced necroptosisDose-dependentInhibition of RIP3 and MLKL phosphorylation, increased cell viability[11]
H2009 (RIP3 expressing)TSZ-induced necroptosisDose-dependentInhibition of RIP3 and MLKL phosphorylation, increased cell viability[11]
L929 (mouse)TNF + zVAD-induced necroptosisNot specifiedPrevention of necroptosis[11]
MEF (mouse)TCZ-induced necroptosisNot specifiedPrevention of MLKL phosphorylation and cell death[11]

Table 2: Comparison of Pre-treatment vs. Post-treatment with this compound in HT-29 Cells

Treatment ProtocolThis compound Concentration (µM)Time of AdditionEffect on RIP3 PhosphorylationEffect on Cell DeathReference
Pre-treatment51 hour before TSZComplete inhibitionComplete inhibition[11][12]
Post-treatment51 hour after TSZComplete inhibitionComplete inhibition[11][12]
Post-treatment52 hours after TSZComplete inhibitionComplete inhibition[11][12]
Post-treatmentLow concentrations1 or 2 hours after TSZPartial inhibitionPartial inhibition[11][12]

Visualizations

Necroptosis Signaling Pathway and the Action of this compound

Necroptosis_Pathway cluster_complexI Pro-survival/Pro-apoptotic Signaling cluster_necroptosis Necroptotic Signaling TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 ComplexI Complex I RIPK1->ComplexI Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome cIAP cIAP1/2 cIAP->ComplexI LUBAC LUBAC LUBAC->ComplexI Casp8_FADD Caspase-8/FADD ComplexI->Casp8_FADD Casp8_FADD->RIPK1 Cleavage RIPK3 RIPK3 Casp8_FADD->RIPK3 Cleavage Apoptosis Apoptosis Casp8_FADD->Apoptosis RIPK3->Necrosome MLKL MLKL pRIPK3 p-RIPK3 Necrosome->pRIPK3 Autophosphorylation pMLKL p-MLKL pRIPK3->pMLKL Phosphorylation Oligomerization MLKL Oligomerization pMLKL->Oligomerization Translocation Translocation to Plasma Membrane Oligomerization->Translocation Pore Pore Formation Translocation->Pore Necroptosis Necroptosis Pore->Necroptosis HS1371 This compound HS1371->pRIPK3 Inhibits

Caption: Necroptosis pathway showing this compound inhibition of RIPK3 phosphorylation.

Experimental Workflow for Evaluating this compound Efficacy

Experimental_Workflow start Start seed_cells Seed Cells (e.g., HT-29) start->seed_cells pretreat Pre-treat with this compound (Dose-response) seed_cells->pretreat induce Induce Necroptosis (e.g., TSZ) pretreat->induce posttreat Post-treat with this compound (Time-course) induce->posttreat analysis Analysis induce->analysis posttreat->analysis viability Cell Viability Assay (e.g., LDH release) analysis->viability western Western Blot (p-RIP3, p-MLKL) analysis->western end End viability->end western->end

Caption: General experimental workflow for testing this compound efficacy.

References

Determining the effective dose of HS-1371 in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for determining the effective dose of HS-1371 in various cell lines. It includes frequently asked questions, troubleshooting advice, experimental protocols, and a summary of reported effective concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? this compound is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIP3 or RIPK3).[1][2][3][4] Its mechanism of action is to directly bind to the ATP-binding pocket of RIP3 in an ATP-competitive manner.[1][5][6] This inhibition of RIP3's kinase activity prevents the downstream signaling events that lead to necroptosis, a form of programmed cell death.[1][2][3][5]

Q2: Which signaling pathway does this compound target? this compound specifically targets the necroptosis signaling pathway.[4][5] By inhibiting RIP3 kinase activity, it blocks the phosphorylation of the Mixed Lineage Kinase Domain-Like (MLKL) protein, which is a crucial step for the execution of necroptosis.[1][6] This action prevents the formation of the necrosome complex and subsequent cell death.[4][5] Importantly, this compound has been shown to inhibit TNF-induced necroptosis without affecting TNF-induced apoptosis, highlighting its specificity.[1][2][3]

Q3: What is a recommended starting concentration range for this compound in cell-based assays? Based on published data, a starting concentration range of 0.1 µM to 20 µM is recommended for initial dose-response experiments.[7] A complete inhibition of RIP3 phosphorylation and necroptotic cell death has been observed at 5 µM in HT-29 cells.[1][6] It is always advisable to perform a broad, logarithmic dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.[8][9]

Q4: In which cell lines has this compound been shown to be effective? this compound has demonstrated inhibitory effects on RIP3 kinase activity in a variety of human and mouse cell lines. These include HT-29 (human colon cancer), HeLa (human cervical cancer), H2009 (human lung cancer), L929 (mouse fibrosarcoma), and Mouse Embryonic Fibroblasts (MEFs).[1][6]

Q5: How should I prepare and store this compound stock solutions? this compound is soluble in Dimethyl Sulfoxide (DMSO).[7] For long-term storage, the solid compound should be kept at -20°C.[7] Stock solutions prepared in DMSO can be stored at -80°C for up to two years or -20°C for up to one year.[7] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Data Summary: Effective Dose of this compound

The following table summarizes the effective concentrations of this compound observed in various cell lines. The IC50, or half-maximal inhibitory concentration, for this compound against RIP3 in biochemical assays is 20.8 nM.[1][7][10]

Cell LineOrganismTissue TypeNecroptosis StimulusEffective ConcentrationObserved Effect
HT-29HumanColon AdenocarcinomaTNF-α + Smac mimetic + z-VAD-FMK (TSZ)5 µMComplete inhibition of RIP3 phosphorylation and cell death.[1][6]
HeLaHumanCervical CancerEctopic RIP3 expression + TSZ1 - 10 µMDose-dependent inhibition of cell death.[6]
H2009HumanLung CancerEctopic RIP3 expression + TSZ1 - 10 µMDose-dependent inhibition of cell death.[6]
L929MouseFibrosarcomaTNF-α + z-VAD-FMK1 - 10 µMDose-dependent inhibition of cell death.[1][6]
MEFMouseEmbryonic FibroblastTNF-α + Cycloheximide + z-VAD-FMK (TCZ)1 - 10 µMDose-dependent inhibition of cell death.[1][6]

Visual Diagrams

Workflow arrow Start Start: Select Cell Line Seed 1. Seed Cells in microplate Start->Seed Treat 2. Treat with this compound (log-scale dose range) + Vehicle Control (DMSO) Seed->Treat Induce 3. Induce Necroptosis (e.g., with TSZ) Treat->Induce Incubate 4. Incubate for Optimized Duration Induce->Incubate Assay 5. Perform Assay Incubate->Assay Viability Cell Viability (MTT, MTS, etc.) Assay->Viability Western Western Blot (p-RIP3, p-MLKL) Assay->Western Analyze 6. Data Analysis Viability->Analyze Western->Analyze IC50 Calculate IC50/EC50 Analyze->IC50 Mechanism Confirm Target Inhibition Analyze->Mechanism End End: Effective Dose Determined IC50->End Mechanism->End

References

HS-1371 Technical Support Center: Stability and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of HS-1371 for long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder for long-term stability?

For optimal long-term stability, this compound powder should be stored under specific conditions. Refer to the table below for a summary of recommended storage guidelines.

Q2: What is the recommended procedure for preparing this compound stock solutions?

To prepare stock solutions, it is recommended to use dimethyl sulfoxide (B87167) (DMSO).[1][2][3] For complete dissolution, sonication is advised.[1][3] It is crucial to use freshly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[2]

Q3: How should I store this compound stock solutions to maintain their stability?

Proper storage of stock solutions is critical to prevent degradation and ensure experimental reproducibility. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Q4: What are the signs of this compound degradation?

While there are no explicit visual signs of degradation, a loss of inhibitory activity in your experiments may suggest compound instability. If you observe a diminished effect of this compound on RIP3 kinase activity or necroptosis inhibition at previously effective concentrations, consider preparing a fresh stock solution from powder.

Q5: Can this compound be used in both pre-treatment and post-treatment experimental designs?

Yes, studies have shown that this compound is effective at inhibiting RIP3-mediated necroptosis in both pre-treatment and post-treatment scenarios.[4] It has been demonstrated to inhibit RIP3 phosphorylation and rescue cells from TNF-induced cell death even when administered after the induction of necroptosis.[4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Reduced or no inhibitory effect on RIP3 kinase activity. Compound degradation due to improper storage.1. Prepare a fresh stock solution of this compound from powder stored under recommended conditions. 2. Ensure the use of anhydrous DMSO for dissolution. 3. Verify the final concentration of this compound in your assay.
Inaccurate concentration of the stock solution.1. Recalculate the required mass of this compound for your desired stock concentration. 2. Use a calibrated balance for accurate measurement.
Precipitate observed in the stock solution upon thawing. Poor solubility or solution instability.1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. 2. If precipitation persists, sonicate the solution. 3. For future use, consider preparing smaller aliquots to minimize freeze-thaw cycles.
Inconsistent results between experiments. Variability in stock solution integrity.1. Always use a fresh aliquot of the stock solution for each experiment. 2. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration
Powder-20°C3 years[2]
4°C2 years[2]
In Solvent (DMSO)-80°C2 years[2]
-20°C1 year[1][2]

Experimental Protocols

Protocol 1: Inhibition of RIP3 Kinase Activity in a Cell-Based Assay

This protocol is based on methodologies described in studies investigating the inhibitory effects of this compound.[4][5]

  • Cell Culture: Culture HT-29 cells in the appropriate medium and conditions.

  • Compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 µM).

  • Treatment: Treat the HT-29 cells with the varying concentrations of this compound for a specified incubation time (e.g., 9 hours).

  • Induction of Necroptosis (Optional): To study the rescue effect, induce necroptosis by treating cells with a combination of TNF-α, Smac mimetic, and z-VAD-FMK (TSZ).

  • Lysis and Protein Analysis: Lyse the cells and collect the protein extracts.

  • Western Blotting: Perform Western blot analysis to determine the phosphorylation status of RIP3 at Ser227. A decrease in phosphorylated RIP3 indicates inhibition of its kinase activity.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_exp Experiment storage This compound Powder Storage (-20°C) dissolution Dissolution in Anhydrous DMSO (with Sonication) storage->dissolution Reconstitution stock Aliquot and Store Stock Solution (-80°C or -20°C) dissolution->stock treatment Treatment with this compound stock->treatment Dilution cell_culture Cell Seeding and Culture cell_culture->treatment induction Induction of Necroptosis (e.g., TSZ) treatment->induction analysis Analysis of RIP3 Phosphorylation induction->analysis

Caption: Experimental workflow for assessing this compound stability and activity.

signaling_pathway TNF TNF-α TNFR TNFR1 TNF->TNFR RIP1 RIPK1 TNFR->RIP1 RIP3 RIPK3 RIP1->RIP3 Activation MLKL MLKL RIP3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis HS1371 This compound HS1371->RIP3 Inhibition

Caption: this compound inhibits the necroptosis signaling pathway by targeting RIP3 kinase.

References

Mitigating off-target effects of HS-1371 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of HS-1371 in cellular assays, with a focus on mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3 or RIP3).[1][2] It functions as an ATP-competitive inhibitor, directly binding to the ATP pocket of RIP3 to block its kinase activity.[1][3] This inhibition prevents the downstream signaling events that lead to necroptosis, a form of programmed cell death.[1][4]

Q2: What is the reported potency of this compound against its primary target?

A2: In biochemical assays, this compound has been shown to inhibit RIP3 kinase activity with a half-maximal inhibitory concentration (IC50) of 20.8 nM.

Q3: Does this compound affect other forms of cell death, such as apoptosis?

A3: this compound is reported to be specific for RIP3-mediated necroptosis and does not inhibit TNF-induced apoptosis.[1][4] However, it is worth noting that at higher concentrations, similar to other RIP3 inhibitors like GSK'872, this compound may induce apoptosis-related cytotoxicity.[2]

Q4: Is a comprehensive kinase selectivity profile for this compound publicly available?

A4: Currently, a comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available. One study noted that the kinase specificity of this compound has yet to be fully evaluated.[2]

Q5: Are there any known or suspected off-targets for this compound?

A5: While a complete off-target profile is unavailable, it has been mentioned that this compound was originally developed as an Anaplastic Lymphoma Kinase (ALK) inhibitor.[2] This suggests that ALK is a potential off-target of this compound. Researchers should therefore exercise caution and consider validating their results with this in mind.

Troubleshooting Guide: Mitigating Off-Target Effects

Unexpected results in cellular assays using this compound could be due to off-target effects. This guide provides a systematic approach to troubleshoot and mitigate such issues.

Problem 1: Observation of a cellular phenotype inconsistent with RIP3 inhibition.
  • Possible Cause: The observed phenotype may be due to the inhibition of an off-target kinase. Given that this compound was initially developed as an ALK inhibitor, off-target effects on ALK or other structurally related kinases are possible.

  • Troubleshooting Steps:

    • Dose-Response Experiment: Perform a dose-response experiment with this compound. An on-target effect should correlate with the known IC50 for RIP3. Off-target effects may occur at higher or lower concentrations.

    • Use a Structurally Different RIP3 Inhibitor: Compare the phenotype induced by this compound with that of a structurally unrelated RIP3 inhibitor (e.g., GSK'872). If the phenotype is consistent, it is more likely to be an on-target effect.

    • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of RIP3. If the phenotype is reversed, it confirms an on-target effect.

    • shRNA/siRNA Knockdown: Use shRNA or siRNA to knock down RIP3 expression. If the resulting phenotype mimics that of this compound treatment, it supports an on-target effect.[1]

    • Investigate ALK Inhibition: If you suspect ALK-related off-target effects, test for the inhibition of ALK signaling pathways in your cellular model.

Problem 2: Discrepancies between biochemical and cellular assay results.
  • Possible Cause: Differences in ATP concentration between biochemical and cellular environments, cell permeability issues, or cellular metabolism of the compound can lead to varied results.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Ensure that this compound can effectively penetrate the cell membrane of your model system.

    • Optimize Incubation Time: The time required to observe an effect can vary between cell types. Perform a time-course experiment to determine the optimal incubation period.

    • Confirm Target Expression: Verify that your cell line expresses RIP3 at a sufficient level for the inhibitor to have a measurable effect.

Quantitative Data Summary

CompoundTargetIC50 (nM)Mechanism of ActionReference
This compound RIP3 Kinase20.8ATP-competitive[2]

Note: A comprehensive off-target profile with IC50 values for other kinases is not currently available in the public domain.

Key Experimental Protocols

Protocol 1: Western Blot for Phosphorylated RIP3 and MLKL

This protocol is used to assess the inhibitory effect of this compound on the necroptosis signaling pathway.

Materials:

  • Cell line of interest (e.g., HT-29)

  • This compound

  • Necroptosis-inducing agent (e.g., TNF-α, Smac mimetic, and z-VAD-FMK; TSZ)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-pRIP3, anti-RIP3, anti-pMLKL, anti-MLKL, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

  • Induce necroptosis by adding the appropriate stimulus (e.g., TSZ) and incubate for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

Protocol 2: Cell Viability (MTT) Assay

This assay measures cell viability to determine the protective effect of this compound against necroptotic cell death.

Materials:

  • Cell line of interest

  • This compound

  • Necroptosis-inducing agent

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Pre-treat cells with a serial dilution of this compound for 1-2 hours.

  • Induce necroptosis and incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Visualizations

Necroptosis_Pathway_and_HS1371_Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFR TNFR Complex_I Complex I TNFR->Complex_I Activates TNFa TNF-α TNFa->TNFR Binds RIPK1 RIPK1 Complex_I->RIPK1 Recruits RIPK3 RIPK3 RIPK1->RIPK3 Recruits & Activates Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome RIPK3->Necrosome pRIPK3 p-RIPK3 Necrosome->pRIPK3 Autophosphorylation MLKL MLKL pRIPK3->MLKL Phosphorylates pMLKL p-MLKL MLKL->pMLKL pMLKL_oligomer p-MLKL Oligomerization pMLKL->pMLKL_oligomer Necroptosis Necroptosis pMLKL_oligomer->Necroptosis Translocates to membrane & induces pore formation HS1371 This compound HS1371->RIPK3 Inhibits ATP binding

Caption: Signaling pathway of TNF-induced necroptosis and the inhibitory action of this compound on RIP3 kinase.

Troubleshooting_Workflow start Unexpected Cellular Phenotype with this compound dose_response Perform Dose-Response Curve start->dose_response compare_inhibitor Compare with Structurally Different RIP3 Inhibitor dose_response->compare_inhibitor knockdown Genetic Knockdown of RIP3 (shRNA/siRNA) compare_inhibitor->knockdown on_target On-Target Effect knockdown->on_target Phenotype is consistent off_target Potential Off-Target Effect knockdown->off_target Phenotype is inconsistent investigate_alk Investigate Potential ALK Inhibition off_target->investigate_alk

Caption: A logical workflow for troubleshooting unexpected phenotypes observed with this compound treatment.

References

Technical Support Center: Optimizing HS-1371 Incubation Time for RIP3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for effectively using HS-1371, a potent and specific inhibitor of Receptor-Interacting Protein Kinase 3 (RIP3). The focus of this guide is to assist you in determining the optimal incubation time of this compound to achieve maximal and reproducible inhibition of RIP3-mediated necroptosis in your experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit RIP3?

A1: this compound is a novel, potent, and specific small molecule inhibitor of RIP3 kinase.[1][2][3][4] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of RIP3, thereby preventing the enzyme from binding to ATP and carrying out its phosphorylation activity.[1][4] This action is crucial as RIP3 kinase activity is essential for the downstream signaling events that lead to necroptotic cell death.[1][2][3]

Q2: Is the binding of this compound to RIP3 time-dependent?

A2: Studies have shown that this compound binds to RIP3 in a time-independent manner.[1][2][3] This suggests that prolonged pre-incubation may not be strictly necessary to achieve maximal binding to the enzyme in biochemical assays. However, in cell-based assays, a pre-incubation period is still recommended to allow for adequate cell permeability and target engagement within the cellular environment.

Q3: What is a recommended starting point for this compound incubation time in cell-based assays?

A3: Based on published data, a pre-treatment time of 1 to 2 hours with this compound before inducing necroptosis is a common and effective starting point.[1][5][6] For initial experiments, a 1-hour pre-incubation is a robust choice.

Q4: Can this compound inhibit necroptosis if added after the induction of cell death?

A4: Yes, one of the significant features of this compound is its ability to inhibit RIP3-mediated necroptosis even when administered after the necroptotic process has been initiated.[1][4] Studies have shown that applying this compound 1 or 2 hours after the induction of necroptosis can still effectively block RIP3 phosphorylation and subsequent cell death.[1][5] It has been observed that this compound can still significantly reduce cellular cytotoxicity for up to 5 hours post-treatment with a necroptotic stimulus.[1]

Q5: What factors can influence the optimal incubation time for this compound?

A5: Several factors can affect the ideal incubation time, including:

  • Cell Type: Different cell lines may have varying rates of this compound uptake and metabolism.

  • Concentration of this compound: Higher concentrations may achieve effective intracellular levels more quickly. A concentration of 5 µM has been shown to completely inhibit RIP3 phosphorylation.[1]

  • Necroptotic Stimulus: The nature and strength of the stimulus used to induce necroptosis can influence the kinetics of the signaling pathway.

  • Experimental Readout: The specific downstream event being measured (e.g., RIP3 phosphorylation, MLKL phosphorylation, or cell viability) will have different optimal timing.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete or no inhibition of RIP3 activity. Insufficient incubation time for the inhibitor to reach its target.Perform a time-course experiment (see Protocol 1) to determine the optimal pre-incubation time (e.g., 1, 2, 4, 6 hours).
Low expression of RIPK1, RIPK3, or MLKL in the chosen cell line.Verify the expression of key necroptosis proteins in your cell line via Western blot.[7]
The concentration of this compound is too low.Perform a dose-response experiment to determine the IC50 for your specific cell line and conditions (see Protocol 2). A good starting range is 0.1 - 10 µM.
High variability between replicate experiments. Inconsistent timing of inhibitor addition or stimulus induction.Use a multichannel pipette for simultaneous addition and ensure consistent timing across all wells.
Cell health and density are not uniform.Ensure cells are seeded evenly and are in a healthy, logarithmic growth phase. Avoid using cells that are over-confluent.
Inhibitory effect diminishes over a longer time course. Metabolic instability of this compound in the specific cell culture system.Consider the stability of the compound in your media and cell type. It may be necessary to replenish the inhibitor for very long-term experiments.
Activation of compensatory cell survival or alternative death pathways.Investigate the activation of other signaling pathways (e.g., apoptosis) using appropriate markers like cleaved caspase-3.[7]

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines a method to determine the optimal pre-incubation time for this compound in a cell-based necroptosis assay using Western blotting to detect phosphorylated MLKL (pMLKL) as a readout.

Materials:

  • Cells susceptible to necroptosis (e.g., HT-29, L929)

  • This compound

  • Necroptosis-inducing stimuli (e.g., TNF-α, SMAC mimetic, z-VAD-FMK)

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-pMLKL, anti-total MLKL, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.

  • Inhibitor Pre-incubation: Treat the cells with a fixed concentration of this compound (e.g., 5 µM) for varying amounts of time (e.g., 0.5, 1, 2, 4, and 6 hours) before adding the necroptotic stimulus. Include a vehicle control (DMSO).

  • Necroptosis Induction: After the respective pre-incubation times, add the necroptosis-inducing stimuli to the appropriate wells.

  • Incubation with Stimuli: Incubate the cells for a predetermined time sufficient to induce robust MLKL phosphorylation (e.g., 4-6 hours, this may need prior optimization).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against pMLKL and a loading control.

    • Incubate with the appropriate secondary antibody and visualize using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the pre-incubation time that results in the maximal inhibition of MLKL phosphorylation.

Protocol 2: Dose-Response Experiment to Determine IC50

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay.

Materials:

  • Cells susceptible to necroptosis

  • This compound

  • Necroptosis-inducing stimuli

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat the cells with a serial dilution of this compound (e.g., from 0.01 to 10 µM) for the optimal incubation time determined in Protocol 1.

  • Necroptosis Induction: Add the necroptosis-inducing stimuli to all wells except the untreated controls.

  • Incubation: Incubate for a period sufficient to cause significant cell death in the positive control wells (e.g., 24 hours).

  • Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated, stimulus-induced control (0% viability) and the untreated control (100% viability). Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation

Table 1: Summary of this compound Efficacy in HT-29 Cells

Parameter Value Experimental Condition
Biochemical IC50 (RIP3) 20.8 nMIn vitro kinase assay[8]
Cellular IC50 (Necroptosis) ~1.5 µMHT-29 cells, 24h endpoint
Optimal Pre-incubation Time 1-2 hoursWestern blot for pMLKL
Effective Post-treatment Window Up to 5 hoursCell viability assay

Visualizations

TNFR TNFR1 ComplexI Complex I (TRADD, TRAF2, RIPK1) TNFR->ComplexI TNFα Necrosome Necrosome (RIPK1-RIPK3) ComplexI->Necrosome Caspase-8 inhibition pRIPK3 p-RIPK3 Necrosome->pRIPK3 Autophosphorylation MLKL MLKL pRIPK3->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane Plasma Membrane Pore Formation pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis HS1371 This compound HS1371->pRIPK3 Inhibition start Start: Plan Experiment dose_response Perform initial dose-response (e.g., 1h pre-incubation) start->dose_response time_course Perform time-course experiment with effective concentration (e.g., IC80) dose_response->time_course analyze_time Analyze results (e.g., Western blot for pMLKL) to find shortest time for max inhibition time_course->analyze_time optimal_time Optimal Incubation Time Determined analyze_time->optimal_time main_exp Proceed with main experiments using optimal time and concentration optimal_time->main_exp end End main_exp->end

References

Technical Support Center: Interpreting Unexpected Results in HS-1371 Necroptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using HS-1371 in necroptosis assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit necroptosis?

A1: this compound is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key protein in the necroptosis signaling pathway.[1][2][3] Necroptosis is a form of programmed cell death that is typically activated when apoptosis, another cell death pathway, is blocked.[4][2] this compound functions by binding to the ATP-binding pocket of RIPK3 in a competitive manner, which prevents the auto-phosphorylation of RIPK3 and its subsequent activation.[1] By inhibiting RIPK3 kinase activity, this compound blocks the recruitment and phosphorylation of the downstream effector protein, Mixed Lineage Kinase Domain-Like protein (MLKL), thereby preventing the formation of the necrosome complex and subsequent cell death.

Q2: I'm not observing the expected level of necroptosis inhibition with this compound. What are the possible reasons?

A2: Several factors could contribute to a lack of necroptosis inhibition. These include suboptimal experimental conditions, issues with the necroptosis induction stimulus, or the activation of alternative cell death pathways.[5] It's crucial to verify the expression of key necroptosis proteins (RIPK1, RIPK3, and MLKL) in your cell line, as low expression can lead to a weak response.[6] Additionally, the concentration of this compound and the timing of its addition relative to the necroptosis-inducing stimulus are critical for effective inhibition.[6]

Q3: How can I confirm that the cell death I'm observing is indeed necroptosis and not another form of cell death like apoptosis?

A3: Distinguishing necroptosis from apoptosis is a critical step in these assays. A key differentiator is the dependence on caspases; apoptosis is caspase-dependent, while necroptosis is caspase-independent.[6] To confirm necroptosis, you can use a pan-caspase inhibitor, such as z-VAD-FMK. If cell death still occurs in the presence of a pan-caspase inhibitor, it is likely necroptosis.[6] Furthermore, you can assess specific biochemical markers. The presence of phosphorylated MLKL (pMLKL) is a specific indicator of necroptosis, while the cleavage of caspase-3 is a hallmark of apoptosis.[6][7]

Q4: What are the key molecular markers I should be looking for to confirm necroptosis pathway activation?

A4: The most reliable way to confirm necroptosis is by detecting the phosphorylated forms of the key signaling proteins.[8] Specifically, you should look for the phosphorylation of RIPK1, RIPK3, and MLKL.[7][8] The phosphorylation of MLKL at Ser358 and Thr357 (in humans) is considered the most definitive marker of necroptosis activation, as it is the final step before membrane disruption.[7][9] These markers can be detected using Western blotting.[8]

Q5: Could this compound have off-target effects that might complicate the interpretation of my results?

Troubleshooting Guides

Issue 1: No or Low Inhibition of Cell Death by this compound

Possible Causes & Solutions

Possible CauseRecommended Solution
Suboptimal this compound Concentration Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and necroptosis stimulus. Effective concentrations can range from 0.1 µM to 20 µM.[11]
Incorrect Timing of Treatment Optimize the pre-treatment time with this compound before adding the necroptosis-inducing stimulus. A pre-incubation of 1-2 hours is a common starting point.[5] this compound has also been shown to be effective even when added after the induction of necroptosis.[1]
Low Expression of Necroptosis Proteins Verify the protein expression levels of RIPK1, RIPK3, and MLKL in your cell line using Western blot. If expression is low, consider using a different cell line known to be responsive to necroptosis induction (e.g., HT-29, L929).[6][7]
Inactive Necroptosis Stimulus Ensure that your necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic, z-VAD-FMK) are active and used at the correct concentrations. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[6]
Activation of an Alternative Cell Death Pathway If necroptosis is blocked, cells may undergo apoptosis. To test for this, measure caspase-3/7 activity or perform a Western blot for cleaved PARP or cleaved caspase-3.[5]
Issue 2: High Background Cell Death in Control Groups

Possible Causes & Solutions

Possible CauseRecommended Solution
Cell Culture Stress Ensure optimal cell culture conditions. Avoid over-confluency, use low-passage cells, and handle cells gently to minimize stress-induced cell death.[6]
Reagent Toxicity Test the toxicity of the vehicle (e.g., DMSO) at the concentration used in your experiments. If the vehicle is causing cell death, reduce its final concentration.[6]
Contamination Regularly check your cell cultures for any signs of microbial contamination, which can lead to non-specific cell death.[6]
Issue 3: Inconsistent Results Between Replicates

Possible Causes & Solutions

Possible CauseRecommended Solution
Pipetting Errors Use calibrated pipettes and ensure consistent and accurate dispensing of all reagents. When using multi-well plates, add reagents in the same sequence and at a steady pace for all wells.[6]
Uneven Cell Seeding Ensure you have a single-cell suspension before seeding and mix the cells thoroughly to achieve a uniform density across all wells of your plate.[6]
Edge Effects in Multi-well Plates To minimize "edge effects," where cells in the outer wells behave differently, consider not using the outermost wells for experimental conditions. Instead, fill them with sterile PBS or media.[6]

Experimental Protocols

Protocol 1: Induction of Necroptosis and Inhibition with this compound

This protocol provides a general method for inducing necroptosis in a susceptible cell line and assessing the inhibitory effect of this compound.

Materials:

  • Susceptible cell line (e.g., HT-29, L929)

  • Complete cell culture medium

  • This compound

  • TNF-α

  • SMAC mimetic (e.g., BV6)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • DMSO (vehicle control)

Procedure:

  • Seed cells in a multi-well plate to achieve 70-80% confluency at the time of treatment. Allow cells to adhere for 24 hours.

  • Prepare working solutions of this compound and control inhibitors in complete medium.

  • Pre-treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • To induce necroptosis, add the combination of TNF-α (e.g., 20-100 ng/mL), a SMAC mimetic (e.g., 250 nM), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK).

  • Incubate for a predetermined time (e.g., 6-24 hours), which should be optimized for your cell line.

  • Assess cell viability using a suitable assay (e.g., LDH release, PI staining).

Protocol 2: Western Blot for Phosphorylated MLKL (pMLKL)

This protocol is for detecting the activated form of MLKL, a key marker of necroptosis.

Materials:

  • Treated cells from Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibody against phosphorylated MLKL (pMLKL)

  • Primary antibody against total MLKL

  • Loading control antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine protein concentration using a standard protein assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against pMLKL overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate.

  • Strip the membrane and re-probe for total MLKL and a loading control to ensure equal protein loading.

Visualizations

Necroptosis_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds RIPK1 RIPK1 TNFR1->RIPK1 Recruits RIPK3 RIPK3 RIPK1->RIPK3 Activates Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1->Necrosome Caspase8 Caspase-8 RIPK1->Caspase8 Activates MLKL MLKL RIPK3->MLKL Phosphorylates RIPK3->Necrosome MLKL->Necrosome pMLKL pMLKL (Oligomerization) Necrosome->pMLKL Membrane Plasma Membrane Disruption pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis Caspase8->RIPK1 Cleaves/Inhibits Apoptosis Apoptosis Caspase8->Apoptosis zVAD z-VAD-FMK zVAD->Caspase8 Inhibits HS1371 This compound HS1371->RIPK3 Inhibits

Caption: Necroptosis signaling pathway and points of inhibition.

Troubleshooting_Workflow Start Unexpected Results with this compound CheckInhibition Is cell death inhibited by this compound? Start->CheckInhibition NoInhibition No/Low Inhibition CheckInhibition->NoInhibition No YesInhibition Inhibition Observed CheckInhibition->YesInhibition Yes Troubleshoot Troubleshoot Experiment NoInhibition->Troubleshoot ConfirmNecroptosis Confirm Necroptosis (pMLKL Western Blot) YesInhibition->ConfirmNecroptosis CheckConcentration Optimize this compound Concentration & Timing Troubleshoot->CheckConcentration CheckProteins Verify RIPK1/3, MLKL Expression Troubleshoot->CheckProteins CheckStimulus Confirm Activity of Necroptosis Stimulus Troubleshoot->CheckStimulus CheckApoptosis Assess for Apoptosis (Caspase-3 Cleavage) Troubleshoot->CheckApoptosis Proceed Proceed with Analysis ConfirmNecroptosis->Proceed

Caption: Troubleshooting workflow for this compound experiments.

Experimental_Workflow Step1 1. Seed Cells Step2 2. Pre-treat with this compound or Vehicle Step1->Step2 Step3 3. Induce Necroptosis (TNF-α + SMAC mimetic + z-VAD) Step2->Step3 Step4 4. Incubate Step3->Step4 Step5a 5a. Assess Cell Viability (LDH, PI staining) Step4->Step5a Step5b 5b. Prepare Lysates for Western Blot Step4->Step5b Step7 7. Data Analysis & Interpretation Step5a->Step7 Step6 6. Analyze pMLKL, total MLKL, & Loading Control Step5b->Step6 Step6->Step7

Caption: General experimental workflow for necroptosis assays.

References

Validation & Comparative

A Comparative Guide to the Efficacy of RIPK3 Inhibitors: HS-1371 versus GSK'872

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used small molecule inhibitors of Receptor-Interacting Protein Kinase 3 (RIPK3): HS-1371 and GSK'872. RIPK3 is a critical mediator of necroptosis, a form of regulated cell death implicated in a variety of inflammatory and neurodegenerative diseases. Understanding the comparative efficacy and characteristics of these inhibitors is crucial for designing and interpreting experiments in this field.

At a Glance: Key Efficacy Data

The following table summarizes the key quantitative data for this compound and GSK'872, providing a direct comparison of their potency in inhibiting RIPK3.

ParameterThis compoundGSK'872Reference
Target Receptor-Interacting Protein Kinase 3 (RIPK3)Receptor-Interacting Protein Kinase 3 (RIPK3)[1][2]
Mechanism of Action ATP-competitive inhibitor of RIPK3 kinase activityATP-competitive inhibitor of RIPK3 kinase activity[3][4]
IC50 (in vitro kinase assay) 20.8 nM1.3 nM[2][5]
IC50 (binding assay) Not Reported1.8 nM[2]
Cellular Efficacy (Necroptosis Inhibition) Effective at micromolar concentrations (e.g., 5 µM completely inhibits TNF-induced necroptosis in HT-29 cells)Effective at nanomolar to micromolar concentrations, though a 100- to 1000-fold shift in IC50 is observed in cell-based assays compared to biochemical assays.[3][6]
Reported Side Effects Induces apoptosis at higher concentrations.[1]Induces apoptosis at higher concentrations (3-10 µM).[7]

Delving Deeper: Mechanism of Action and Signaling Pathway

Both this compound and GSK'872 target the kinase activity of RIPK3, which is a central event in the execution of necroptosis. Upon stimulation by ligands such as Tumor Necrosis Factor (TNF), a signaling cascade is initiated that leads to the formation of the necrosome, a protein complex containing RIPK1 and RIPK3. Within the necrosome, RIPK3 becomes autophosphorylated and activated, subsequently phosphorylating its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL). This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, ultimately leading to membrane rupture and lytic cell death.[8]

This compound and GSK'872 act by competing with ATP for binding to the kinase domain of RIPK3, thereby preventing its autophosphorylation and the subsequent phosphorylation of MLKL.[3][4] This inhibition effectively blocks the necroptotic signaling pathway.

Necroptosis_Pathway cluster_0 Plasma Membrane cluster_1 Cytoplasm cluster_2 Inhibition TNF-R1 TNF-R1 RIPK1 RIPK1 TNF-R1->RIPK1 TNF TNF TNF->TNF-R1 Binds RIPK3 RIPK3 RIPK1->RIPK3 Recruits Necrosome Necrosome RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL p-RIPK3 RIPK3-P Necrosome->p-RIPK3 Autophosphorylation p-MLKL MLKL-P p-RIPK3->p-MLKL Phosphorylates Oligomerized_MLKL Oligomerized MLKL p-MLKL->Oligomerized_MLKL Oligomerization Cell_Lysis Necroptotic Cell Death Oligomerized_MLKL->Cell_Lysis Translocates to membrane This compound This compound This compound->p-RIPK3 Inhibits GSK'872 GSK'872 GSK'872->p-RIPK3 Inhibits

Caption: Necroptosis signaling pathway and inhibition points. (Max Width: 760px)

Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.

In Vitro RIPK3 Kinase Assay

This assay directly measures the ability of this compound and GSK'872 to inhibit the enzymatic activity of recombinant RIPK3.

Materials:

  • Recombinant human RIPK3 protein

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl2, 5 mM EGTA, 20 mM MgCl2, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT)[9]

  • ATP

  • Substrate (e.g., Myelin Basic Protein - MBP)[9]

  • This compound and GSK'872

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

Procedure:

  • Prepare serial dilutions of this compound and GSK'872 in DMSO.

  • In a 96-well plate, add the recombinant RIPK3 kinase and the inhibitor dilutions to the kinase assay buffer.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and MBP.

  • Incubate for 2 hours at room temperature.[9]

  • Terminate the reaction and quantify the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Necroptosis Inhibition Assay

This assay assesses the ability of the inhibitors to protect cells from necroptotic stimuli.

Materials:

  • Human colorectal adenocarcinoma cells (HT-29) or mouse fibrosarcoma cells (L929)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • TNF-α

  • SMAC mimetic (e.g., birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • This compound and GSK'872

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or GSK'872 for 1-2 hours.[8]

  • Induce necroptosis by adding a combination of TNF-α (e.g., 20-40 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM).[8]

  • Incubate for 18-24 hours.[7]

  • Measure cell viability using a chosen method, such as the CellTiter-Glo® assay.

  • Normalize the data to untreated controls and calculate the EC50 (half-maximal effective concentration) for cell protection.

Western Blot Analysis of RIPK3 and MLKL Phosphorylation

This method provides direct evidence of the inhibitors' on-target effects within the cell.

Materials:

  • HT-29 or L929 cells

  • This compound and GSK'872

  • Necroptosis-inducing agents (TNF-α, SMAC mimetic, z-VAD-fmk)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-RIPK3 (p-RIPK3), anti-RIPK3, anti-phospho-MLKL (p-MLKL), anti-MLKL, and a loading control (e.g., GAPDH or β-actin)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Plate cells and treat with inhibitors and necroptotic stimuli as described in the cell-based assay (typically for 4-8 hours).[8]

  • Lyse the cells in lysis buffer and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the ratio of phosphorylated to total protein.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Seed_Cells Seed Cells (e.g., HT-29) Pre-treat Pre-treat with Inhibitor (this compound or GSK'872) Seed_Cells->Pre-treat Induce_Necroptosis Induce Necroptosis (TNFα + SMAC mimetic + z-VAD-fmk) Pre-treat->Induce_Necroptosis Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Induce_Necroptosis->Cell_Viability Western_Blot Western Blot Analysis (p-RIPK3, p-MLKL) Induce_Necroptosis->Western_Blot EC50_Calculation Calculate EC50 Cell_Viability->EC50_Calculation Phosphorylation_Analysis Analyze Protein Phosphorylation Western_Blot->Phosphorylation_Analysis

Caption: General experimental workflow for inhibitor comparison. (Max Width: 760px)

Conclusion

Both this compound and GSK'872 are potent and selective inhibitors of RIPK3 kinase activity, making them valuable tools for studying necroptosis. Based on the available in vitro data, GSK'872 exhibits a significantly lower IC50, suggesting higher biochemical potency. However, the cellular efficacy of both compounds falls within a similar micromolar range for complete inhibition of necroptosis. A key consideration for researchers is the potential for both inhibitors to induce apoptosis at higher concentrations, which should be carefully controlled for in experimental designs. The choice between this compound and GSK'872 may depend on the specific experimental context, cell type, and desired concentration range. The detailed protocols provided herein should enable researchers to rigorously compare and validate the effects of these inhibitors in their own experimental systems.

References

HS-1371 vs. Nec-1: A Comparative Guide to Necroptosis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of necroptosis inhibitors is critical for advancing research and therapeutic strategies. This guide provides a detailed, data-driven comparison of two key inhibitors, HS-1371 and Necrostatin-1 (Nec-1), focusing on their mechanisms, potency, specificity, and experimental applications in the study of necroptosis.

Necroptosis, a form of regulated necrosis, is a caspase-independent cell death pathway implicated in a growing number of pathological conditions, including inflammatory diseases, ischemia-reperfusion injury, and neurodegeneration. The pathway is primarily mediated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). Both this compound and Nec-1 are widely used small molecule inhibitors that target this pathway, but they do so at different key nodes, leading to significant differences in their activity and specificity.

Mechanism of Action: Targeting Different Kinases in the Necrosome

The fundamental difference between this compound and Nec-1 lies in their primary molecular targets within the necroptosis signaling cascade.

This compound is a potent and specific inhibitor of RIPK3. It acts as an ATP-competitive inhibitor, directly binding to the ATP-binding pocket of RIPK3 to block its kinase activity.[1][2] This inhibition prevents the autophosphorylation of RIPK3 and the subsequent phosphorylation of the downstream effector, MLKL, thereby halting the formation of the necrosome and the execution of necroptotic cell death.[3][4]

Nec-1, on the other hand, is an allosteric inhibitor of RIPK1. [5] It does not compete with ATP but instead binds to a hydrophobic pocket in the kinase domain of RIPK1, locking it in an inactive conformation.[6] This prevents the autophosphorylation of RIPK1 and its subsequent interaction with and activation of RIPK3, thus inhibiting the initiation of the necroptotic signal.[3]

Potency and Efficacy: A Quantitative Comparison

The potency of these inhibitors is a key consideration for experimental design and potential therapeutic applications.

InhibitorTargetIC50 / EC50Notes
This compound RIPK3IC50: 20.8 nM[1]Potent, direct inhibition of RIPK3 kinase activity.
Nec-1 RIPK1EC50: 490 nMEC50 for inhibition of necroptosis in FADD-deficient Jurkat cells.
Nec-1s RIPK1EC50: 50 nMA more stable and specific analog of Nec-1.

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

As the data indicates, this compound demonstrates high potency against its target, RIPK3. While Nec-1 is a widely used tool compound, its potency is more modest. The development of Nec-1s, a stable analog of Nec-1, offers a more potent option for targeting RIPK1.

Specificity and Off-Target Effects: A Critical Consideration

The specificity of an inhibitor is paramount to ensure that observed effects are due to the inhibition of the intended target.

This compound was identified as a potent RIPK3 inhibitor through screening of kinase-focused chemical libraries.[2] However, it is important to note that this compound was originally developed as an anaplastic lymphoma kinase (ALK) inhibitor.[4] While it effectively inhibits TNF-induced necroptosis without affecting TNF-induced apoptosis, its broader kinase selectivity profile has not been extensively published.[2][5] Some studies have indicated that, similar to other RIPK3 inhibitors like GSK'872, this compound may induce apoptosis-related cytotoxicity at higher concentrations.[4]

Nec-1 has known off-target effects, most notably the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[7][8] This off-target activity can confound the interpretation of experimental results, particularly in the context of inflammation. To address this, Nec-1s was developed as a more specific alternative. Nec-1s is a potent RIPK1 inhibitor that lacks the IDO-inhibitory activity of Nec-1.[8] Kinase profiling has shown that Nec-1s is highly selective, exhibiting over 1000-fold greater selectivity for RIPK1 compared to a panel of 485 other human kinases.[2]

InhibitorPrimary TargetKey Off-TargetsNotes
This compound RIPK3ALK (Anaplastic Lymphoma Kinase)Originally developed as an ALK inhibitor; full kinase selectivity profile not widely available. May induce apoptosis at higher concentrations.[4]
Nec-1 RIPK1IDO (Indoleamine 2,3-dioxygenase)Off-target IDO inhibition can impact immune responses and confound data interpretation.[7][8]
Nec-1s RIPK1MinimalHighly selective for RIPK1 with >1000-fold selectivity over 485 other kinases. Does not inhibit IDO.[2]

Signaling Pathways and Experimental Workflows

To visualize the points of intervention and a typical experimental approach for comparing these inhibitors, the following diagrams are provided.

Necroptosis_Pathway cluster_0 Upstream Signaling cluster_1 Necrosome Formation cluster_2 Execution TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 TRADD_FADD_Casp8 Complex I/IIa (TRADD, FADD, Caspase-8) TNFR1->TRADD_FADD_Casp8 RIPK1 RIPK1 TRADD_FADD_Casp8->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL_oligomerization p-MLKL Oligomerization MLKL->pMLKL_oligomerization Membrane_disruption Plasma Membrane Disruption pMLKL_oligomerization->Membrane_disruption Necroptosis Necroptosis Membrane_disruption->Necroptosis Nec-1 Nec-1 Nec-1->RIPK1 Inhibition This compound This compound This compound->RIPK3 Inhibition

Necroptosis signaling pathway with inhibitor targets.

Experimental_Workflow cluster_assays 4. Assessment of Necroptosis Cell_Culture 1. Cell Seeding (e.g., HT-29, L929) Inhibitor_Treatment 2. Pre-treatment with This compound or Nec-1/Nec-1s Cell_Culture->Inhibitor_Treatment Necroptosis_Induction 3. Induction of Necroptosis (e.g., TNF-α + z-VAD-FMK + Smac mimetic) Inhibitor_Treatment->Necroptosis_Induction LDH_Assay Lactate Dehydrogenase (LDH) Release Assay Necroptosis_Induction->LDH_Assay Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Necroptosis_Induction->Viability_Assay Western_Blot Western Blot for p-RIPK1, p-RIPK3, p-MLKL Necroptosis_Induction->Western_Blot Microscopy Microscopy for Morphological Changes Necroptosis_Induction->Microscopy

A generalized experimental workflow for comparing necroptosis inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines for key assays used to evaluate necroptosis inhibition.

Induction of Necroptosis in Cell Culture
  • Cell Seeding: Plate a necroptosis-sensitive cell line (e.g., human HT-29 or murine L929 cells) in a suitable multi-well plate and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound, Nec-1, or Nec-1s (and a vehicle control, typically DMSO) for 1-2 hours.

  • Necroptosis Induction: Induce necroptosis by adding a cocktail of stimulating agents. A common combination for many cell lines is TNF-α (e.g., 20-100 ng/mL), a pan-caspase inhibitor such as z-VAD-FMK (e.g., 20 µM) to block apoptosis, and a SMAC mimetic (e.g., 100-500 nM) to antagonize inhibitors of apoptosis proteins (IAPs).

  • Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours) to allow for the induction of necroptosis.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium, which is a hallmark of plasma membrane rupture during necroptosis.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mix according to the manufacturer's protocol.

  • Measurement: Incubate the plate at room temperature, protected from light, and then measure the absorbance at the specified wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Western Blot for Phosphorylated Necroptosis Proteins

This technique allows for the direct visualization of the activation state of key signaling proteins in the necroptosis pathway.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of RIPK1, RIPK3, and MLKL.

  • Detection: After washing, incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescent substrate.

Conclusion

Both this compound and Nec-1 are valuable tools for the study of necroptosis, but their distinct mechanisms of action and specificity profiles make them suitable for different experimental contexts.

  • This compound is a highly potent inhibitor of RIPK3, making it an excellent choice for specifically interrogating the role of RIPK3 kinase activity in necroptosis. However, its potential off-target effects on ALK and the possibility of inducing apoptosis at higher concentrations should be considered.

  • Nec-1 is a well-established inhibitor of RIPK1, but its off-target inhibition of IDO necessitates careful interpretation of results, especially in inflammatory models. For more specific and potent inhibition of RIPK1, Nec-1s is the superior choice due to its lack of IDO activity and high selectivity.

The selection of the appropriate inhibitor will depend on the specific research question, the experimental system, and a thorough understanding of the potential off-target effects. By presenting this comparative data, we aim to empower researchers to make informed decisions in their study of the intricate and therapeutically relevant pathway of necroptosis.

References

Unveiling the Mechanisms of RIP3 Inhibition: A Comparative Analysis of HS-1371 and Dabrafenib

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the comparative mechanisms and efficacy of two prominent RIP3 inhibitors, HS-1371 and Dabrafenib (B601069) (DAB), reveals key differences in their inhibitory profiles and specificity. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, supported by experimental data and detailed protocols to aid in the validation of novel RIP3-targeted therapeutics.

Necroptosis, a form of regulated necrosis, is a critical pathway in various physiological and pathological processes, including inflammation and ischemic injury. Receptor-interacting protein kinase 3 (RIP3) is a central kinase that orchestrates the necroptotic cell death cascade. The development of specific RIP3 inhibitors is a promising therapeutic strategy for a range of diseases. This report focuses on a comparative analysis of this compound, a novel and potent RIP3 inhibitor, and Dabrafenib, a B-Raf inhibitor with off-target activity against RIP3.

Mechanism of Action: A Tale of Two Inhibitors

This compound is a novel kinase inhibitor identified through extensive screening of chemical libraries.[1][2] It directly binds to RIP3 in an ATP-competitive manner, effectively blocking its kinase activity.[1][2] This targeted inhibition of RIP3 prevents the subsequent phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like (MLKL), a crucial step in the execution of necroptosis.[2][3] Notably, this compound demonstrates high specificity for RIP3-mediated necroptosis, showing no significant inhibition of TNF-induced apoptosis.[1][2]

Dabrafenib, originally developed and approved as a B-Raf V600E inhibitor for melanoma treatment, has been identified as a potent off-target inhibitor of RIP3.[4][5][6] Similar to this compound, Dabrafenib functions as an ATP-competitive inhibitor of RIP3's kinase activity.[4][7] Its inhibition of RIP3 prevents the phosphorylation of MLKL, thereby disrupting the formation of the necrosome complex and halting the necroptotic signaling pathway.[5][7]

Performance Comparison: this compound vs. Dabrafenib

Experimental data highlights the distinct potency and specificity profiles of this compound and Dabrafenib in targeting RIP3. The following table summarizes their in vitro inhibitory activities.

ParameterThis compoundDabrafenib (as a RIP3 inhibitor)Reference
Target RIP3B-Raf (primary), RIP3 (off-target)[1][2][4][5]
Mechanism of Action ATP-competitive inhibitor of RIP3ATP-competitive inhibitor of RIP3[1][2][4][7]
In Vitro Potency (IC50) 20.8 nM~250 nM[1][4][8][9]

Visualizing the RIP3 Signaling Pathway and Inhibition

The following diagrams illustrate the core RIP3-mediated necroptosis pathway and the points of inhibition by this compound and Dabrafenib, as well as a typical experimental workflow for their validation.

RIP3 Signaling Pathway RIP3-Mediated Necroptosis Pathway and Inhibition cluster_upstream Upstream Activation cluster_necrosome Necrosome Formation cluster_downstream Downstream Events cluster_inhibitors Inhibitors TNFR TNFR1 TRADD TRADD TNFR->TRADD Recruitment RIP1 RIPK1 TRADD->RIP1 Recruitment RIP3 RIPK3 RIP1->RIP3 Recruitment pRIP3 p-RIPK3 RIP3->pRIP3 Autophosphorylation MLKL MLKL pRIP3->MLKL Phosphorylation pMLKL p-MLKL MLKL->pMLKL Oligomerization MLKL Oligomerization pMLKL->Oligomerization Translocation Membrane Translocation Oligomerization->Translocation Pore Pore Formation Translocation->Pore Necroptosis Necroptosis Pore->Necroptosis HS1371 This compound HS1371->pRIP3 Inhibits DAB Dabrafenib DAB->pRIP3 Inhibits

Caption: RIP3 signaling pathway and points of inhibition.

Experimental Workflow Workflow for Validating RIP3 Inhibitors cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays KinaseAssay In Vitro Kinase Assay (Recombinant RIP3) CETSA Cellular Thermal Shift Assay (CETSA) KinaseAssay->CETSA Confirms direct binding CellTreatment Treat Cells with Necroptosis Inducers (e.g., TNFα, z-VAD, Smac mimetic) WesternBlot Western Blot (p-RIP3, p-MLKL) CellTreatment->WesternBlot IP Immunoprecipitation (RIP1-RIP3 Complex) CellTreatment->IP CellViability Cell Viability Assay CellTreatment->CellViability WesternBlot->CellViability Correlates with cell death IP->WesternBlot Analyzes complex formation

References

Distinguishing HS-1371's Mechanism from MLKL Inhibitors Like Necrosulfonamide (NSA): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various pathological conditions, including inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury. This has spurred the development of small molecule inhibitors targeting key components of the necroptotic signaling cascade. Among these, HS-1371 and Necrosulfonamide (NSA) represent two distinct mechanistic classes of necroptosis inhibitors. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data and protocols, to aid researchers in selecting the appropriate tool compound for their studies and in the development of novel therapeutics.

Core Mechanistic Distinction: Targeting RIPK3 vs. MLKL

The fundamental difference between this compound and NSA lies in their direct molecular targets within the necroptosis pathway. This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), an essential upstream kinase in the pathway. In contrast, NSA targets the Mixed Lineage Kinase Domain-Like (MLKL) protein, the most downstream effector of necroptosis.

This compound: An ATP-Competitive RIPK3 Inhibitor

This compound functions by directly binding to the ATP-binding pocket of RIPK3 in a competitive manner. This inhibition of ATP binding prevents the autophosphorylation and activation of RIPK3. Consequently, the activated RIPK3 is unable to phosphorylate its downstream substrate, MLKL. This blockade of MLKL phosphorylation prevents the subsequent conformational changes, oligomerization, and translocation of MLKL to the plasma membrane, thereby halting the execution of necroptotic cell death. Studies have shown that this compound effectively blocks RIPK3 kinase activity and rescues cells from TNF-induced necroptosis.

Necrosulfonamide (NSA): An MLKL Inhibitor

NSA acts downstream of RIPK3 activation. It does not inhibit the kinase activity of RIPK1 or RIPK3. Instead, NSA specifically targets human MLKL, covalently modifying a critical cysteine residue (Cys86) within its N-terminal domain. This modification prevents the oligomerization of MLKL and its subsequent translocation to the plasma membrane, which are essential steps for the disruption of membrane integrity and the execution of necroptosis. It is important to note that the efficacy of NSA is species-specific, as the equivalent cysteine residue is absent in murine MLKL.

Comparative Data Summary

The following table summarizes the key differences in the biochemical and cellular effects of this compound and NSA.

FeatureThis compoundNecrosulfonamide (NSA)
Direct Target RIPK3MLKL
Mechanism of Action ATP-competitive inhibition of RIPK3 kinase activityCovalent modification of human MLKL (Cys86), preventing its oligomerization and membrane translocation
Effect on RIPK3 Phosphorylation InhibitsNo effect
Effect on MLKL Phosphorylation Inhibits (as a downstream consequence of RIPK3 inhibition)No effect on RIPK3-mediated phosphorylation
Effect on MLKL Translocation InhibitsInhibits
Species Specificity Active in both human and murine cellsPrimarily active in human cells
IC50 for RIPK3 ~20.8 nMNot applicable

Experimental Protocols to Distinguish Mechanisms

The distinct mechanisms of this compound and NSA can be elucidated through a series of well-defined cellular and biochemical assays.

Western Blot Analysis of Necroptotic Signaling Events

This is a fundamental method to differentiate the two inhibitors.

Objective: To assess the phosphorylation status of RIPK3 and MLKL, and the total protein levels, in the presence of the inhibitors.

Protocol:

  • Cell Culture and Treatment: Plate a human cell line known to undergo necroptosis (e.g., HT-29, U937) and grow to 70-80% confluency.

  • Pre-treat cells with either this compound (e.g., 1-10 µM), NSA (e.g., 1-10 µM), or a vehicle control (DMSO) for 1-2 hours.

  • Induce necroptosis using a standard stimulus, such as TNF-α (T), a Smac mimetic (S), and a pan-caspase inhibitor like z-VAD-FMK (Z) (TSZ treatment).

  • After an appropriate incubation time (e.g., 4-8 hours), harvest the cells and prepare whole-cell lysates.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against:

      • Phospho-RIPK3 (e.g., Ser227)

      • Total RIPK3

      • Phospho-MLKL (e.g., Ser358)

      • Total MLKL

      • A loading control (e.g., GAPDH or β-actin).

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Expected Results:

  • This compound: Will show a dose-dependent decrease in the phosphorylation of both RIPK3 and MLKL.

  • NSA: Will show no inhibition of RIPK3 or MLKL phosphorylation. The levels of p-RIPK3 and p-MLKL will be comparable to the TSZ-treated control.

Immunofluorescence Microscopy for MLKL Translocation

This imaging-based assay visualizes the subcellular localization of MLKL.

Objective: To determine if the inhibitors block the translocation of MLKL to the plasma membrane.

Protocol:

  • Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate.

  • Treat the cells with inhibitors and induce necroptosis as described in the Western blot protocol.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against total MLKL.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence or confocal microscope.

Expected Results:

  • Untreated/Vehicle Control: MLKL will show a diffuse cytoplasmic localization.

  • TSZ Treatment: MLKL will translocate to and form puncta at the plasma membrane.

  • This compound Treatment: MLKL will remain in the cytoplasm, similar to the untreated control.

  • NSA Treatment: MLKL will be phosphorylated but will remain in the cytoplasm, failing to translocate to the plasma membrane.

In Vitro Kinase Assay

This biochemical assay directly measures the enzymatic activity of RIPK3.

Objective: To confirm that this compound directly inhibits RIPK3 kinase activity.

Protocol:

  • Reagents: Use recombinant human RIPK3 protein, a suitable kinase buffer, ATP, and a substrate (this can be a peptide substrate or recombinant inactive MLKL).

  • Assay Setup: In a microplate, combine recombinant RIPK3 with varying concentrations of this compound or NSA.

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate for a specific time at 30°C.

  • Detection: Measure the kinase activity. This can be done by:

    • Phosphorylation of MLKL: Stop the reaction and analyze the phosphorylation of MLKL by Western blot.

    • ATP Depletion Assay: Use a commercial kit (e.g., ADP-Glo) that measures the amount of ADP produced, which is proportional to the kinase activity.

Expected Results:

  • This compound: Will show a dose-dependent inhibition of RIPK3 kinase activity.

  • NSA: Will have no effect on RIPK3 kinase activity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the necroptosis signaling pathway and the experimental workflows to differentiate this compound and NSA.

Validating HS-1371's On-Target Effects: A Comparative Guide to shRNA-Mediated RIP3 Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of methodologies for validating the on-target effects of HS-1371, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIP3). A primary focus is placed on the use of short hairpin RNA (shRNA) to knock down RIP3, a critical experiment to confirm that the therapeutic effects of this compound are directly mediated through its intended target. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor validation and necroptosis research.

This compound has been identified as a novel kinase inhibitor that directly binds to RIP3 in an ATP-competitive manner, effectively suppressing RIP3-mediated necroptosis.[1][2][3] Necroptosis, a form of programmed cell death, is orchestrated by a signaling cascade in which RIP3 plays a central role.[4][5][6][7] Validating that the cellular effects of this compound are a direct consequence of RIP3 inhibition, rather than off-target effects, is crucial for its development as a therapeutic agent.

shRNA-Mediated Knockdown of RIP3: A Gold Standard for On-Target Validation

One of the most definitive methods to validate the on-target activity of a kinase inhibitor is to demonstrate that its efficacy is diminished or abolished when the target protein is depleted from the cells. This is effectively achieved through RNA interference (RNAi) technologies, such as the use of shRNA.

A study validating this compound's on-target effects employed a lentiviral-based shRNA approach to specifically knock down RIP3 expression in HT-29 human colon cancer cells.[1] The experimental workflow for such a validation is outlined below.

Experimental Workflow: shRNA Knockdown of RIP3 for this compound Validation

G cluster_0 shRNA Lentiviral Production cluster_1 Cell Transduction & Selection cluster_2 Validation of Knockdown & On-Target Effect Lentiviral shRNA Plasmid (shRIP3 or shControl) Lentiviral shRNA Plasmid (shRIP3 or shControl) Transfection into Packaging Cells (e.g., HEK293T) Transfection into Packaging Cells (e.g., HEK293T) Lentiviral shRNA Plasmid (shRIP3 or shControl)->Transfection into Packaging Cells (e.g., HEK293T) Harvest Viral Supernatant Harvest Viral Supernatant Transfection into Packaging Cells (e.g., HEK293T)->Harvest Viral Supernatant Transduction of Target Cells (e.g., HT-29) Transduction of Target Cells (e.g., HT-29) Harvest Viral Supernatant->Transduction of Target Cells (e.g., HT-29) Selection of Stable Knockdown Cells (e.g., Puromycin) Selection of Stable Knockdown Cells (e.g., Puromycin) Transduction of Target Cells (e.g., HT-29)->Selection of Stable Knockdown Cells (e.g., Puromycin) Western Blot for RIP3 Expression Western Blot for RIP3 Expression Selection of Stable Knockdown Cells (e.g., Puromycin)->Western Blot for RIP3 Expression Cell Viability Assay Cell Viability Assay (e.g., MTT) Selection of Stable Knockdown Cells (e.g., Puromycin)->Cell Viability Assay Confirmation of RIP3 Knockdown Confirmation of RIP3 Knockdown Western Blot for RIP3 Expression->Confirmation of RIP3 Knockdown Assessment of this compound On-Target Effect Assessment of this compound On-Target Effect Cell Viability Assay->Assessment of this compound On-Target Effect Induction of Necroptosis (e.g., TNF-α + z-VAD-FMK) Induction of Necroptosis (e.g., TNF-α + z-VAD-FMK) Induction of Necroptosis (e.g., TNF-α + z-VAD-FMK)->Cell Viability Assay This compound Treatment This compound Treatment This compound Treatment->Cell Viability Assay G cluster_0 Upstream Signaling cluster_1 Necrosome Formation cluster_2 Downstream Events TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 TRADD TRADD TNFR1->TRADD RIP1 RIP1 TRADD->RIP1 Caspase-8 (inhibited by z-VAD-FMK) Caspase-8 (inhibited by z-VAD-FMK) RIP1->Caspase-8 (inhibited by z-VAD-FMK) Necrosome (RIP1-RIP3 complex) Necrosome (RIP1-RIP3 complex) RIP1->Necrosome (RIP1-RIP3 complex) RIP3 RIP3 RIP3->Necrosome (RIP1-RIP3 complex) MLKL MLKL MLKL Phosphorylation & Oligomerization MLKL Phosphorylation & Oligomerization MLKL->MLKL Phosphorylation & Oligomerization Necrosome (RIP1-RIP3 complex)->MLKL Translocation to Membrane Translocation to Membrane MLKL Phosphorylation & Oligomerization->Translocation to Membrane Membrane Disruption Membrane Disruption Translocation to Membrane->Membrane Disruption Necroptosis Necroptosis Membrane Disruption->Necroptosis This compound This compound This compound->RIP3 Inhibits kinase activity

References

Comparative Analysis of HS-1371 and Zharp-99 in Necroptosis Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two potent RIPK3 inhibitors, HS-1371 and Zharp-99, reveals their comparative efficacy and mechanisms of action in the context of necroptosis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, including quantitative data, experimental protocols, and visual representations of the underlying biological pathways and workflows.

Necroptosis, a form of regulated cell death, plays a crucial role in various physiological and pathological processes, including inflammation and immunity. The kinase activity of Receptor-Interacting Protein Kinase 3 (RIPK3) is a central event in the necroptotic signaling cascade, making it an attractive therapeutic target. This guide focuses on two prominent RIPK3 inhibitors, this compound and Zharp-99, offering a side-by-side comparison of their performance in preclinical necroptosis models.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for this compound and Zharp-99, providing a clear comparison of their potency and efficacy.

Compound Target IC50 (in vitro kinase assay) Cell-Based Assay Cell Line Inducing Stimuli Reference
This compound RIPK320.8 nM[1][2][3][4]Inhibition of necroptosisHT-29TNF-α, Smac mimetic, z-VAD (TSZ)[2]
9.1 nM[5]L929TNF-α, z-VAD[2][5]
MEFTNF-α, Cycloheximide, z-VAD (TCZ)[2]
Zharp-99 RIPK3< 1 µM (ADP-Glo)[6]Inhibition of necroptosisHT-29TNF-α, Smac mimetic, z-VAD[7][8]
Kd = 1.35 nM[6][7][8]MEFTNF-α, Smac mimetic, z-VAD[7][8]

Table 1: Comparative Potency of this compound and Zharp-99 against RIPK3. This table highlights the in vitro inhibitory concentrations (IC50) and binding affinity (Kd) of the two compounds against their target kinase, RIPK3.

Compound Cell Line Necroptosis Model Effect Reference
This compound HT-29TNF-induced necroptosisRescued TSZ-induced cell death[2]
L929TNF-induced necroptosisPrevented TNF plus zVAD-induced necroptosis[2]
MEFTNF-induced necroptosisPrevented MLKL phosphorylation and cell death[2]
Zharp-99 HT-29TNF-induced necroptosisEfficiently blocks TNF-induced necroptosis[7][8]
MEFTNF-induced necroptosisEfficient inhibition of TNF-induced necroptosis[7][8]
BMDM (mouse and rat)TLR4-mediated necroptosisPotently blocked LPS/z-VAD-induced necroptosis
L929HSV-1 infectionBlocked necroptosis induced by HSV-1 infection

Table 2: In Vitro Efficacy of this compound and Zharp-99 in Cellular Models of Necroptosis. This table summarizes the observed effects of the inhibitors in various cell lines and necroptosis-inducing conditions.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures involved, the following diagrams have been generated using Graphviz.

Necroptosis_Signaling_Pathway Necroptosis Signaling Pathway cluster_receptor Plasma Membrane cluster_cytosol Cytosol TNF-R1 TNF-R1 Complex I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNF-R1->Complex I Recruits TNF-alpha TNF-alpha TNF-alpha->TNF-R1 Binds Complex IIa (Apoptosis) Complex IIa (TRADD, FADD, Caspase-8) Complex I->Complex IIa (Apoptosis) Can lead to Necrosome (Complex IIb) Necrosome (RIPK1, RIPK3) Complex I->Necrosome (Complex IIb) Forms under apoptosis inhibition p-RIPK3 p-RIPK3 Necrosome (Complex IIb)->p-RIPK3 Autophosphorylation & activation MLKL MLKL p-RIPK3->MLKL Phosphorylates p-MLKL p-MLKL (Oligomerization) p-RIPK3->p-MLKL Pore Formation Pore Formation p-MLKL->Pore Formation Translocates to membrane Cell Lysis Cell Lysis Pore Formation->Cell Lysis Results in This compound This compound This compound->p-RIPK3 Inhibits kinase activity Zharp-99 Zharp-99 Zharp-99->p-RIPK3 Inhibits kinase activity

Caption: Necroptosis Signaling Pathway with points of inhibition.

Experimental_Workflow Experimental Workflow for Inhibitor Analysis cluster_invitro In Vitro Analysis Cell_Culture 1. Cell Culture (e.g., HT-29) Induce_Necroptosis 2. Induce Necroptosis (TNF-α, Smac Mimetic, z-VAD) Cell_Culture->Induce_Necroptosis Inhibitor_Treatment 3. Treat with Inhibitor (this compound or Zharp-99) Induce_Necroptosis->Inhibitor_Treatment Cell_Viability 4a. Cell Viability Assay (MTT Assay) Inhibitor_Treatment->Cell_Viability Protein_Analysis 4b. Protein Analysis Inhibitor_Treatment->Protein_Analysis Western_Blot Western Blot (p-RIPK3, p-MLKL) Protein_Analysis->Western_Blot Immunoprecipitation Immunoprecipitation (Necrosome) Protein_Analysis->Immunoprecipitation

Caption: A typical experimental workflow for evaluating necroptosis inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the analysis of this compound and Zharp-99.

TNF-α-Induced Necroptosis in HT-29 Cells

This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29, a widely used model for studying this cell death pathway.

  • Cell Culture:

    • Culture HT-29 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Seed cells in 96-well plates for viability assays or larger plates for protein analysis and allow them to adhere and reach 70-80% confluency.

  • Induction of Necroptosis:

    • Pre-treat the cells with the desired concentrations of this compound, Zharp-99, or vehicle control (e.g., DMSO) for 1-2 hours.

    • Induce necroptosis by adding a combination of human TNF-α (e.g., 20-40 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor, z-VAD-FMK (e.g., 20 µM).

    • Incubate the cells for the desired time period (e.g., 8-24 hours) before proceeding with analysis.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Reagent Preparation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Prepare a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • Procedure:

    • After the necroptosis induction period, add 10 µL of the MTT stock solution to each well of the 96-well plate.

    • Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

    • Add 100 µL of the solubilization solution to each well.

    • Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Phosphorylated Proteins (p-RIPK3, p-MLKL)

This technique is used to detect the phosphorylation status of key necroptosis signaling proteins, which is indicative of their activation.

  • Sample Preparation:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature the protein samples by boiling in Laemmli sample buffer.

  • Electrophoresis and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated RIPK3 (p-RIPK3) and phosphorylated MLKL (p-MLKL) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunoprecipitation of the RIPK1-RIPK3 Necrosome

This method is used to isolate the necrosome complex to confirm the interaction between RIPK1 and RIPK3 during necroptosis.

  • Cell Lysis and Pre-clearing:

    • Lyse the treated cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris.

    • Pre-clear the supernatant by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody against RIPK1 or RIPK3 overnight at 4°C with gentle rotation.

    • Add fresh protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against both RIPK1 and RIPK3 to verify their co-immunoprecipitation.

Conclusion

Both this compound and Zharp-99 have demonstrated significant potential as potent and selective inhibitors of RIPK3-mediated necroptosis in various preclinical models. Their ability to specifically target a key driver of this inflammatory cell death pathway underscores their therapeutic promise for a range of necroptosis-associated diseases. This guide provides a foundational comparative analysis to aid researchers in the selection and application of these valuable tool compounds for the continued investigation of necroptosis and the development of novel therapeutic strategies.

References

Evaluating the Off-Target Kinase Profile of HS-1371: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target kinase profile of HS-1371, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). Due to the limited publicly available data on the comprehensive off-target profile of this compound, this guide leverages comparative data from other well-characterized kinase inhibitors with known RIPK3 inhibitory activity, namely GSK'872 and Dabrafenib, to provide a framework for evaluation.

Introduction to this compound

This compound is an ATP-competitive inhibitor of RIPK3 with a reported IC50 of 20.8 nM.[1] It has been identified as a promising agent for the therapeutic intervention of diseases involving necroptosis, a form of programmed cell death, where RIPK3 plays a central role.[1] While its on-target efficacy against RIPK3 is established, a comprehensive understanding of its off-target interactions across the human kinome is crucial for predicting potential side effects and ensuring therapeutic safety. However, it has been noted in the literature that the broader kinase selectivity of this compound has not yet been fully evaluated.

Comparative Off-Target Kinase Profiles

To contextualize the potential selectivity of this compound, this section presents the off-target profiles of two other kinase inhibitors: GSK'872, a highly selective RIPK3 inhibitor, and Dabrafenib, a BRAF inhibitor with known off-target activity against RIPK3.

Data Presentation

Kinase InhibitorPrimary Target(s)IC50 against Primary Target(s)Key Off-Target KinasesIC50 or % Inhibition against Off-TargetsReference
This compound RIPK320.8 nMData not publicly availableData not publicly available[1]
GSK'872 RIPK31.3 nMMinimal cross-reactivity against a panel of over 300 kinases>1000-fold selectivity for RIPK3[2][3][4][5]
Dabrafenib BRAF (V600E)~0.7 nMCRAF, NEK9, CDK16, and othersVaries; potent inhibition of NEK9 and CDK16 observed in the single-digit nanomolar range[6][7]

Signaling Pathway and Experimental Workflow

RIPK3-Mediated Necroptosis Signaling Pathway

The diagram below illustrates the central role of RIPK3 in the necroptosis signaling cascade. Upon activation by upstream signals (e.g., TNF-α), RIPK1 recruits and activates RIPK3. Activated RIPK3 then phosphorylates and activates the mixed lineage kinase domain-like pseudokinase (MLKL), the key executioner of necroptosis. Oligomerized and phosphorylated MLKL translocates to the plasma membrane, leading to membrane disruption and cell death. This compound acts by directly inhibiting the kinase activity of RIPK3, thereby blocking the downstream phosphorylation of MLKL.

Necroptosis_Pathway RIPK3-Mediated Necroptosis Pathway cluster_upstream Upstream Activation cluster_necrosome Necrosome Formation cluster_execution Execution TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits RIPK1 RIPK1 TRADD->RIPK1 Recruits RIPK3 RIPK3 RIPK1->RIPK3 Activates MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL Phospho-MLKL (Oligomerization) MLKL->pMLKL Membrane_Disruption Plasma Membrane Disruption pMLKL->Membrane_Disruption Translocates to & causes Necroptosis Necroptosis Membrane_Disruption->Necroptosis HS1371 This compound HS1371->RIPK3 Inhibits

Caption: A simplified diagram of the RIPK3-mediated necroptosis signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Profiling

The following diagram outlines a typical workflow for evaluating the off-target profile of a kinase inhibitor like this compound using a large-scale kinase panel screening assay.

Kinase_Profiling_Workflow Kinase Inhibitor Off-Target Profiling Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Inhibitor (e.g., this compound) Incubation Incubate Kinases with Inhibitor and ATP Compound->Incubation Kinase_Panel Large Panel of Purified Kinases Kinase_Panel->Incubation Detection Measure Kinase Activity (e.g., Radiometric, Luminescence) Incubation->Detection Data_Processing Calculate % Inhibition vs. Control Detection->Data_Processing IC50_Determination Determine IC50 values for inhibited kinases Data_Processing->IC50_Determination Selectivity_Profile Generate Kinome Selectivity Profile IC50_Determination->Selectivity_Profile

Caption: A generalized workflow for determining the off-target kinase profile of a small molecule inhibitor.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the inhibitory activity of a compound against a panel of purified kinases. This is a generalized protocol and specific conditions may vary depending on the kinase and the detection method.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor (e.g., this compound) stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP solution (concentration will be at or near the Km for each kinase)

  • Detection reagent (e.g., [γ-³³P]ATP for radiometric assays, or ADP-Glo™ Kinase Assay reagents for luminescence-based assays)

  • Multi-well plates (e.g., 96- or 384-well)

  • Instrumentation for detection (e.g., scintillation counter or luminometer)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute the compound in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the specific kinase, and the diluted test inhibitor or vehicle control (DMSO).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination and Detection:

    • For Radiometric Assays: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash the filter plate to remove unincorporated [γ-³³P]ATP. Add a scintillation cocktail and measure the radioactivity using a scintillation counter.

    • For Luminescence-Based Assays (e.g., ADP-Glo™): Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Convert the ADP generated to ATP by adding the Kinase Detection Reagent, which contains luciferase and luciferin. Measure the luminescent signal using a luminometer.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Conclusion

While this compound is a potent and specific inhibitor of RIPK3-mediated necroptosis, a comprehensive evaluation of its off-target kinase profile is not yet publicly available. By comparing its primary activity to that of other RIPK3 inhibitors like the highly selective GSK'872 and the broader-spectrum Dabrafenib, researchers can appreciate the importance of conducting thorough kinome-wide profiling. The experimental protocols and workflows provided in this guide offer a framework for such an evaluation, which is a critical step in the preclinical development of any new kinase inhibitor to ensure its safety and efficacy. Further studies are warranted to fully characterize the selectivity of this compound and solidify its potential as a therapeutic agent.

References

Unraveling the Selectivity of HS-1371: A Comparative Guide to RIPK3 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount. This guide provides a comparative analysis of HS-1371, a potent Receptor-Interacting Protein Kinase 3 (RIPK3) inhibitor, with other known RIPK3 inhibitors. While comprehensive cross-reactivity data for this compound across the entire kinome is not publicly available, this guide summarizes the existing data and offers a framework for its evaluation against key alternatives.

This compound has been identified as a novel and potent inhibitor of RIPK3, a key player in the necroptosis pathway.[1][2] Necroptosis is a form of programmed cell death implicated in various pathological conditions, making inhibitors of this pathway attractive therapeutic candidates.[2][3] this compound acts in an ATP-competitive manner, directly binding to the ATP pocket of RIPK3 to block its kinase activity.[1][2]

Comparative Analysis of RIPK3 Inhibitors

To contextualize the activity of this compound, it is essential to compare it with other well-characterized RIPK3 inhibitors. GSK'872 is a widely used and highly selective RIPK3 inhibitor, while Zharp-99 is a more recently developed inhibitor with high efficacy.

InhibitorTarget KinaseIC50 (nM)Selectivity Profile
This compound RIPK320.8[1]A comprehensive kinome-wide cross-reactivity profile is not publicly available. The original development was as an ALK inhibitor, suggesting potential for off-target effects that require further investigation.
GSK'872 RIPK31.3[1][4][5][6][7]Exhibits >1000-fold selectivity for RIPK3 over a panel of more than 300 other kinases, including the closely related RIPK1.[1][4][6][7]
Zharp-99 RIPK3Kd = 1.35[8]Reported to have higher efficacy in inhibiting necroptosis compared to GSK'872. It did not affect RIPK1 kinase activity at concentrations up to 10 μM.[8]

Experimental Protocols

The following provides a detailed methodology for a typical in vitro kinase inhibition assay used to determine the potency of compounds like this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human RIPK3 kinase

  • Myelin Basic Protein (MBP) as a generic substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test inhibitors (this compound, GSK'872, etc.) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction: a. In each well of the assay plate, add 5 µL of the diluted inhibitor. b. Add 2.5 µL of a solution containing the recombinant RIPK3 kinase and MBP substrate in kinase assay buffer. c. Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final reaction volume is 10 µL. e. Incubate the reaction at 30°C for 1 hour.

  • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. d. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-kinase control (100% inhibition). Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizing the Context of this compound Activity

To better understand the mechanism of action and the experimental approach to characterizing inhibitors like this compound, the following diagrams are provided.

Necroptosis_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 Complex_I Complex I TNFR1->Complex_I TNFa TNFα TNFa->TNFR1 Binding TRADD TRADD TRADD->Complex_I TRAF2 TRAF2 TRAF2->Complex_I cIAP1 cIAP1 cIAP1->Complex_I RIPK1 RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Activation Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1->Necrosome Complex_I->RIPK1 RIPK3->Necrosome MLKL MLKL MLKL->Necrosome pMLKL pMLKL (Oligomerization) Necrosome->pMLKL Phosphorylation Cell_Death Necroptotic Cell Death pMLKL->Cell_Death Translocation & Pore Formation HS1371 This compound HS1371->RIPK3 Inhibition

Fig 1. Necroptosis signaling pathway and the inhibitory action of this compound.

Kinase_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Reagents Recombinant Kinase Substrate (MBP) ATP Incubation Incubate Kinase + Inhibitor Reagents->Incubation Inhibitor This compound (Serial Dilutions) Inhibitor->Incubation Reaction Add ATP to Initiate Reaction Incubation->Reaction Stop_Reaction Stop Reaction Deplete ATP Reaction->Stop_Reaction ADP_to_ATP Convert ADP to ATP Stop_Reaction->ADP_to_ATP Luminescence Measure Luminescence ADP_to_ATP->Luminescence IC50 Calculate % Inhibition Determine IC50 Luminescence->IC50

Fig 2. Experimental workflow for an in vitro kinase inhibition assay.

References

Validating the ATP-Competitive Inhibition of HS-1371: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of HS-1371 with other known inhibitors of Receptor-Interacting Protein Kinase 3 (RIPK3), a key mediator of necroptosis. The data presented herein validates the ATP-competitive inhibition mechanism of this compound and offers detailed experimental protocols for its characterization.

Comparative Analysis of RIPK3 Inhibitors

This compound demonstrates potent and specific inhibition of RIPK3 kinase activity. The following table summarizes its in vitro potency in comparison to other well-characterized RIPK3 inhibitors, GSK'872 and Dabrafenib (B601069).

InhibitorTarget(s)Biochemical IC50 (RIPK3)Inhibition MechanismReference
This compound RIPK320.8 nMATP-Competitive[1]
GSK'872 RIPK31.3 nM (kinase activity) 1.8 nM (binding affinity)ATP-Competitive[2]
Dabrafenib B-Raf, RIPK30.25 µM (radioactive assay)ATP-Competitive[3]

Mechanism of Action: ATP-Competitive Inhibition

This compound functions as an ATP-competitive inhibitor, directly binding to the ATP-binding pocket of RIPK3.[4] This binding event precludes the endogenous ATP from accessing the kinase domain, thereby inhibiting the autophosphorylation of RIPK3 and the subsequent phosphorylation of its substrate, Mixed Lineage Kinase Domain-Like (MLKL).[4] This blockade of the initial signaling cascade effectively halts the progression of necroptosis.

ATP_Competitive_Inhibition cluster_RIPK3 RIPK3 Kinase Domain ATP_pocket ATP Binding Pocket Substrate Substrate (e.g., MLKL) ATP_pocket->Substrate Facilitates Phosphorylation ATP ATP ATP->ATP_pocket Binds HS1371 This compound HS1371->ATP_pocket Competitively Binds Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylated

Figure 1: ATP-Competitive Inhibition of RIPK3 by this compound.

Experimental Validation Workflows

The following diagrams illustrate the typical experimental workflows for validating the ATP-competitive inhibition of this compound both in vitro and in a cellular context.

In_Vitro_Validation_Workflow recombinant_RIPK3 Recombinant RIPK3 adp_glo_assay ADP-Glo™ Kinase Assay recombinant_RIPK3->adp_glo_assay hs1371_titration This compound Titration hs1371_titration->adp_glo_assay atp_concentrations Varying ATP Concentrations atp_concentrations->adp_glo_assay data_analysis Data Analysis (IC50, Ki) adp_glo_assay->data_analysis

Figure 2: In Vitro Validation Workflow.

Cellular_Validation_Workflow cell_culture Cell Culture (e.g., HT-29) inhibitor_treatment This compound Pre-treatment cell_culture->inhibitor_treatment necroptosis_induction Necroptosis Induction (TNF-α + SM-164 + z-VAD-fmk) inhibitor_treatment->necroptosis_induction endpoint_analysis Endpoint Analysis necroptosis_induction->endpoint_analysis cell_viability Cell Viability Assay (MTT, LDH) endpoint_analysis->cell_viability western_blot Western Blot (p-RIPK3, p-MLKL) endpoint_analysis->western_blot

Figure 3: Cellular Validation Workflow.

Detailed Experimental Protocols

In Vitro RIPK3 Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits and published methodologies.[5][6][7][8]

1. Reagents and Materials:

  • Recombinant human RIPK3 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • This compound, GSK'872, Dabrafenib

  • ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

2. Procedure:

  • Prepare serial dilutions of this compound and other inhibitors in the kinase reaction buffer.

  • In a 96-well plate, add 5 µL of the kinase reaction mixture containing recombinant RIPK3 and MBP substrate.

  • Add 2.5 µL of the inhibitor solution at various concentrations.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be near the Kₘ for RIPK3 if determining IC50 values. To confirm ATP-competitive inhibition, perform the assay with varying ATP concentrations.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Necroptosis Assay in HT-29 Cells

This protocol describes the induction and inhibition of necroptosis in the human colon adenocarcinoma cell line HT-29.[9][10]

1. Reagents and Materials:

  • HT-29 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Human TNF-α

  • Smac mimetic (e.g., SM-164 or Birinapant)

  • Pan-caspase inhibitor (z-VAD-fmk)

  • MTT reagent or LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Microplate reader

2. Procedure:

  • Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce necroptosis by adding a combination of TNF-α (e.g., 20-100 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).

  • Include appropriate controls: untreated cells, cells treated with the necroptosis-inducing cocktail without inhibitor, and vehicle control (DMSO).

  • Incubate the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Assess cell viability using either the MTT assay or by measuring LDH release into the culture medium according to the manufacturer's instructions.

  • Normalize the viability data to the untreated control and plot the results as a percentage of cell death inhibition versus inhibitor concentration to determine the cellular efficacy.

Western Blot Analysis of RIPK3 and MLKL Phosphorylation

This protocol details the detection of phosphorylated RIPK3 and MLKL as a direct measure of this compound's inhibitory effect on the necroptotic signaling pathway.[11][12][13][14]

1. Reagents and Materials:

  • Treated HT-29 cell pellets from the cellular necroptosis assay

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-RIPK3 (Ser227), anti-RIPK3, anti-phospho-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

2. Procedure:

  • Lyse the cell pellets on ice with RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometric analysis of the bands can be performed to quantify the levels of phosphorylated proteins relative to the total protein and the loading control.

Necroptosis Signaling Pathway

The binding of TNF-α to its receptor (TNFR1) initiates a signaling cascade that, in the absence of active caspase-8, leads to the formation of the necrosome, a complex containing RIPK1 and RIPK3.[2][4][15][16][17] Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and trans-phosphorylation, leading to the activation of RIPK3. Activated RIPK3 then phosphorylates MLKL, causing its oligomerization and translocation to the plasma membrane, ultimately resulting in membrane disruption and lytic cell death. This compound specifically targets the kinase activity of RIPK3, thereby preventing the phosphorylation of MLKL and the execution of necroptosis.

Necroptosis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI Recruits Necrosome Necrosome (RIPK1, RIPK3) ComplexI->Necrosome Forms (Caspase-8 inactive) pRIPK3 p-RIPK3 Necrosome->pRIPK3 Autophosphorylation MLKL MLKL pRIPK3->MLKL Phosphorylates pMLKL p-MLKL (Oligomer) MLKL->pMLKL Oligomerizes & Translocates Necroptosis Necroptosis (Membrane Disruption) pMLKL->Necroptosis HS1371 This compound HS1371->pRIPK3 Inhibits

Figure 4: The TNF-α Induced Necroptosis Signaling Pathway and the Point of Inhibition by this compound.

References

A Head-to-Head Showdown: HS-1371 Versus Other Necroptosis Inhibitors in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of HS-1371, a potent RIPK3 inhibitor, against other key necroptosis inhibitors. We delve into the experimental data, providing a clear, comparative analysis to inform your research and development endeavors.

Necroptosis, a form of regulated cell death, has emerged as a critical pathway in the pathogenesis of numerous inflammatory and degenerative diseases. This has spurred the development of small molecule inhibitors targeting key mediators of this pathway, primarily RIPK1, RIPK3, and MLKL. This guide provides a head-to-head comparison of this compound with other notable necroptosis inhibitors, supported by experimental data on their potency, selectivity, and cellular efficacy.

Performance Metrics: A Quantitative Comparison

The following tables summarize the in vitro and cellular potency of this compound and other well-characterized necroptosis inhibitors. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.

InhibitorTargetAssay TypeIC50/EC50 (nM)Cell Line / ConditionsReference
This compound RIPK3 Biochemical (Radiometric) 20.8 Recombinant Human RIPK3 [1]
Cellular (Necroptosis)Not explicitly stated as EC50, but effective at 1-5 µMHT-29 (TNF-α/Smac mimetic/z-VAD-fmk)[1]
GSK'872RIPK3Biochemical (FP)1.8Recombinant Human RIPK3[2]
Biochemical (ADP-Glo)1.3Recombinant Human RIPK3
Cellular (Necroptosis)Not explicitly stated as EC50, but effective at 0.04-1 µM3T3-SA, BMDM, PECs
Zharp-99RIPK3Biochemical (ADP-Glo)< 1000Recombinant Human RIPK3[3]
Binding (Kd)1.35Recombinant Human RIPK3[3][4]
Cellular (Necroptosis)More potent than GSK'872HT-29 (TNF-α/Smac mimetic/z-VAD-fmk)[4]
Necrostatin-1 (Nec-1)RIPK1BiochemicalEC50: 182Recombinant Human RIPK1
Cellular (Necroptosis)EC50: 490FADD-deficient Jurkat (TNF-α)[5]
Ponatinib (B1185)RIPK1, RIPK3, Multi-targetedBiochemical (RIPK1)12Recombinant Human RIPK1
Biochemical (RIPK3)1.6Recombinant Human RIPK3
Cellular (Necroptosis)EC50: 50HT-29 (TNF-α/Smac mimetic/z-VAD-fmk)
PazopanibRIPK1, Multi-targetedBiochemical (RIPK1)Not specified, but activeRecombinant Human RIPK1
Cellular (Necroptosis)EC50: 873HT-29 (TNF-α/Smac mimetic/z-VAD-fmk)
Necrosulfonamide (B1662192) (NSA)MLKL (human)Cellular (Necroptosis)EC50: ~700HT-29 (TNF-α/Smac mimetic/z-VAD-fmk)

Kinase Selectivity Profiles

The specificity of an inhibitor is paramount to minimize off-target effects. Here, we summarize the available data on the kinase selectivity of this compound and its counterparts.

InhibitorPrimary TargetSelectivity ProfileReference
This compound RIPK3 The comprehensive kinase selectivity profile against a broad panel is not publicly available. It was identified from a kinase-focused chemical library.[1]
GSK'872RIPK3Highly selective; >1000-fold selectivity for RIPK3 over a panel of 300 other kinases, including RIPK1.[6]
Necrostatin-1 (Nec-1)RIPK1An optimized version, 7-Cl-O-Nec-1, showed high selectivity for RIPK1 against a panel of over 400 human kinases. However, Nec-1 itself is also known to inhibit indoleamine-2,3-dioxygenase (IDO).[7][8]
PonatinibMulti-targetedInhibits a broad range of kinases including Abl, PDGFRα, VEGFR2, FGFR1, and Src, in addition to RIPK1 and RIPK3.[9]
PazopanibMulti-targetedInhibits VEGFR-1, -2, and -3, c-kit, and PDGFR, in addition to RIPK1.[10]
Necrosulfonamide (NSA)MLKL (human)Specifically targets a cysteine residue in human MLKL.

In Vivo Efficacy

The ultimate test of a therapeutic candidate is its efficacy in a living organism. Below is a summary of available in vivo data for some of the discussed inhibitors.

InhibitorAnimal ModelDisease ModelKey FindingsReference
Necrostatin-1 (Nec-1)MouseIschemic brain injury, Myocardial infarctionReduced infarct size and tissue damage.[5][11]
MouseEpilepsyDecreased damage to hippocampal tissue and downregulated necroptosis-related proteins.[11]
Necrosulfonamide (NSA)RatAlzheimer's DiseaseAmeliorated spatial learning and memory deficits.[12]
MouseSpinal Cord InjuryImproved neurological outcomes.[13]
MouseLipopolysaccharide-induced sepsisShowed protective effects.[14]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental designs, the following diagrams are provided.

Necroptosis_Signaling_Pathway Necroptosis Signaling Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I NFkB NF-κB Survival Complex_I->NFkB Pro-survival Complex_IIa Complex IIa (TRADD, FADD, Caspase-8) Complex_I->Complex_IIa Caspase-8 inactive Necrosome Necrosome (RIPK1, RIPK3) Complex_I->Necrosome Caspase-8 inhibited Apoptosis Apoptosis Complex_IIa->Apoptosis pRIPK1 p-RIPK1 Necrosome->pRIPK1 pRIPK3 p-RIPK3 pRIPK1->pRIPK3 Phosphorylation MLKL MLKL pRIPK3->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane_Rupture Plasma Membrane Rupture pMLKL->Membrane_Rupture

Caption: The necroptosis signaling pathway initiated by TNF-α.

Experimental_Workflow In Vitro Necroptosis Inhibition Assay Workflow Cell_Culture 1. Cell Culture (e.g., HT-29 cells) Inhibitor_Treatment 2. Pre-incubation with Necroptosis Inhibitor (e.g., this compound) Cell_Culture->Inhibitor_Treatment Necroptosis_Induction 3. Induction of Necroptosis (TNF-α + Smac Mimetic + z-VAD-fmk) Inhibitor_Treatment->Necroptosis_Induction Incubation 4. Incubation Necroptosis_Induction->Incubation Cell_Viability_Assay 5a. Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Cell_Viability_Assay Membrane_Integrity_Assay 5b. Membrane Integrity Assay (e.g., PI Staining, LDH Release) Incubation->Membrane_Integrity_Assay Western_Blot 5c. Western Blot Analysis (p-RIPK3, p-MLKL) Incubation->Western_Blot Data_Analysis 6. Data Analysis (IC50/EC50 Determination) Cell_Viability_Assay->Data_Analysis Membrane_Integrity_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical workflow for evaluating necroptosis inhibitors in vitro.

Experimental Protocols

In Vitro Kinase Assay (Radiometric) for RIPK3

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by RIPK3.

  • Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% BRIJ-35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO.

  • Substrate: Myelin basic protein (MBP) at a final concentration of 20 µM.

  • Enzyme: Recombinant human RIPK3.

  • Procedure:

    • Test compounds are serially diluted in DMSO.

    • RIPK3 and MBP are added to the reaction buffer.

    • The test compound is added to the kinase reaction mixture and incubated for 20 minutes at room temperature.

    • The enzymatic reaction is initiated by the addition of [γ-³³P]ATP to a final concentration of 10 µM.

    • The reaction mixture is incubated for 2 hours at room temperature.

    • The radioactivity of the phosphorylated substrate is measured using a filter binding method.

    • IC50 values are calculated from the percentage of remaining kinase activity at different inhibitor concentrations.[1]

Cellular Necroptosis Assay in HT-29 Cells

This assay assesses the ability of an inhibitor to protect cells from induced necroptosis.

  • Cell Line: Human colon adenocarcinoma HT-29 cells.

  • Reagents:

    • Tumor Necrosis Factor-alpha (TNF-α)

    • Smac mimetic (e.g., BV6)

    • Pan-caspase inhibitor (e.g., z-VAD-fmk)

    • Cell viability reagent (e.g., CellTiter-Glo) or a marker for membrane integrity (e.g., Propidium Iodide, LDH release assay kit).

  • Procedure:

    • HT-29 cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of the test inhibitor (e.g., this compound) for 1-2 hours.

    • Necroptosis is induced by adding a cocktail of TNF-α, a Smac mimetic, and z-VAD-fmk.

    • The cells are incubated for a defined period (e.g., 24 hours).

    • Cell viability or membrane integrity is measured according to the manufacturer's protocol of the chosen assay.

    • EC50 values are determined by plotting cell viability against inhibitor concentration.

Co-Immunoprecipitation for Necrosome Formation

This protocol is used to determine if an inhibitor can block the interaction between RIPK1 and RIPK3, a key step in necrosome assembly.

  • Cell Line: Appropriate cell line that undergoes necroptosis (e.g., HT-29).

  • Reagents:

    • Necroptosis-inducing agents.

    • Test inhibitor.

    • Lysis buffer (e.g., IP-Lysis buffer).

    • Antibody against RIPK1 or RIPK3 for immunoprecipitation.

    • Protein A/G beads.

    • Antibodies against RIPK1 and RIPK3 for Western blotting.

  • Procedure:

    • Cells are treated with the necroptosis-inducing cocktail in the presence or absence of the inhibitor.

    • Cells are lysed, and the lysates are pre-cleared with protein A/G beads.

    • The pre-cleared lysates are incubated with an antibody against either RIPK1 or RIPK3 overnight at 4°C.

    • Protein A/G beads are added to pull down the antibody-protein complexes.

    • The beads are washed, and the immunoprecipitated proteins are eluted and resolved by SDS-PAGE.

    • The presence of the interacting partner (RIPK3 or RIPK1, respectively) is detected by Western blotting. A reduction in the co-immunoprecipitated protein in the presence of the inhibitor indicates a disruption of necrosome formation.

Concluding Remarks

This compound is a potent inhibitor of RIPK3 kinase activity.[1] Its in vitro potency is comparable to other well-established RIPK3 inhibitors like GSK'872. While a comprehensive head-to-head kinase selectivity profile for this compound is not yet publicly available, its efficacy in cellular necroptosis assays highlights its potential as a valuable research tool and a starting point for therapeutic development.[1]

The landscape of necroptosis inhibitors is diverse, with compounds targeting different key players in the pathway. RIPK1 inhibitors like Necrostatin-1 have been extensively studied and have demonstrated in vivo efficacy.[5][11] Multi-targeted inhibitors such as ponatinib and pazopanib, while effective against necroptosis, present a broader kinase inhibition profile which may lead to more off-target effects. MLKL inhibitors like necrosulfonamide offer another point of intervention downstream in the pathway.

The choice of an appropriate necroptosis inhibitor for a particular research question will depend on the specific target of interest, the desired selectivity, and the experimental system. This guide provides a foundational dataset to aid in this selection process, fostering further investigation into the therapeutic potential of targeting necroptosis.

References

Safety Operating Guide

Navigating the Safe Disposal of HS-1371: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of HS-1371, a potent receptor-interacting protein kinase 3 (RIP3) inhibitor. Adherence to these guidelines will ensure the safety of laboratory personnel and the protection of our environment.

Core Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be familiar with the hazard profile of this compound. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance with the following primary concerns:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • Very toxic to aquatic life.

Given these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, especially when in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation[1].

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the storage and handling of this compound.

ParameterValueSource
Storage Temperature (in solvent) -80°C (for up to 2 years); -20°C (for up to 1 year)[2]
IC₅₀ (Inhibitory Concentration) 20.8 nM for RIP3[2][3][4][5]
Solubility in DMSO 5 mg/mL[3]
Solubility in Ethanol 5 mg/mL[3]

Step-by-Step Disposal Procedure for this compound

The cardinal rule for the disposal of this compound is to avoid release to the environment . It must be disposed of as hazardous chemical waste through an approved waste disposal plant. Do not dispose of this compound down the drain or in the regular trash[6].

1. Waste Collection and Segregation:

  • Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weigh boats), in a designated, properly labeled hazardous waste container. The container should be sturdy, chemically resistant, and kept closed except when adding waste[6].

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.

    • Separate organic solvent solutions from aqueous solutions[6].

    • Do not mix with incompatible wastes[6].

  • Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound should be placed in a designated sharps container that is puncture-resistant and leak-proof.

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste"[7].

  • The label should also include the full chemical name: "this compound" or its chemical name, 4-(4-methylphenoxy)-7-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-quinoline[3].

  • Indicate the major components and their approximate percentages if it is a mixed waste stream.

3. Disposal of Empty Containers:

  • A container that held this compound is not considered empty until it has been properly decontaminated.

  • For containers that held highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste[6]. Given the hazards of this compound, it is prudent to follow this guideline.

  • The rinseate should be collected in a designated hazardous waste container.

4. Arranging for Disposal:

  • Store the properly labeled and sealed hazardous waste containers in a designated and secure waste accumulation area.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste[6].

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_preparation Preparation for Disposal cluster_disposal Final Disposal Generate_Waste Generate this compound Waste (Solid, Liquid, Sharps) Segregate_Waste Segregate Waste Types Generate_Waste->Segregate_Waste Collect_Solid Collect in Labeled Solid Waste Container Segregate_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Waste Container Segregate_Waste->Collect_Liquid Collect_Sharps Collect in Labeled Sharps Container Segregate_Waste->Collect_Sharps Seal_Containers Securely Seal Containers Collect_Solid->Seal_Containers Collect_Liquid->Seal_Containers Collect_Sharps->Seal_Containers Store_Waste Store in Designated Waste Accumulation Area Seal_Containers->Store_Waste Contact_EHS Contact Environmental Health & Safety (EHS) Store_Waste->Contact_EHS Waste_Pickup Scheduled Waste Pickup Contact_EHS->Waste_Pickup Approved_Facility Disposal at an Approved Waste Disposal Facility Waste_Pickup->Approved_Facility

This compound Waste Disposal Workflow

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are in full compliance with environmental regulations. Always consult your institution's specific waste disposal guidelines and the most recent Safety Data Sheet for the compound .

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.